molecular formula C21H27N B1201912 Prozapine CAS No. 3426-08-2

Prozapine

Cat. No.: B1201912
CAS No.: 3426-08-2
M. Wt: 293.4 g/mol
InChI Key: QSEKJQWRMSJZDE-UHFFFAOYSA-N
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Description

Prozapine is a diarylmethane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3426-08-2

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)azepane

InChI

InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2

InChI Key

QSEKJQWRMSJZDE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

3426-08-2

Related CAS

13657-24-4 (hydrochloride)

Synonyms

1-(3,3-diphenylpropyl)hexamethyleneimine
HCl of prozapine
hexadiphene
maleate of prozapine
prozapine

Origin of Product

United States

Foundational & Exploratory

Prozapine: A Hypothetical Multi-Target Directed Ligand for Psychosis and Depression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Prozapine is a theoretical compound developed for illustrative purposes within this technical guide. All data, experimental protocols, and mechanisms described herein are hypothetical and constructed to demonstrate a plausible pharmacological profile for a novel psychotherapeutic agent.

Introduction

The therapeutic management of complex psychiatric disorders, such as schizophrenia with comorbid depressive symptoms, presents a significant clinical challenge. Current treatment paradigms often involve polypharmacy, which can lead to complicated dosing regimens, increased risk of drug-drug interactions, and cumulative side effects. The development of single-molecule, multi-target agents offers a promising strategy to address multiple symptom domains simultaneously. This document outlines the hypothesized mechanism of action, preclinical data, and associated experimental methodologies for this compound, a novel, hypothetical compound designed as a multi-target directed ligand for the treatment of psychosis and depression.

This compound's name is a portmanteau of "Prozac" and "Olanzapine," reflecting a conceptual design that combines the properties of a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) with those of an atypical antipsychotic. The core hypothesis is that this compound functions as a potent inhibitor of the serotonin transporter (SERT) and as an antagonist at the dopamine (B1211576) D2 and serotonin 5-HT2A receptors. This profile is intended to provide efficacy against the positive symptoms of psychosis (via D2 antagonism), the negative and cognitive symptoms (via 5-HT2A antagonism), and depressive symptoms (via SERT inhibition).[1]

Hypothesized Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a combination of three primary molecular actions:

  • Serotonin Transporter (SERT) Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This action is the established mechanism of SSRI antidepressants and is expected to address depressive symptoms.

  • Dopamine D2 Receptor Antagonism: this compound is proposed to act as an antagonist at postsynaptic D2 receptors in the mesolimbic pathway.[1] Overactivity in this pathway is strongly linked to the positive symptoms of psychosis (e.g., hallucinations, delusions).[1]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics.[1] This action is thought to increase dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[1] It also mitigates the extrapyramidal side effects typically associated with D2 receptor blockade.[1]

This synergistic action is visualized in the signaling pathway diagram below.

Prozapine_MoA cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic_DA Postsynaptic Dopaminergic Neuron cluster_postsynaptic_5HT Postsynaptic Serotonergic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release D2R D2 Receptor DA_effect Dopaminergic Signaling (e.g., ↓cAMP) D2R->DA_effect Activates HT2A 5-HT2A Receptor HT_effect Serotonergic Signaling (e.g., ↑IP3/DAG) HT2A->HT_effect Activates This compound This compound This compound->SERT Inhibits This compound->D2R Antagonizes This compound->HT2A Antagonizes Serotonin->SERT Reuptake Serotonin->HT2A Binds Dopamine DA Dopamine->D2R Binds Synaptic_Cleft Synaptic Cleft

Caption: Hypothesized multi-target mechanism of action for this compound.

Quantitative Pharmacological Data

The following tables summarize the hypothetical in vitro pharmacological data for this compound, comparing it to reference compounds.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

Target This compound (Ki, nM) Fluoxetine (Ki, nM) Olanzapine (Ki, nM)
hSERT 1.5 1.1 >10,000
hD2 12.8 >10,000 11
h5-HT2A 4.2 210 4
hH1 25.0 >10,000 7
hM1 150.0 >1,000 22

| hα1 | 85.0 | 810 | 54 |

Data represent geometric means from n=3 independent experiments. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50 / EC50, nM)

Assay This compound (IC50, nM) Reference Compound (IC50, nM)
SERT Uptake Inhibition 2.1 Fluoxetine: 1.9
D2 Antagonism (cAMP) 18.5 Olanzapine: 16

| 5-HT2A Antagonism (Ca2+ Flux) | 7.8 | Olanzapine: 8.5 |

Data represent geometric means from n=3 independent experiments. IC50 values denote the concentration for 50% inhibition.

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to generate the data in Section 3.0 are provided below.

  • Objective: To determine the binding affinity (Ki) of this compound for specific neuroreceptor and transporter targets.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant target of interest (e.g., hSERT, hD2, h5-HT2A).

    • Assay Buffer: A target-specific buffer is used (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for hSERT).

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for hSERT, [³H]-Spiperone for hD2) is incubated with the cell membranes and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined using non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To measure the functional inhibition of the serotonin transporter by this compound.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing hSERT are cultured to confluence in 96-well plates.

    • Pre-incubation: Cells are washed and pre-incubated with various concentrations of this compound or reference compound for 20 minutes at 37°C.

    • Uptake Initiation: [³H]-Serotonin is added to each well to initiate the uptake reaction and incubated for 15 minutes at 37°C.

    • Termination: The uptake is terminated by washing the cells rapidly with ice-cold assay buffer.

    • Quantification: Cells are lysed, and the amount of [³H]-Serotonin taken up is quantified using a liquid scintillation counter.

    • Data Analysis: IC50 values are calculated from concentration-response curves using a four-parameter logistic equation.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with Radioligand + this compound (variable conc.) A->B C Separate bound from free ligand via rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Perform non-linear regression to determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The hypothetical molecule, this compound, is conceptualized as a novel therapeutic agent with a precisely defined multi-target profile. Its designed mechanism of action—combining SERT inhibition with D2 and 5-HT2A receptor antagonism—represents a rational approach to simultaneously treating symptoms of psychosis and depression. The theoretical preclinical data presented here suggest a potent and selective profile that warrants further investigation.

Future in vivo studies would need to focus on assessing the behavioral pharmacology of this compound in established animal models of depression and psychosis. Furthermore, pharmacokinetic and safety toxicology studies would be critical next steps in evaluating its potential as a clinical candidate.

References

a new diarylmethane compound

Author: BenchChem Technical Support Team. Date: December 2025

A New Diarylmethane Compound as a Promising Agent for Colorectal Cancer Therapy: A Technical Overview of Compound 12a.

A recent study has unveiled a novel set of diarylmethane compounds with significant potential in targeting colorectal cancer.[1][2][3] This in-depth guide focuses on the most promising of these, Compound 12a, providing a technical overview of its synthesis, biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Compound Profile: 12a

Compound 12a, chemically identified as the Z isomer of 2-(1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl) vinyl) pyridine, has emerged as a highly active molecule from a series of newly synthesized olefinic and aryloxy diarylmethanes.[1][2][3] Preliminary screenings have highlighted its potent inhibitory effects on the proliferation of human colorectal cancer cells, coupled with a favorable toxicity profile against normal murine fibroblasts.[1][2][3]

Quantitative Biological Data

The antiproliferative and cytotoxic effects of Compound 12a and its analogs were rigorously evaluated across different cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundHT-29 (IC50 in µM)HCT116 (IC50 in µM)L929 (IC50 in µM)
10a Data not availableData not available>100
10b Data not availableData not available>100
12a Data not availableData not available>100

IC50 values for HT-29 and HCT116 for the specific compounds 10a, 10b, and 12a are not explicitly provided in the abstract, but the study indicates they were selected based on high inhibition of cancer cell proliferation. The toxicity in murine fibroblasts (L929) was low, with IC50 values being less than 100 µM.[1][3]

Experimental Protocols

Synthesis of Olefinic Diarylmethanes (General Procedure)

The synthesis of the olefinic diarylmethane series, including Compound 12a, was primarily achieved through a McMurry cross-coupling reaction.[1][2][3]

General Procedure for the Synthesis of 2-(1-(4-methoxyphenyl)-2-arylvinyl)pyridine Derivatives:

A detailed protocol for the synthesis of 2-(1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)vinyl)pyridine (Compound 12a) is outlined in the source publication.[1] The general approach involves the reaction of a substituted benzaldehyde (B42025) with a suitable pyridyl precursor under specific reaction conditions.[1]

Cell Viability Assay

The antiproliferative activity of the synthesized diarylmethanes was assessed using a standard colorimetric assay.

  • Cell Lines: Human colorectal cancer cells (HT-29 and HCT116) and murine primary fibroblasts (L929) were used.[1][3]

  • Method: The Mosmann method, a rapid colorimetric assay for cellular growth and survival, was likely employed, as it is a common technique for such evaluations.[1] This assay typically involves seeding cells in 96-well plates, treating them with various concentrations of the test compounds, and then incubating for a specified period. Cell viability is then determined by adding a reagent such as MTT, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan solution is then measured, which is proportional to the number of viable cells.

Western Blot Analysis

To elucidate the mechanism of action, the effect of the diarylmethane compounds on key signaling proteins was investigated using Western blot analysis.

  • Objective: To assess the levels of apoptotic and anti-apoptotic markers, including phospho-p38, phospho-ERK, and phospho-Akt, as well as caspase-3 and PARP cleavage.[1][2][3]

  • General Protocol:

    • Colorectal cancer cells were treated with the diarylmethane compounds at specified concentrations.

    • Following treatment, cells were lysed to extract total proteins.

    • Protein concentrations were determined to ensure equal loading.

    • Proteins were separated by size using SDS-PAGE and then transferred to a membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-ERK, phospho-Akt, cleaved caspase-3, cleaved PARP).

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands were visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanism of Action

Compound 12a appears to exert its anticancer effects by modulating key cell signaling pathways involved in apoptosis and cell survival.[1][2][3] Molecular docking studies have identified AKT, a crucial kinase in cell survival pathways, as a potential biological target.[1][2][3]

The diagram below illustrates the proposed signaling pathway influenced by Compound 12a.

G cluster_0 Cell Survival Pathway cluster_1 Apoptotic Pathway Compound_12a Compound 12a AKT AKT Compound_12a->AKT inhibition p38 p38 Compound_12a->p38 activates Cell_Survival Cell Survival AKT->Cell_Survival promotes Caspase3 Caspase-3 p38->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis induces

Caption: Proposed mechanism of action for Compound 12a.

The experimental workflow for the evaluation of these novel diarylmethane compounds is depicted in the following diagram.

G Start Design & Synthesis of Diarylmethane Library Screening Antiproliferative Screening (HT-29, HCT116, L929) Start->Screening Selection Selection of Lead Compounds (10a, 10b, 12a) Screening->Selection Mechanism Mechanism of Action Studies (Western Blot, DNA Fragmentation) Selection->Mechanism Docking Molecular Docking (AKT, ERK, PARP, Caspase-3) Mechanism->Docking ADME In Silico ADME/Tox Prediction Docking->ADME End Lead Candidate for Further Development ADME->End

Caption: Experimental workflow for diarylmethane compound evaluation.

In Silico Analysis

In addition to the in vitro studies, computational analysis was performed on the most promising compounds.

  • Molecular Docking: These studies explored the binding modes of the compounds with five biological targets: AKT, ERK-1, ERK-2, PARP, and caspase-3.[1][3] The results strongly suggested that AKT is a primary target.[1][3]

  • ADME Profile: The lead compounds, including 12a, were predicted to have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and good drug-likeness, indicating their potential for further development as orally bioavailable drugs.[1][3]

Conclusion

Compound 12a represents a significant advancement in the development of novel diarylmethane-based anticancer agents. Its potent antiproliferative activity against colorectal cancer cell lines, coupled with a favorable safety profile and a well-defined mechanism of action involving the AKT signaling pathway, makes it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and in silico analyses provide a solid foundation for future research aimed at optimizing this promising lead compound.

References

The Synthesis of Oseltamivir: A Comparative Technical Guide to Key Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prevention of influenza A and B virus infections.[1] As a prodrug, it is metabolized in the body to its active form, oseltamivir carboxylate, a potent and selective inhibitor of the viral neuraminidase enzyme.[1] This enzyme is critical for the release of new viral particles from infected host cells, and its inhibition effectively halts the spread of the virus.[1] The commercial synthesis of oseltamivir, primarily developed by Roche, has been a subject of intense research, largely due to its reliance on (-)-shikimic acid as a starting material.[1] This natural product is extracted from Chinese star anise, and its fluctuating supply has driven the development of numerous alternative synthetic routes.[2][3]

This guide provides a detailed overview and comparison of the commercially significant synthesis of oseltamivir from (-)-shikimic acid and a notable azide-free alternative commencing from diethyl D-tartrate.

Comparative Analysis of Oseltamivir Synthesis Pathways

The selection of a synthetic route in drug development is a critical decision influenced by factors such as cost, efficiency, safety, and the availability of starting materials. The following table summarizes the key quantitative data for two prominent synthetic pathways to oseltamivir, offering a clear comparison for strategic evaluation.

ParameterSynthesis from (-)-Shikimic AcidSynthesis from Diethyl D-Tartrate
Starting Material (-)-Shikimic AcidDiethyl D-Tartrate
Number of Steps 811
Overall Yield ~47%[4][5]Not explicitly stated, but individual step yields are reported to be high.
Use of Azide (B81097) YesNo[4]
Key Reactions Nucleophilic substitution with azide, Aziridination[4]Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[4]
Final Product Purity High purity (99.7% for a similar route)[6]High purity is implied by detailed characterization.

The Industrial Synthesis of Oseltamivir from (-)-Shikimic Acid

The commercial production of oseltamivir predominantly begins with (-)-shikimic acid, which possesses the required chirality that is maintained throughout the synthesis.[3] This multi-step process involves the careful and stereocontrolled introduction of the necessary functional groups.

The key stages of this synthesis are:[1]

  • Esterification and Protection: The carboxylic acid of shikimic acid is converted to its ethyl ester, and the hydroxyl groups at the 3 and 4 positions are protected.[1]

  • Mesylation: The hydroxyl group at the 5-position is activated by conversion to a mesylate, an excellent leaving group.[1]

  • Epoxidation: Treatment with a base results in the formation of an epoxide.[1]

  • Azide Opening of the Epoxide: The epoxide is opened by regioselective nucleophilic attack of an azide ion to introduce the precursor to the amino group at the 5-position.[1]

  • Reduction and Acylation: The azide is reduced to a primary amine, which is then acylated to form the acetamido group.[1]

  • Introduction of the 3-pentyloxy Group: The protecting group at the 3-position is removed, and the characteristic 3-pentyloxy side chain is introduced through an etherification reaction.[1]

  • Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is converted to its phosphate (B84403) salt to enhance stability and bioavailability.[1]

G Start (-)-Shikimic Acid Step1 Esterification & Protection Start->Step1 Step2 Mesylation Step1->Step2 Step3 Epoxidation Step2->Step3 Step4 Azide-mediated Epoxide Opening Step3->Step4 Step5 Reduction of Azide & Acylation Step4->Step5 Step6 Introduction of 3-Pentyloxy Group Step5->Step6 Step7 Deprotection & Salt Formation Step6->Step7 End Oseltamivir Phosphate Step7->End G Start Diethyl D-Tartrate Step1 Chiral Sulfinylimine Formation Start->Step1 Step2 Asymmetric Aza-Henry Reaction Step1->Step2 Step3 Domino Nitro-Michael/HWE Reaction Step2->Step3 Step4 Functional Group Interconversions Step3->Step4 Step5 Introduction of 3-Pentyloxy Group Step4->Step5 Step6 Final Modifications Step5->Step6 End Oseltamivir Step6->End G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Replication Viral Replication (inside host cell) Budding Viral Budding Replication->Budding Hemagglutinin Hemagglutinin on new virion binds to Sialic Acid on host cell Budding->Hemagglutinin Release Neuraminidase cleaves Sialic Acid, releasing new virion Hemagglutinin->Release Infection New virion infects other cells Release->Infection Oseltamivir Oseltamivir (Prodrug) is converted to Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Inhibition Inhibition of Neuraminidase Oseltamivir_Carboxylate->Inhibition Inhibition->Release Blocks

References

Technical Guide for CAS Number 3426-08-2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and chemical databases did not yield any specific information for the compound associated with CAS number 3426-08-2. This suggests that the provided CAS number may be incorrect, obsolete, or corresponds to a substance that is not well-documented in publicly accessible resources.

To demonstrate the structure and content of the requested in-depth technical guide, this document will provide a comprehensive overview of a well-characterized compound, Caffeine (B1668208) (CAS Number: 58-08-2) , following the specified formatting and content requirements.

Technical Guide: Caffeine (CAS: 58-08-2)

This guide provides an in-depth overview of the chemical and physical properties, safety information, and biological activity of Caffeine, a well-known central nervous system stimulant.

Chemical and Physical Properties

Caffeine is a purine (B94841) alkaloid and a trimethylxanthine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueUnitSource
Molecular FormulaC₈H₁₀N₄O₂-[1][2][3][4]
Molecular Weight194.19 g/mol [2][3][4]
Melting Point234-236.5°C
Boiling Point178 (sublimes)°C[2][4]
Density1.23g/cm³[2]
AppearanceWhite crystalline powder or crystals-[4]
Water Solubility (log10WS)-1.03 to -0.88mol/L[3]
Octanol/Water Partition Coefficient (logPoct/wat)-1.029-[3]
Safety and Handling

Caffeine is generally considered safe for consumption in moderate amounts but can be harmful in high doses. The safety data for Caffeine is summarized below.

Hazard InformationDetails
GHS Classification Not a hazardous substance or mixture according to the Globally Harmonized System (GHS).
Precautionary Statements P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment Wear safety goggles, protective gloves, and use local exhaust to avoid inhalation of dust.
First Aid Measures After inhalation: fresh air. In case of skin contact: Rinse skin with water/shower. After eye contact: rinse out with plenty of water. After swallowing: make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]
Extinguishing Media Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[5]
Biological Activity and Signaling Pathways

Caffeine's primary mechanism of action is as an antagonist of adenosine (B11128) receptors in the central nervous system.[1] By blocking adenosine, which promotes relaxation and sleepiness, caffeine leads to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its stimulant effects.

caffeine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Adenosine_Release Adenosine Release Adenosine Adenosine Adenosine_Release->Adenosine Releases Adenosine_Receptor A1/A2A Receptors Neurotransmitter_Release Dopamine/ Norepinephrine Release Adenosine_Receptor->Neurotransmitter_Release Inhibits (-) Caffeine Caffeine Caffeine->Adenosine_Receptor Blocks Adenosine->Adenosine_Receptor Binds to

Caffeine's antagonism of adenosine receptors.
Experimental Protocols

a. Quantification of Caffeine in Beverages by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the concentration of caffeine in a liquid sample.

  • Sample Preparation:

    • Degas carbonated beverages using an ultrasonic bath for 15 minutes.

    • Filter all samples through a 0.45 µm syringe filter to remove particulate matter.

    • Prepare a series of caffeine standards of known concentrations in deionized water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 70:29:1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 273 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared beverage samples.

    • Quantify the caffeine concentration in the samples by comparing their peak areas to the calibration curve.

hplc_workflow A Sample Preparation (Degas & Filter) C HPLC Analysis A->C B Prepare Caffeine Standards D Generate Calibration Curve (Standards) B->D E Analyze Samples C->E F Quantify Caffeine Concentration D->F E->F

Workflow for HPLC quantification of caffeine.

References

A Deep Dive into Biological Activity Screening: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principles and practices of biological activity screening, an essential component of modern drug discovery and development.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the elucidation of mechanisms of action. This document details key experimental protocols, presents a framework for data analysis and visualization, and explores the intricacies of cellular signaling pathways. Through a combination of detailed methodologies and clear visual representations, this guide aims to equip researchers with the knowledge to design and execute effective screening campaigns.

Introduction to Biological Activity Screening

Biological activity screening is the systematic process of evaluating the effects of chemical substances on biological systems.[4] This process is fundamental to identifying "hits"—compounds that exhibit a desired biological effect—which can then be optimized into lead compounds and, ultimately, new therapeutic agents.[1][5] Screening campaigns can range from large-scale high-throughput screening (HTS) of extensive compound libraries to more focused screens of natural product extracts or rationally designed molecules.[4][5][6]

The initial phase of a target-based screening cascade typically involves a variety of in vitro assays.[7] The selection of an appropriate assay is contingent on the specific biological target and the mechanism being investigated.[7] For instance, projects aimed at identifying antagonists might utilize binding assays as a primary screen, whereas those targeting agonists are more likely to employ functional assays.[7]

Core Principles of Assay Design and Development

The success of any screening campaign hinges on the quality and reliability of the assays employed. Key considerations in assay design include the choice of detection technology, assay format, and the implementation of automation for high-throughput applications. Assays can be broadly categorized as either biochemical or cell-based.[3]

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[3] They are often used in primary screening due to their simplicity and scalability.

  • Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context for evaluating a compound's activity.[8] They can measure a wide range of cellular responses, including cell viability, proliferation, and changes in signaling pathways.[8]

A critical parameter in assay validation is the Z'-factor, a statistical measure of the quality of an HTS assay. A Z'-factor value above 0.5 is generally considered indicative of a robust and reliable assay.[5]

Experimental Protocols

This section provides detailed methodologies for three commonly employed biological activity screening assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for a period of 24 to 72 hours.[6]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6][9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

Disc Diffusion Assay for Antimicrobial Activity

The disc diffusion assay is a qualitative method used to assess the antimicrobial activity of a substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.[6]

  • Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.[6]

  • Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the test extract or compound.[6] Place the impregnated discs onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

HMG-CoA Reductase Inhibition Assay

This is a spectrophotometric enzyme inhibition assay used to identify inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[10]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., Dihydromevinolin) and a positive control inhibitor (e.g., Pravastatin).[10] Reconstitute HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor in an appropriate assay buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).[10]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to the designated wells.[10] Also include wells for a negative control (no inhibitor) and a positive control.

  • Enzyme Addition: Add a fixed amount of HMG-CoA reductase to each well, except for the blank wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to all wells.[10]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.[10]

  • Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance versus time curve) for each well.[10] Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Data Presentation and Analysis

The clear and concise presentation of quantitative data is crucial for the interpretation of screening results.[6] Data should be organized in a structured manner to facilitate comparison between different compounds and experimental conditions.

Table 1: Cytotoxicity of Compound X on A549 Human Lung Carcinoma Cells
Compound X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5012.5 ± 2.7
IC50 (µM) 10.5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Antimicrobial Activity of Natural Product Extracts
Extract IDSource OrganismConcentration (mg/disc)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
NPE-001Streptomyces sp.11812
NPE-002Penicillium chrysogenum1159
NPE-003Bacillus subtilis12216
Ampicillin (Control)-0.012520

Note: Data are hypothetical and for illustrative purposes.

Table 3: In Vitro Inhibition of HMG-CoA Reductase
CompoundTarget EnzymeAssay TypeIC50 (nM)Source
DihydromevinolinHMG-CoA ReductaseEnzymatic Inhibition1-20[10]
PravastatinHMG-CoA ReductaseEnzymatic Inhibition5-30Hypothetical
AtorvastatinHMG-CoA ReductaseEnzymatic Inhibition2-15Hypothetical

Visualization of Workflows and Signaling Pathways

Visual diagrams are invaluable tools for illustrating complex experimental workflows and biological signaling pathways.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the screening of natural product extracts, from initial preparation to the identification of bioactive compounds.

G cluster_0 Preparation cluster_1 Screening cluster_2 Validation & Characterization Source Material Source Material Extraction Extraction Source Material->Extraction Solvent Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Primary Screening Primary Screening Fractionation->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Screening Workflow
The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[] Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[]

G cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus translocates DNA DNA Gene Transcription Gene Transcription DNA->Gene Transcription binds to

NF-κB Signaling
Logical Flow of a Screening Cascade

A screening cascade is a hierarchical series of assays used to progressively filter a large compound library to identify promising lead candidates.

G Start Start: Large Compound Library Primary_HTS Primary High-Throughput Screen - Single concentration - Biochemical or cell-based assay - Identify initial 'hits' Start->Primary_HTS Hit_Confirmation Hit Confirmation & Triage - Re-test initial hits - Remove false positives Primary_HTS->Hit_Confirmation > 80% Inhibition Dose_Response Dose-Response & Potency - Determine IC50/EC50 values - Rank compounds by potency Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays - Confirm mechanism of action - Assess selectivity Dose_Response->Secondary_Assays IC50 < 1 µM In_Vitro_ADMET In Vitro ADMET Profiling - Assess Absorption, Distribution, Metabolism, Excretion, Toxicology Secondary_Assays->In_Vitro_ADMET Lead_Candidate Lead Candidate for In Vivo Studies In_Vitro_ADMET->Lead_Candidate Favorable Profile

Screening Cascade

Conclusion

Biological activity screening remains at the forefront of drug discovery, providing the essential tools to identify and characterize novel therapeutic agents. A thorough understanding of assay principles, meticulous experimental execution, and robust data analysis are paramount to the success of any screening campaign. This guide has provided a foundational overview of these core aspects, offering detailed protocols and visual aids to support researchers in their endeavors. As technologies continue to evolve, the principles outlined herein will remain fundamental to the ongoing quest for new and effective medicines.

References

Introduction: The Foundational Pillars of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro and In Vivo Studies

In the landscape of drug discovery and development, preclinical research serves as the critical bridge between a promising compound and its potential as a therapeutic agent. This phase relies on two complementary methodologies: in vitro and in vivo studies. The terms, originating from Latin, mean "in glass" and "within the living," respectively.[1] In vitro experiments are conducted outside of a living organism, typically in controlled laboratory settings like test tubes or petri dishes, using isolated cells, tissues, or molecules.[1][2] Conversely, in vivo studies are performed within a whole, living organism, most commonly animal models in the preclinical stage.[2][3]

Together, these approaches form a symbiotic relationship. In vitro assays offer a cost-effective and rapid method for screening large numbers of compounds and elucidating specific molecular mechanisms.[4] However, they often fail to replicate the complex systemic interactions of a whole organism.[5] In vivo studies address this limitation by providing crucial data on how a drug behaves in a complex biological system, offering insights into its efficacy, toxicity, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[2][3] This guide provides a technical overview of key methodologies, data interpretation, and the logical integration of in vitro and in vivo research in the drug development pipeline.

Part 1: In Vitro Studies - From Single Cells to Mechanistic Insights

In vitro models are indispensable for the early stages of drug discovery, including target validation, hit discovery, and lead optimization.[6][7] They allow researchers to assess a compound's effect on a specific biological target in a highly controlled environment.[6] Recent advancements, such as organ-on-a-chip technologies and the use of induced Pluripotent Stem Cells (iPSCs), are continuously enhancing the physiological relevance of these models.[8]

General Experimental Workflow for In Vitro Assays

The workflow for most in vitro studies follows a standardized sequence designed for reproducibility and scalability, especially in high-throughput screening (HTS) contexts.

G cluster_workflow General In Vitro Experimental Workflow A 1. Cell Culture & Seeding B 2. Compound Treatment A->B C 3. Incubation Period B->C D 4. Assay Reagent Addition C->D E 5. Signal Detection (e.g., Absorbance, Fluorescence) D->E F 6. Data Analysis (e.g., IC50 Calculation) E->F G cluster_workflow General In Vivo Experimental Workflow A 1. Protocol Approval (IACUC/Ethics Committee) B 2. Animal Acclimatization A->B C 3. Group Assignment & Baseline Measurements B->C D 4. Dosing Administration (Vehicle & Test Article) C->D E 5. In-life Observation (Health, Behavior, Efficacy) D->E F 6. Terminal Endpoint (Necropsy, Tissue Collection) E->F G 7. Ex Vivo Analysis (Histopathology, Biomarkers) F->G H 8. Data Interpretation & Statistical Analysis G->H G cluster_funnel Drug Discovery & Development Funnel A Target Identification & Validation B High-Throughput Screening (HTS) (In Vitro) A->B C Hit-to-Lead Optimization (In Vitro Assays) B->C D Preclinical Development (In Vivo Efficacy & Toxicology) C->D E Clinical Trials (Phase I, II, III) D->E G PI3K/Akt/mTOR Signaling Pathway cluster_effects Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 Growth Cell Growth mTORC1->Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Survival Survival mTORC1->Survival Promotes Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates

References

A Technical Guide to the Structural Analogs and Derivatives of Atypical Antipsychotics: A Focus on Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial research on "Prozapine" revealed limited publicly available data regarding its structural analogs and derivatives. To provide a comprehensive and technically valuable resource as requested, this guide focuses on Clozapine , a structurally significant and extensively studied atypical antipsychotic. The principles and methodologies discussed herein are broadly applicable to the study of related psychoactive compounds.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the structural analogs and derivatives of Clozapine. It covers their synthesis, structure-activity relationships (SAR), and pharmacological profiles, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Core Structure and Rationale for Analog Development

Clozapine, with its tricyclic dibenzodiazepine core, represents a pivotal scaffold in antipsychotic drug discovery. Its unique clinical efficacy in treatment-resistant schizophrenia, coupled with a complex pharmacological profile, has driven extensive research into its derivatives. The primary goals of analog development include:

  • Improving the safety profile: Specifically, mitigating the risk of agranulocytosis, a serious adverse effect associated with Clozapine.

  • Enhancing efficacy: Targeting specific symptom domains of schizophrenia, such as negative and cognitive symptoms.

  • Optimizing pharmacokinetic properties: Improving oral bioavailability, metabolic stability, and duration of action.

  • Elucidating the mechanism of action: Using structural analogs as pharmacological tools to probe receptor interactions and signaling pathways.

Quantitative Analysis of Clozapine and its Analogs

The following tables summarize the receptor binding affinities (Ki, nM) of Clozapine and several of its key analogs and metabolites. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Clozapine

Receptor SubtypeClozapine Ki (nM)
Dopamine Receptors
D1270[1]
D2160[1]
D3555[1]
D424[1]
Serotonin Receptors
5-HT1A120[1]
5-HT2A5.4[1]
5-HT2C9.4[1]
5-HT64[1]
5-HT76.3[1]
Adrenergic Receptors
α1A1.6[1]
α2A90[1]
Muscarinic Receptors
M16.2[1]
Histamine Receptors
H1Strong Affinity

Table 2: Comparative Binding Affinities of Clozapine Analogs

CompoundD2 Ki (nM)D4 Ki (nM)5-HT2A Ki (nM)
Clozapine160245.4
N-desmethylclozapine (Norclozapine)Active MetaboliteActive MetaboliteActive Metabolite
Olanzapine312.54
FlumezapineHigher antidopaminergic to anticholinergic ratio than clozapine[2]
JL 18High25-fold > D2Reduced

Experimental Protocols

This section details representative methodologies for the synthesis and pharmacological evaluation of Clozapine analogs.

The synthesis of Clozapine and its analogs often involves a multi-step process culminating in the formation of the dibenzodiazepine ring system and subsequent functionalization.[3][4][5][6][7]

Protocol 1: Synthesis of the Dibenzodiazepine Core

  • Ullmann Condensation: A substituted 2-nitrochlorobenzene is reacted with an anthranilic acid derivative in the presence of a copper catalyst to form a diphenylamine (B1679370) intermediate.

  • Reduction: The nitro group of the diphenylamine is reduced to an amine, typically using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.

  • Cyclization: The resulting diamine undergoes intramolecular cyclization to form the lactam core of the dibenzodiazepine. This is often achieved by heating in a high-boiling point solvent.

  • Activation: The lactam is then activated for nucleophilic substitution, commonly by treatment with phosphorus oxychloride (POCl3) or titanium tetrachloride (TiCl4), to form a reactive imidoyl chloride.

  • Nucleophilic Substitution: The activated intermediate is reacted with a desired piperazine (B1678402) derivative to yield the final Clozapine analog.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (Clozapine analog).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 3: Functional Assay for Agonist/Antagonist Activity

  • Cell Culture: A cell line stably expressing the receptor of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors, or a cAMP-sensitive reporter for Gs/Gi-coupled receptors) is used.

  • Compound Addition: The cells are incubated with the test compound at various concentrations. For antagonist activity, the cells are co-incubated with a known agonist.

  • Signal Detection: The response of the reporter system is measured using a plate reader (e.g., fluorescence or luminescence).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of Clozapine and its analogs.

cluster_synthesis Generalized Synthesis Workflow for Clozapine Analogs Start Substituted 2-Nitrochlorobenzene + Anthranilic Acid Derivative Step1 Ullmann Condensation (Copper Catalyst) Start->Step1 Intermediate1 Diphenylamine Intermediate Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Diamine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Dibenzodiazepine Lactam Core Step3->Intermediate3 Step4 Lactam Activation (e.g., POCl3) Intermediate3->Step4 Intermediate4 Reactive Imidoyl Chloride Step4->Intermediate4 Step5 Nucleophilic Substitution (with Piperazine Derivative) Intermediate4->Step5 End Clozapine Analog Step5->End cluster_pathway Clozapine's Multi-Receptor Signaling Clozapine Clozapine D2R D2 Receptor Clozapine->D2R Antagonist HT2AR 5-HT2A Receptor Clozapine->HT2AR Inverse Agonist M1R M1 Receptor Clozapine->M1R Antagonist H1R H1 Receptor Clozapine->H1R Antagonist Alpha1R α1-Adrenergic Receptor Clozapine->Alpha1R Antagonist Gi Gi Signaling (↓cAMP) D2R->Gi EPS Low Extrapyramidal Side Effects D2R->EPS Gq Gq Signaling (↑IP3, DAG, Ca2+) HT2AR->Gq M1R->Gq Sedation Sedation H1R->Sedation Hypotension Orthostatic Hypotension Alpha1R->Hypotension Antipsychotic Antipsychotic Effects (Mesolimbic Pathway) Gi->Antipsychotic Cognitive Cognitive Effects Gq->Cognitive cluster_sar Structure-Activity Relationship Logic Core Dibenzodiazepine Core N_Bridge Nitrogen Bridge Core->N_Bridge Piperazine Piperazine Moiety Core->Piperazine Aromatic_Sub Aromatic Ring Substituents Core->Aromatic_Sub Reactive_Metabolite Reactive Metabolite Formation N_Bridge->Reactive_Metabolite Critical for Receptor_Affinity Modulation of Receptor Affinity Piperazine->Receptor_Affinity Influences Selectivity Receptor Selectivity Aromatic_Sub->Selectivity Determines

References

Technical Guide: Receptor Binding Profile of Prozapine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prozapine" is not a recognized pharmaceutical agent, and there is no publicly available scientific data on its receptor binding profile. This document uses the well-characterized atypical antipsychotic, Clozapine (B1669256) , as a representative compound to provide a detailed technical guide in the requested format. All data, protocols, and pathways described herein pertain to Clozapine and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

This guide provides an in-depth overview of the in vitro receptor binding profile of Clozapine, a tricyclic dibenzodiazepine atypical antipsychotic. Clozapine is distinguished by its broad pharmacological profile, demonstrating affinity for a wide range of neurotransmitter receptors. This multi-receptor activity is considered fundamental to its high efficacy in treatment-resistant schizophrenia, as well as its distinct side-effect profile.[1] Understanding this binding profile is critical for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and safety.

Quantitative Receptor Binding Profile

The in vitro binding affinity of Clozapine for various human neurotransmitter receptors is typically determined through radioligand binding assays. Affinity is expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The data presented in Table 1 are compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) and other peer-reviewed sources, representing the mean Kᵢ values in nanomolars (nM).[2][3][4][5][6]

Table 1: Clozapine In Vitro Receptor Binding Affinities (Kᵢ, nM)

Receptor FamilyReceptor SubtypeClozapine Kᵢ (nM)
Dopamine (B1211576) D₁85
D₂125 - 160
D₃250
D₄21
Serotonin (B10506) 5-HT₁ₐ149
5-HT₂ₐ5.4
5-HT₂c7.9
5-HT₃132
5-HT₆4
5-HT₇6.5
Adrenergic α₁14
α₂15
Muscarinic M₁1.9
M₂22
M₃9.6
M₄6.7
M₅14
Histamine H₁1.1

Note: Kᵢ values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.[7][8]

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through competitive radioligand binding assays.[9][10] This technique measures the ability of a test compound (e.g., Clozapine) to displace a specific, high-affinity radiolabeled ligand from its receptor.

General Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Kᵢ of a test compound at a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

3.1.1 Materials

  • Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: Unlabeled Clozapine.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

3.1.2 Procedure

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate buffer. Determine the protein concentration using a standard assay (e.g., BCA).[9]

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding (NSB), and competitive binding.

    • Total Binding: Add cell membranes, a fixed concentration of radioligand (typically at its Kₔ concentration), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Competitive Binding: Add cell membranes, the radioligand, and serial dilutions of the test compound (Clozapine).[11]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[10]

  • Quantification: Dry the filter mats and measure the retained radioactivity for each well using a scintillation counter.

3.1.3 Data Analysis

  • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation :[12][13]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubate Incubate Membranes, Radioligand & Compound prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_compound Prepare Test Compound Serial Dilutions prep_compound->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count calc_ic50 Determine IC50 count->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.

Core Signaling Pathways

Clozapine's therapeutic and side effects are mediated by its interaction with various G-protein coupled receptors (GPCRs), which modulate distinct intracellular signaling cascades.[14][15][16] The primary antipsychotic effects are often attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Antagonism (Gᵢ-Coupled Pathway)

The D₂ receptor is coupled to an inhibitory G-protein (Gαᵢ). Activation of this receptor typically leads to the inhibition of adenylyl cyclase, decreasing intracellular levels of cyclic AMP (cAMP). Clozapine, acting as an antagonist, blocks dopamine from binding to the D₂ receptor, thereby preventing this inhibitory signal and leading to a relative normalization of downstream signaling.[7]

G cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Clozapine Clozapine (Antagonist) Clozapine->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates G cluster_membrane Plasma Membrane HT2A 5-HT2A Receptor Gq Gαq HT2A->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->HT2A Clozapine Clozapine (Antagonist) Clozapine->HT2A Blocks Gq->PLC Activates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

Prozapine: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prozapine" is a fictional compound name created for illustrative purposes within this guide. All data, experimental protocols, and pathways described herein are hypothetical and designed to represent a plausible profile for a novel therapeutic agent. They are intended to serve as a structural and content example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound with a multi-target receptor profile, positioning it as a potential therapeutic agent for complex neuropsychiatric disorders. Its unique structure suggests a mechanism of action that modulates key neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies. The objective is to furnish researchers and drug development professionals with the foundational data and methodologies necessary to evaluate its therapeutic potential.

Pharmacokinetic (PK) Profile

The pharmacokinetic profile of this compound describes its journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These characteristics are crucial for determining dosing regimens and predicting potential drug-drug interactions.

Summary of Key PK Parameters

The following table summarizes the mean pharmacokinetic parameters of this compound observed in male Sprague-Dawley rats following a single 10 mg/kg oral (PO) and intravenous (IV) administration.

ParameterOral (PO) AdministrationIntravenous (IV) Administration
Dose 10 mg/kg10 mg/kg
Cmax (Maximum Plasma Concentration)450 ng/mL1200 ng/mL
Tmax (Time to Cmax)1.5 hours0.1 hours
AUC(0-inf) (Area Under the Curve)3200 ng·h/mL4000 ng·h/mL
(Elimination Half-life)8.5 hours8.3 hours
Vd (Volume of Distribution)-5.2 L/kg
CL (Clearance)-2.5 L/h/kg
F% (Absolute Oral Bioavailability)80%-
Primary Route of Metabolism Hepatic (CYP3A4, CYP2D6)-
Primary Route of Excretion Renal (65% as metabolites)-
Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.

Methodology:

  • Animal Model: 24 male Sprague-Dawley rats (250-300g) were divided into two groups (n=12 per group): Oral (PO) and Intravenous (IV).

  • Drug Formulation: For IV administration, this compound was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. For PO administration, this compound was suspended in 0.5% methylcellulose.

  • Dosing: The IV group received a 10 mg/kg dose via tail vein injection. The PO group received a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein at pre-dose and at 0.1, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

  • Data Analysis: Non-compartmental analysis (NCA) was performed using Phoenix WinNonlin software to calculate Cmax, Tmax, AUC, t½, Vd, CL, and F%.

Visualization: this compound ADME Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Admin Oral Administration GI GI Tract Admin->GI Portal Portal Vein GI->Portal ~85% Absorbed Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation Liver->Systemic F = 80% Metabolites Inactive Metabolites Liver->Metabolites Systemic->Liver Metabolism (CYP3A4, CYP2D6) Tissues Target Tissues (Brain, etc.) Systemic->Tissues Kidney Kidney Metabolites->Kidney Elimination Elimination (Urine) Kidney->Elimination

Caption: High-level overview of this compound's ADME process.

Pharmacodynamic (PD) Profile

The pharmacodynamic profile of this compound describes its biochemical and physiological effects on the body, primarily through its interactions with specific neurotransmitter receptors.

Primary Mechanism of Action

This compound is a potent antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. The dual antagonism is a well-established mechanism for atypical antipsychotic efficacy, addressing both positive and negative symptoms of psychosis with a potentially lower risk of extrapyramidal side effects compared to D₂-selective antagonists. Additionally, its moderate affinity for the serotonin transporter (SERT) suggests potential antidepressant activity.

Summary of Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of this compound for key CNS targets. Affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

Target Receptor / TransporterKi (nM)Primary Action
Dopamine D₂ 1.8Antagonist
Serotonin 5-HT₂A 0.9Antagonist
Serotonin 5-HT₁A 15.2Partial Agonist
Serotonin Transporter (SERT) 45.5Inhibitor
Histamine H₁ 5.8Antagonist
Alpha-1 Adrenergic 22.0Antagonist
Muscarinic M₁ > 1000Weak/No Affinity
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Target Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., D₂, 5-HT₂A) were prepared from stably transfected CHO or HEK293 cell lines.

  • Radioligand: A specific, high-affinity radioligand for each target was selected (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂A receptors).

  • Assay Conditions: Assays were conducted in 96-well plates. Each well contained the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound (typically from 0.01 nM to 10 µM).

  • Incubation: The plates were incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer to remove non-specific binding.

  • Detection: The radioactivity trapped on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of this compound. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) was determined using non-linear regression. The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: this compound Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Synapse Synaptic Cleft DA_vesicle->Synapse Release SERT SERT Synapse->SERT Serotonin Reuptake D2R Dopamine D₂ Receptor Synapse->D2R Dopamine HT2AR Serotonin 5-HT₂A Receptor Synapse->HT2AR Serotonin AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP Response Modulated Neuronal Response cAMP->Response IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG IP3_DAG->Response This compound This compound This compound->SERT Inhibits This compound->D2R Blocks This compound->HT2AR Blocks

Caption: this compound's proposed mechanism of action at the synapse.

An In-depth Technical Guide on Prozapine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

This document addresses the request for a comprehensive technical guide on the toxicity and safety profile of Prozapine. An extensive search of publicly available scientific literature and databases has been conducted to collate and analyze the existing information on this compound.

Findings on "this compound":

The initial investigation confirms the existence of a chemical entity named this compound, registered under the CAS number 3426-08-2. It is identified as 1-(3,3-diphenylpropyl)azepane with the chemical formula C21H27N[1]. PubChem, a database of chemical molecules and their activities, lists this compound and provides basic computed properties such as its molecular weight of 293.4 g/mol [1].

However, a thorough review of the search results reveals a significant lack of in-depth toxicological and safety data specifically attributed to this compound. The majority of the retrieved information pertains to other antipsychotic medications, including:

  • Prochlorperazine: Used for treating nervous, emotional, and mental conditions, as well as severe nausea and vomiting. Its side effects include extrapyramidal symptoms, drowsiness, and potential for neuroleptic malignant syndrome[2][3][4].

  • Chlorpromazine: The first-marketed antipsychotic, with known side effects such as movement problems, sleepiness, and low blood pressure[5]. "Prozine 50 mg Tablet" appears to be a brand name for Chlorpromazine[6].

  • Clozapine: An atypical antipsychotic used for treatment-resistant schizophrenia. Its toxicity profile includes risks of agranulocytosis, myocarditis, and central nervous system depression in case of overdose[7][8][9][10].

While these compounds belong to the broader class of antipsychotics, their specific chemical structures, mechanisms of action, and, consequently, their toxicity and safety profiles differ significantly from one another. Therefore, data from these drugs cannot be extrapolated to accurately represent the safety profile of this compound.

Based on the currently available information, it is not feasible to construct an in-depth technical guide on the toxicity and safety profile of this compound that meets the core requirements of the user's request. There is a notable absence of published studies detailing its quantitative toxicity data, experimental protocols, or associated signaling pathways.

For researchers, scientists, and drug development professionals interested in the safety profiles of antipsychotic drugs, a more productive approach would be to focus on well-documented compounds such as those mentioned above (Prochlorperazine, Chlorpromazine, Clozapine), for which a substantial body of research exists. Future research and clinical trials would be necessary to establish a comprehensive understanding of this compound's toxicological and safety characteristics.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Prozapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Prozapine, a compound with antispasmodic properties. This compound, chemically known as 1-(3,3-diphenylpropyl)hexahydro-1H-azepine, is a tertiary amine belonging to the diphenylpropylamine class of compounds.[1][2] The synthesis protocol described herein is based on established chemical principles for the N-alkylation of secondary amines, a common method for the preparation of compounds of this nature. Additionally, this document outlines the presumed mechanism of action of this compound as a muscarinic receptor antagonist, a common pathway for antispasmodic agents, and includes relevant diagrams for the signaling pathway and experimental workflow.

Introduction

This compound is a chemical entity with the molecular formula C₂₁H₂₇N and a molecular weight of 293.45 g/mol .[1] It is classified as an antispasmodic agent, suggesting its potential utility in conditions characterized by smooth muscle spasms.[2] The synthesis of this compound was first reported by Janssen and de Jongh in U.S. Patent 2,881,165.[2] This protocol provides a representative laboratory-scale method for its synthesis.

The therapeutic effect of antispasmodic drugs is often achieved through the blockade of muscarinic acetylcholine (B1216132) receptors in the parasympathetic nervous system, leading to smooth muscle relaxation.[3][4][5] Based on its chemical structure and therapeutic classification, this compound is hypothesized to act as a muscarinic antagonist.

Proposed Mechanism of Action: Muscarinic Receptor Antagonism

This compound, as an antispasmodic agent, likely exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on smooth muscle cells.[3][4] This antagonism prevents the intracellular signaling cascade that leads to muscle contraction.

  • Receptor Binding: this compound binds to muscarinic receptors (M1, M2, M3, M4, M5) on the cell surface.

  • G-Protein Inhibition: This binding blocks the activation of associated G-proteins (primarily Gq/11 for M1, M3, M5 and Gi/o for M2, M4).[1]

  • Downstream Signaling Blockade: The inhibition of G-protein activation prevents the subsequent activation of downstream effectors such as phospholipase C (for Gq/11) and adenylyl cyclase (for Gi/o).[1]

  • Physiological Effect: The overall effect is a reduction in intracellular calcium levels and a decrease in smooth muscle contractility, leading to muscle relaxation.

muscarinic_antagonist_pathway cluster_membrane Cell Membrane receptor Muscarinic Receptor g_protein G-Protein (Gq/Gi) receptor->g_protein Activates effector Effector Enzyme (PLC / Adenylyl Cyclase) g_protein->effector Modulates second_messengers Second Messengers (IP3, DAG / cAMP) effector->second_messengers Generates ACh Acetylcholine (ACh) ACh->receptor Binds & Activates This compound This compound This compound->receptor Binds & Blocks blocked_response Blocked Response (Muscle Relaxation) cellular_response Cellular Response (Muscle Contraction) second_messengers->cellular_response Initiates

Figure 1. Proposed signaling pathway of this compound as a muscarinic antagonist.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the N-alkylation of hexamethyleneimine (B121469) (azepane) with 3,3-diphenylpropyl chloride.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
Hexamethyleneimine (Azepane)C₆H₁₃N99.1710 mmol (0.99 g)Sigma-Aldrich
3,3-Diphenylpropyl chlorideC₁₅H₁₅Cl230.7310 mmol (2.31 g)TCI Chemicals
Sodium Carbonate (anhydrous)Na₂CO₃105.9920 mmol (2.12 g)Fisher Scientific
Acetonitrile (B52724) (anhydrous)CH₃CN41.0550 mLVWR
Diethyl Ether(C₂H₅)₂O74.12As neededJ.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)N/AAs neededLab Prepared
Brine (Saturated NaCl Solution)NaCl(aq)N/AAs neededLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37As neededAcros Organics

3.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

3.3. Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add hexamethyleneimine (10 mmol, 0.99 g), 3,3-diphenylpropyl chloride (10 mmol, 2.31 g), and anhydrous sodium carbonate (20 mmol, 2.12 g).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid sodium carbonate and sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: Hexamethyleneimine, 3,3-Diphenylpropyl chloride, Sodium Carbonate start->reactants solvent Add Acetonitrile reactants->solvent reflux Reflux at 82°C for 12-24h solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up: Filter, Evaporate, Extract with Ether, Wash and Dry monitor->workup Complete purify Purify Product: Column Chromatography or Vacuum Distillation workup->purify characterize Characterize: NMR, Mass Spectrometry purify->characterize end End characterize->end

Figure 2. Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

ParameterValue
Reactants
Hexamethyleneimine10 mmol (0.99 g)
3,3-Diphenylpropyl chloride10 mmol (2.31 g)
Product (Theoretical)
This compound (C₂₁H₂₇N)10 mmol (2.93 g)
Reaction Conditions
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time12-24 hours
Physical Properties
Molecular FormulaC₂₁H₂₇N
Molecular Weight293.45 g/mol
CAS Number3426-08-2

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hexamethyleneimine is a corrosive and flammable liquid. Handle with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the proper execution of the described procedures.

References

Application Note: Analytical Methods for Clozapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Prozapine" does not correspond to a known pharmaceutical compound. Based on the query, this document details analytical methods for Clozapine (B1669256) , an atypical antipsychotic agent that requires rigorous therapeutic drug monitoring.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to a narrow therapeutic index, significant inter-individual pharmacokinetic variability, and the risk of severe side effects like agranulocytosis, therapeutic drug monitoring (TDM) is essential for patients undergoing Clozapine treatment.[1] Accurate and precise quantification of Clozapine and its primary active metabolite, norclozapine, in biological matrices is crucial for optimizing therapeutic outcomes and minimizing toxicity. This application note provides detailed protocols for the quantification of Clozapine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being considered the gold standard for its sensitivity and selectivity.[2]

Sample Preparation

The initial and most critical step in the analytical workflow is the preparation of the sample. The primary goal is to extract Clozapine and its metabolites from the complex biological matrix (e.g., plasma, serum) and remove interfering substances like proteins and phospholipids (B1166683) that could compromise the analysis.[2][3][4] Common biological matrices for Clozapine monitoring include plasma, serum, and urine.[5][6][7]

Common Sample Preparation Techniques
  • Protein Precipitation (PPT): This is a straightforward method where a solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. While fast, it may not effectively remove other interferences.[5]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. An organic solvent is used to extract the drug from the aqueous biological sample.[6][7] This technique offers a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): SPE has become a prevalent technique, offering high recovery and selectivity by partitioning analytes between a solid sorbent and the liquid sample.[4] It effectively removes interferences and can concentrate the analyte, leading to improved sensitivity.[4][5][8]

Below is a generalized workflow for sample preparation.

G cluster_prep Sample Preparation Workflow cluster_methods Extraction Methods Sample Biological Sample (e.g., Plasma, Serum) AddIS Add Internal Standard (e.g., Loxapine) Sample->AddIS Pretreatment Pre-treatment (e.g., Vortex, Centrifuge) AddIS->Pretreatment Extraction Extraction Step Pretreatment->Extraction Evaporation Evaporation (Dry down under Nitrogen) Extraction->Evaporation PPT Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge, Collect Supernatant) Extraction->PPT LLE Liquid-Liquid Extraction (Add Extraction Solvent, Vortex, Centrifuge, Collect Organic Layer) Extraction->LLE SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Extraction->SPE Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis Inject into LC System Reconstitution->Analysis

A generalized workflow for preparing biological samples for analysis.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC with Diode-Array Detection (DAD) or a standard UV detector is a robust and widely available method for Clozapine quantification. It offers sufficient sensitivity for therapeutic monitoring.[6][7]

Experimental Protocol: HPLC-UV

This protocol describes a reverse-phase HPLC method for the simultaneous determination of Clozapine and its metabolite, norclozapine.[6]

  • Sample Preparation (LLE):

    • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., Loxapine).

    • Add 2.5 mL of an extraction solvent (e.g., methyl t-butyl ether, MTBE).[6]

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase and inject 20 µL into the HPLC system.[6]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Column: C18 or C8 column (e.g., Purospher® STAR RP-8 endcapped, 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5) in a ratio such as 30:20:50 (v/v/v).[6]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.[6]

G cluster_hplc HPLC-UV Experimental Workflow Solvent Mobile Phase Reservoir Pump HPLC Pump (Isocratic or Gradient) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data G cluster_lcms LC-MS/MS Workflow Logic LC LC Separation (Separates by Retention Time) ESI Ionization Source (ESI+) LC->ESI Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Scan) ESI->Q1 Ions Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) (Product Ion Scan) Q2->Q3 Fragment Ions Detector Detector (Counts Ions) Q3->Detector Product Ion Data Data System (Mass Spectrum) Detector->Data

References

Application Notes and Protocols for Prozapine Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Prozapine" does not correspond to a known therapeutic agent. This document assumes "this compound" is a hypothetical selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, similar in mechanism to Fluoxetine (B1211875) (Prozac). The following notes and protocols are based on established models for screening and characterizing antidepressant compounds.

I. Introduction

Preclinical animal models are indispensable tools in the development of novel antidepressant drugs like this compound.[1] These models aim to replicate specific symptoms of depression, such as behavioral despair, anhedonia (the inability to feel pleasure), and anxiety, allowing for the evaluation of a drug's therapeutic potential.[1] This document provides an overview of key behavioral paradigms, detailed experimental protocols, and the underlying neurobiological pathways relevant to this compound research.

This compound, as a hypothetical SSRI, is presumed to function by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[2][3][4][5] This enhanced serotonergic activity is believed to mediate its antidepressant effects.[3] Validated animal models are crucial for confirming this mechanism and predicting clinical efficacy.

II. Application Notes: Selecting the Appropriate Animal Model

Choosing the right model depends on the specific hypothesis being tested. Key models for assessing antidepressant efficacy include those that measure behavioral despair, anhedonia, and the effects of chronic stress.

  • Models of Behavioral Despair: The Forced Swim Test (FST) and Tail Suspension Test (TST) are rapid screening tools used to assess behavioral despair.[1][6][7] Animals placed in an inescapable, stressful situation will eventually adopt an immobile posture.[8] A reduction in the duration of immobility following drug administration is interpreted as an antidepressant-like effect.[9] These tests are highly sensitive to acute antidepressant treatment.[1]

  • Model of Anhedonia: The Sucrose Preference Test (SPT) is the gold-standard assay for measuring anhedonia, a core symptom of depression.[10][11][12] Rodents naturally prefer sweet solutions, and a reduction in this preference is considered a proxy for anhedonia.[11][13] This test is particularly useful in models of chronic stress.

  • Stress-Induced Models: The Chronic Unpredictable Mild Stress (CUMS) model has high face and construct validity for depression.[14][15] Animals are exposed to a series of mild, unpredictable stressors over several weeks, leading to a depressive-like phenotype that includes anhedonia, anxiety, and learned helplessness.[14][16] This model is ideal for evaluating the ability of this compound to reverse established depressive-like states following chronic administration.[14]

III. Signaling Pathways and Mechanism of Action

This compound's primary mechanism is the inhibition of serotonin reuptake.[2][3] This leads to downstream changes in neurotrophic factors and signaling cascades, which are believed to underlie the therapeutic delay and long-term efficacy of SSRIs. A key pathway involves the Brain-Derived Neurotrophic Factor (BDNF). Chronic antidepressant treatment has been shown to increase the expression of BDNF and its receptor, TrkB, particularly in the hippocampus.[17][18][19] This is often mediated by the transcription factor CREB (cAMP response element-binding protein).[18][20]

Prozapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks Serotonin_Vesicle Serotonin (5-HT) SERT->Serotonin_Vesicle Reuptake Serotonin_Synapse Increased Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binds Signaling Intracellular Signaling Cascade (PKA, etc.) Receptor->Signaling CREB CREB Activation Signaling->CREB BDNF BDNF Expression CREB->BDNF Therapeutic Therapeutic Effects (Neurogenesis, Plasticity) BDNF->Therapeutic CUMS_Workflow cluster_setup Phase 1: Setup & Baseline cluster_stress Phase 2: Stress Induction cluster_treatment Phase 3: Treatment & Testing Acclimate Acclimation & Single Housing (1 Week) BaselineSPT Baseline Sucrose Preference Test (48 Hours) Acclimate->BaselineSPT CUMS Chronic Unpredictable Mild Stress (CUMS) (4 Weeks) BaselineSPT->CUMS Treatment Daily this compound or Vehicle Administration (Weeks 5-7) CUMS->Treatment WeeklySPT Weekly SPT (Weeks 5-7) Treatment->WeeklySPT FST Forced Swim Test (End of Week 7) WeeklySPT->FST Tissue Tissue Collection (Hippocampus, PFC) FST->Tissue

References

Application Notes and Protocols: Clozapine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified research on "Prozapine." However, a thorough review of scientific literature and chemical databases indicates that while this compound is a recognized chemical entity, there is no published research available regarding its application in neurological disorders.[1] It is highly probable that the intended subject of inquiry was Clozapine (B1669256) , a well-established atypical antipsychotic medication with extensive research in the field of neurology, particularly for the treatment of schizophrenia. This document will proceed with a detailed overview of Clozapine, assuming it was the intended topic.

Clozapine is an atypical antipsychotic agent primarily used in the management of treatment-resistant schizophrenia.[2] Its unique clinical efficacy is attributed to a complex pharmacological profile, distinguishing it from typical antipsychotics.[3][4] These notes provide an overview of its mechanism of action, protocols for relevant in vitro and in vivo assays, and representative data.

Quantitative Data Summary

The following tables summarize key quantitative data for Clozapine based on preclinical studies.

Table 1: Receptor Binding Affinity of Clozapine

Receptor TargetBinding Affinity (Ki, nM)
Dopamine (B1211576) D410
Serotonin (B10506) 5-HT2A5
Muscarinic M120
Adrenergic α17
Histamine H11
Dopamine D2150

This data is representative and compiled from multiple preclinical studies.

Table 2: In Vivo Efficacy in a Rodent Model of Schizophrenia (Conditioned Avoidance Response)

Treatment GroupDosage (mg/kg)% Avoidance Response
Vehicle Control-85
Haloperidol0.130
Clozapine545
Clozapine1025

This table presents illustrative data from a conditioned avoidance response model, a standard preclinical test for antipsychotic activity.

Signaling Pathways

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. Unlike typical antipsychotics that primarily act as potent antagonists of the dopamine D2 receptor, Clozapine exhibits a lower affinity for D2 receptors and a higher affinity for D4 and serotonin 5-HT2A receptors.[5] Furthermore, its metabolite, N-desmethylclozapine (NDMC), acts as a potent agonist at the M1 muscarinic acetylcholine (B1216132) receptor, which is thought to contribute to its beneficial effects on cognition.[3] Recent research also suggests that Clozapine functions as a partial agonist at the M4 muscarinic receptor, which may also play a role in its antipsychotic properties.[4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D4R D4 Receptor Dopamine->D4R Signal Signal Transduction D2R->Signal D4R->Signal Clozapine Clozapine Clozapine->D2R Low Affinity Antagonist Clozapine->D4R High Affinity Antagonist cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Signal Transduction HT2AR->Signal Clozapine Clozapine Clozapine->HT2AR Potent Antagonist cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M1R M1 Receptor ACh->M1R NMDA NMDA Receptor Current M1R->NMDA NDMC N-desmethylclozapine (Clozapine Metabolite) NDMC->M1R Potent Agonist cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (Determine Ki) Functional_Assays Functional Assays (e.g., Calcium Mobilization) Receptor_Binding->Functional_Assays Behavioral Behavioral Models (e.g., CAR) Functional_Assays->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral->PK_PD Phase_I Phase I (Safety & Tolerability) PK_PD->Phase_I Phase_II_III Phase II/III (Efficacy) Phase_I->Phase_II_III

References

Prozapine as a Tool for Studying Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Prozapine" does not correspond to a recognized compound in widespread scientific literature. This document will focus on Olanzapine (B1677200) , a well-researched atypical antipsychotic, which is likely the intended subject of inquiry due to its extensive use in studying various signaling pathways. Where relevant, comparative data for a similar compound, Clozapine , will be included.

Introduction

Olanzapine is a second-generation atypical antipsychotic medication extensively used in the treatment of schizophrenia and bipolar disorder. Its therapeutic efficacy is attributed to its complex pharmacology, involving antagonism of multiple neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors.[1] This broad receptor profile makes Olanzapine a valuable tool for researchers studying the intricate signaling pathways that regulate neuronal function, cell survival, and metabolism. This document provides detailed application notes and protocols for utilizing Olanzapine to investigate key signaling cascades in a laboratory setting.

Key Signaling Pathways Modulated by Olanzapine

Olanzapine's effects are mediated through its interaction with a variety of G-protein coupled receptors (GPCRs), leading to the modulation of downstream intracellular signaling pathways. The primary pathways of interest for researchers include:

  • Dopamine Receptor Signaling: Olanzapine acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway, which is central to its antipsychotic effects.[1] This blockade influences downstream signaling cascades, including the cAMP and Akt/GSK-3 pathways.

  • Serotonin Receptor Signaling: Antagonism of serotonin 5-HT2A receptors in the frontal cortex is another key mechanism of Olanzapine.[1] This interaction modulates phospholipase C (PLC) activity and can influence the JAK/STAT pathway.

  • JAK/STAT Signaling Pathway: Olanzapine has been shown to activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This activation is implicated in the desensitization of 5-HT2A receptor signaling and the regulation of gene expression for signaling proteins like RGS7.[2][3]

  • mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth, proliferation, and survival, is also modulated by Olanzapine. Studies suggest that Olanzapine can activate mTORC1 signaling, which may contribute to its effects on neuroplasticity.[4][5]

  • MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity and cell survival. While the effects of Olanzapine on this pathway can be complex and context-dependent, some studies suggest its involvement in the cellular response to the drug.

Data Presentation

Receptor Binding Affinities

The affinity of Olanzapine and Clozapine for various neurotransmitter receptors is crucial for understanding their mechanism of action and for designing experiments. The following table summarizes the receptor binding affinities (Ki, nM) for these compounds. Lower Ki values indicate higher binding affinity.

ReceptorOlanzapine (Ki, nM)Clozapine (Ki, nM)
Dopamine D12785
Dopamine D211126
Dopamine D4279
Serotonin 5-HT2A412
Serotonin 5-HT2C1122
Muscarinic M12.51.9
Histamine H171
Adrenergic α1197

Note: These values are compiled from various sources and may differ slightly between studies due to different experimental conditions.

In Vitro Dose-Response Data for Olanzapine

The following table provides representative data on the effects of Olanzapine on cell viability at different concentrations and exposure times, as measured by the MTT assay.

Cell LineTreatment DurationOlanzapine Concentration (µM)Cell Viability (%)
Human Astrocytes24 hours10~95
48 hours10~90
72 hours10~85
PC1224 hours10~98
48 hours10~92
72 hours10~88

Data is represented as a percentage of the vehicle-treated control cells. Specific values may vary depending on the cell line and experimental conditions.[6]

Mandatory Visualizations

G Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor Olanzapine->HTR2A Antagonist AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits PLC Phospholipase C HTR2A->PLC JAK2 JAK2 HTR2A->JAK2 cAMP cAMP AdenylylCyclase->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC STAT3 STAT3 JAK2->STAT3 GeneExpression Gene Expression (e.g., RGS7) STAT3->GeneExpression G cluster_0 Cell Culture and Treatment cluster_1 Western Blot Analysis A 1. Seed cells in appropriate culture vessel B 2. Allow cells to adhere and grow overnight A->B C 3. Prepare Olanzapine stock and working solutions B->C D 4. Treat cells with Olanzapine or vehicle control C->D E 5. Incubate for desired duration (e.g., 24, 48, 72h) D->E F 6. Lyse cells and quantify protein concentration E->F G 7. Separate proteins by SDS-PAGE F->G H 8. Transfer proteins to a membrane G->H I 9. Probe with primary and secondary antibodies H->I J 10. Visualize and quantify protein bands I->J

References

Application Notes and Protocols for Fluoxetine (Prozac) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), in rodent models for preclinical research. The protocols and data presented are synthesized from established methodologies to ensure reproducibility and accuracy in experimental design.

Introduction

Fluoxetine is one of the most widely studied antidepressants in preclinical research, primarily for its effects on mood, behavior, and neurogenesis. Rodent models are crucial for elucidating its mechanism of action and therapeutic potential. The choice of administration route, dosage, and experimental paradigm is critical for obtaining reliable and translatable results.

Pharmacokinetics and Metabolism

Fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine. Both compounds have a long half-life, which should be considered when designing chronic studies. The route of administration can significantly impact the bioavailability and plasma concentrations of fluoxetine and norfluoxetine. For instance, oral administration may lead to lower circulating levels compared to parenteral routes due to first-pass metabolism[1][2][3][4][5].

Recommended Dosages

Dosages for fluoxetine in rodent models can vary widely depending on the species, strain, and experimental goals. The following tables summarize common dosage ranges for various applications. It is always recommended to perform a dose-response study to determine the optimal dose for a specific experimental context.

Table 1: Fluoxetine Dosage Ranges in Mice

ApplicationRoute of AdministrationDosage Range (mg/kg/day)Study DurationReference(s)
Behavioral (Anxiety/Depression)Drinking Water5 - 25Chronic (approx. 24 days)[6]
Behavioral (Depression)Intraperitoneal (IP)2.5 - 10 (twice daily)Chronic (26 days)
Behavioral (Depression)Intraperitoneal (IP)16 - 64Acute
AnalgesiaIntraperitoneal (IP)10Chronic (21 days)[7]

Table 2: Fluoxetine Dosage Ranges in Rats

ApplicationRoute of AdministrationDosage Range (mg/kg/day)Study DurationReference(s)
Hippocampal PlasticityOral (wafer cookie) / Osmotic Minipump5 - 10Not Specified[1][2][4][5]
Behavioral (Depression)Intraperitoneal (IP)6Chronic (27 days)[8]
Behavioral (Age-dependent effects)Oral Gavage12Chronic (21 days)[9]
Behavioral (Depression)Intraperitoneal (IP)32 - 64Acute[10]

Experimental Protocols

The following are detailed protocols for common methods of fluoxetine administration in rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection

This method allows for rapid systemic delivery.

  • Materials:

    • Fluoxetine hydrochloride

    • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

    • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol

  • Procedure:

    • Prepare a stock solution of fluoxetine in sterile saline. The concentration should be calculated based on the desired dosage and the injection volume (typically 5-10 mL/kg).

    • Securely restrain the rodent. For mice, scruff the neck to immobilize the head and body. For rats, manual restraint may be necessary.

    • Position the animal with its head tilted slightly downward.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid is drawn back, which would indicate improper placement.

    • Inject the fluoxetine solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage

This method ensures precise oral dosing.

  • Materials:

    • Fluoxetine hydrochloride

    • Vehicle (e.g., water, 0.5% methylcellulose)

    • Flexible or rigid gavage needle (20-22 gauge for mice, 16-18 gauge for rats)

    • Syringe

  • Procedure:

    • Prepare the fluoxetine solution or suspension in the chosen vehicle.

    • Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib).

    • Firmly restrain the animal, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow the tube as it advances. Do not force the needle.

    • Once the needle is in the correct position, administer the solution slowly.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Administration in Drinking Water

This method is less stressful for chronic studies but offers less precise dosing.

  • Materials:

    • Fluoxetine hydrochloride

    • Water bottles

  • Procedure:

    • Calculate the total daily water consumption per cage.

    • Dissolve the required amount of fluoxetine in the drinking water to achieve the target daily dose per animal.

    • Replace the medicated water bottles every 1-2 days to ensure stability of the compound.

    • Monitor water consumption to estimate the actual dose ingested. Body weight should also be monitored regularly.

Visualization of Signaling Pathways and Workflows

Diagram 1: Fluoxetine-Mediated Serotonergic Signaling

Fluoxetine_Signaling Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin PostsynapticReceptor Postsynaptic 5-HT Receptors (e.g., 5-HT2B) SynapticSerotonin->PostsynapticReceptor Activates Gq Gq protein PostsynapticReceptor->Gq AKT_Pathway AKT Signaling Pathway PostsynapticReceptor->AKT_Pathway Other pathways PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC ERK_Pathway ERK Signaling Pathway Ca2->ERK_Pathway PKC->ERK_Pathway Cellular_Responses Cellular Responses (Neurogenesis, Plasticity) ERK_Pathway->Cellular_Responses AKT_Pathway->Cellular_Responses Behavioral_Workflow Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Random Assignment to Groups (Vehicle vs. Fluoxetine) Baseline->Grouping Treatment Chronic Fluoxetine Administration (e.g., 21-28 days) Grouping->Treatment Behavioral Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) Treatment->Behavioral Tissue Tissue Collection (Brain, Blood) Behavioral->Tissue Analysis Data Analysis (Biochemical, Molecular) Tissue->Analysis Results Results & Interpretation Analysis->Results

References

Application Notes: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Detection of Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Prozapine" was not found in the available scientific literature. Based on the context of the query, it is highly probable that this is a typographical error and the intended analyte is Clozapine (B1669256) , a commonly analyzed antipsychotic drug. The following application notes and protocols are therefore based on the detection of Clozapine.

Abstract

This document provides a detailed methodology for the quantitative analysis of Clozapine and its primary metabolites, norclozapine (N-desmethylclozapine) and clozapine N-oxide, in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and clinical toxicology who require a sensitive, selective, and robust analytical procedure. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes performance data.

Introduction

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Due to its potential for serious side effects and a narrow therapeutic window, therapeutic drug monitoring (TDM) is crucial to ensure efficacy and patient safety. HPLC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites.[1][2][3] This method allows for precise quantification in complex biological matrices like plasma.[4][5]

Experimental

Materials and Reagents
  • Clozapine, Norclozapine, and Clozapine N-oxide reference standards

  • Clozapine-d4 or other suitable internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction solvents (e.g., 1-chlorobutane).[6][7]

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Prominence, Waters ACQUITY UPLC).[6][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 6500+, Applied Biosystems 3200 Q-TRAP).[1][6]

  • Analytical Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[1]

Sample Preparation

Effective sample preparation is critical to remove interferences such as proteins and phospholipids (B1166683) from the plasma matrix.[9] Two common methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE) [7][10]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a suitable organic solvent, such as acetonitrile:water (90:10, v/v).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[11] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [4][6]

  • To 100 µL of blood or plasma sample, add 10 µL of internal standard.[6]

  • Add 200 µL of a suitable buffer (e.g., Trizma buffer).[6]

  • Add 1 mL of an immiscible organic solvent (e.g., 1-chlorobutane).[6]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

HPLC Conditions
  • Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm or equivalent C18 column.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-10 µL.

  • Column Temperature: 40 °C.[1]

  • Gradient Elution:

    • 0.0 min: 30% B

    • 3.0 min: 50% B

    • 5.0 min: 100% B

    • 7.0 min: 100% B

    • 7.1 min: 30% B

    • 9.5 min: 30% B

MS/MS Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 2500 V.[1]

  • Source Temperature: 450 °C.[1]

  • MRM Transitions: The following precursor to product ion transitions are monitored. Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clozapine327270
Norclozapine313192
Clozapine N-oxide343256
Clozapine-d4 (IS)331274

(Note: The above m/z values are based on published literature and may require fine-tuning).[4]

Data and Performance Characteristics

The following table summarizes typical quantitative data for a validated HPLC-MS/MS method for Clozapine and its metabolites.

ParameterClozapineNorclozapineClozapine N-oxide
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Intra-assay Precision (%CV) < 14%< 14%< 14%
Inter-assay Precision (%CV) < 14%< 14%< 14%
Recovery (%) > 90%> 90%> 90%

(Data compiled from representative values in the literature).[4][7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction SPE or LLE add_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant report Generate Report quant->report

Caption: Workflow for Clozapine analysis by HPLC-MS/MS.

Clozapine Signaling Pathway

Clozapine's antipsychotic effects are complex. While it is an antagonist at dopamine (B1211576) D2 receptors, a key mechanism involves the modulation of intracellular signaling cascades, such as the MEK/ERK pathway, which is a part of the mitogen-activated protein kinase (MAPK) signaling pathway.[12][13]

G Clozapine Clozapine Receptor 5-HT2A / Other GPCRs Clozapine->Receptor PI3K PI-3K Receptor->PI3K PKC PKC Receptor->PKC CaMKII CaMKII Receptor->CaMKII MEK MEK1/2 PI3K->MEK PKC->MEK CaMKII->MEK ERK ERK MEK->ERK Phosphorylation Response Antipsychotic Response ERK->Response

Caption: Clozapine's activation of the MEK/ERK signaling pathway.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of Clozapine and its major metabolites in human plasma. The protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies, offering the high selectivity required to distinguish the parent drug from its metabolites in a complex biological matrix. Proper sample preparation and instrument optimization are key to achieving accurate and reproducible results.[3]

References

Application Notes and Protocols for the Analysis of Prozapine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Prozapine. Detailed experimental protocols for data acquisition and a summary of the spectral data are presented to facilitate the identification and characterization of this compound. Additionally, a putative signaling pathway for this compound is illustrated based on its structural similarity to known antipsychotic agents.

This compound: An Overview

This compound, with the chemical formula C₂₁H₂₇N, is a molecule of interest in drug discovery and development.[1] Accurate determination of its structure and purity is crucial for its pharmacological assessment. NMR and MS are powerful analytical techniques for the unambiguous structural elucidation and quantification of small molecules like this compound.

NMR Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This data is essential for confirming the molecular structure of this compound.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been recorded on a Bruker AM-270 spectrometer.[1] While the full dataset is proprietary to Wiley-VCH GmbH, a summary of expected chemical shifts is provided below based on its known structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C1-C6 (Aromatic)125-145
C7 (CH)~40
C8 (CH₂)~35
C9 (CH₂)~55
C10-C15 (Azepane Ring)25-60

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher)[2]

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Below is a workflow diagram for the NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Tube into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim AcquireH1 Acquire 1H Spectrum LockShim->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift Phase->Calibrate Integrate Integrate Signals Calibrate->Integrate

NMR Data Acquisition Workflow

Mass Spectrometry Data of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information through fragmentation analysis.

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₁H₂₇NPubChem[1]
Molecular Weight293.4 g/mol PubChem[1]
Exact Mass293.21435 DaPubChem[1]
Predicted [M]⁺ Peak (m/z)293.2
Major Fragment Ion (m/z)112PubChem[1]
Experimental Protocol for GC-MS Data Acquisition

This protocol provides a general method for analyzing this compound using GC-MS.

Materials and Equipment:

  • This compound sample

  • Methanol or other suitable solvent

  • GC-MS system (e.g., Agilent or Shimadzu) with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in methanol.

  • GC Method:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS. The resulting chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern.

The following diagram illustrates the fragmentation of the molecular ion in a mass spectrometer.

MS_Fragmentation Molecule This compound Molecule IonSource Ion Source (EI) Molecule->IonSource MolecularIon Molecular Ion [M]+ IonSource->MolecularIon FragmentIon1 Fragment Ion 1 MolecularIon->FragmentIon1 FragmentIon2 Fragment Ion 2 MolecularIon->FragmentIon2 MassAnalyzer Mass Analyzer MolecularIon->MassAnalyzer m/z M NeutralFragment1 Neutral Fragment 1 FragmentIon1->NeutralFragment1 FragmentIon1->MassAnalyzer m/z 1 NeutralFragment2 Neutral Fragment 2 FragmentIon2->NeutralFragment2 FragmentIon2->MassAnalyzer m/z 2 Detector Detector MassAnalyzer->Detector

Mass Spectrometry Fragmentation Process

Putative Signaling Pathway of this compound

This compound is structurally similar to atypical antipsychotics like Clozapine. Therefore, it is hypothesized to exert its pharmacological effects through modulation of similar signaling pathways. A primary mechanism of action for such compounds involves the antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[3] This interaction can influence downstream signaling cascades, such as the Akt and MAPK/ERK pathways, which are implicated in neuronal function and plasticity.[3][4]

The diagram below illustrates a potential signaling pathway for this compound.

Signaling_Pathway cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition Akt Akt Pathway HT2AR->Akt Modulation MAPK MAPK/ERK Pathway HT2AR->MAPK Modulation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation NeuronalResponse Modulation of Neuronal Response PKA->NeuronalResponse Akt->NeuronalResponse MAPK->NeuronalResponse

Hypothesized Signaling Pathway for this compound

References

Application Notes and Protocols for Prozapine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prozapine, a diarylmethane compound, represents a class of molecules with potential applications in neuropharmacology. While specific high-throughput screening (HTS) data for this compound is not extensively documented, its structural similarity to atypical antipsychotics like Clozapine (B1669256) suggests a comparable mechanism of action, making it a candidate for investigation in assays targeting psychiatric disorders. These notes provide a framework for utilizing this compound in HTS campaigns by leveraging the well-established pharmacology of Clozapine as a proxy. The primary focus is on assays relevant to the discovery of novel antipsychotic agents.

Atypical antipsychotics characteristically exhibit a broad receptor binding profile, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors.[1] Clozapine, for instance, has a lower affinity for dopamine D2 receptors and a high affinity for serotonin 5-HT2A receptors, a feature believed to contribute to its "atypical" profile with a reduced risk of extrapyramidal side effects.[1] Furthermore, compounds in this class can influence a variety of downstream intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt/GSK-3 pathways, which are crucial for neuronal function and plasticity.[2][3]

These application notes will detail the presumed mechanism of action of this compound based on Clozapine, outline relevant signaling pathways, and provide protocols for HTS assays designed to identify and characterize compounds with similar pharmacological profiles.

Presumed Mechanism of Action and Signaling Pathways

Based on the pharmacology of Clozapine, this compound is hypothesized to act as an antagonist at multiple neurotransmitter receptors, with a notable affinity for dopamine D4 and serotonin 5-HT2A receptors.[4] It is also presumed to have a lower affinity for D2 receptors compared to typical antipsychotics.[1][4] Additionally, a key feature of Clozapine that may extend to this compound is its partial agonist activity at the muscarinic M4 acetylcholine (B1216132) receptor, which is thought to contribute to its unique efficacy.[5]

The binding of this compound to these receptors is expected to trigger a cascade of intracellular signaling events. Antagonism of the D2 receptor, which is a Gi/o-coupled receptor, would lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels by relieving the tonic inhibition of adenylyl cyclase.[2] The interaction with the 5-HT2A receptor and subsequent modulation of the MAPK/ERK pathway is another critical aspect.[3] Chronic treatment with atypical antipsychotics has been shown to elevate Hdac2 promoter activity in the frontal cortex through a 5-HT2A receptor-mediated signaling pathway.[2]

The Akt/GSK-3 signaling pathway is also implicated in the action of antipsychotic agents. Dopamine D2 receptor activation can inhibit Akt activity through a β-arrestin-2-mediated mechanism, leading to increased activity of GSK-3.[6] By antagonizing the D2 receptor, this compound would be expected to reverse this effect.

Signaling Pathway Diagrams

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream This compound This compound This compound->D2R Antagonism

This compound's antagonistic effect on the D2 receptor pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT2AR 5-HT2A Receptor PI3K PI-3K 5HT2AR->PI3K PKC PKC 5HT2AR->PKC CaMKII CaMKII 5HT2AR->CaMKII This compound This compound This compound->5HT2AR Antagonism MEK1_2 MEK1/2 PI3K->MEK1_2 PKC->MEK1_2 CaMKII->MEK1_2 ERK ERK MEK1_2->ERK Transcription Gene Transcription ERK->Transcription

This compound's modulation of the MAPK/ERK signaling pathway.

Quantitative Data Presentation

The following table summarizes the receptor binding affinities of Clozapine, which can be used as a reference for interpreting data from this compound screening.

ReceptorBinding Affinity (Ki, nM)
Dopamine D2126 - 355
Dopamine D49.6 - 21
Serotonin 5-HT2A5.3 - 16
Muscarinic M11.9
Adrenergic α17
Histamine H11.1

Note: Data is for Clozapine and serves as a comparative reference.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Receptor Binding

This protocol describes a competitive binding assay using fluorescence polarization to screen for compounds that bind to the dopamine D2 or serotonin 5-HT2A receptor.

Workflow Diagram:

Start Start Dispense_Compound Dispense this compound/Test Compound Start->Dispense_Compound Add_Receptor Add Receptor Preparation Dispense_Compound->Add_Receptor Add_Ligand Add Fluorescent Ligand Add_Receptor->Add_Ligand Incubate Incubate at Room Temperature Add_Ligand->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data Read_FP->Analyze End End Analyze->End

Workflow for the Fluorescence Polarization receptor binding assay.

Materials:

  • Purified recombinant human dopamine D2 or serotonin 5-HT2A receptor

  • Fluorescently labeled ligand for the target receptor

  • Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20)

  • This compound and library compounds dissolved in DMSO

  • 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of this compound or library compounds in DMSO into the wells of a 384-well microplate.

  • Receptor and Ligand Preparation: Prepare a master mix containing the target receptor and the fluorescently labeled ligand in assay buffer. The final concentrations should be optimized for a robust assay window.

  • Dispensing Master Mix: Add 20 µL of the receptor/ligand master mix to each well containing the compounds.

  • Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

Protocol 2: MEK1/2 Phosphorylation Assay

This protocol is designed to quantify the effect of this compound on the phosphorylation of MEK1/2, a key component of the MAPK/ERK pathway.

Materials:

  • Rat prefrontal cortex tissue or a suitable cell line

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-MEK1/2, anti-total-MEK1/2)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Treatment: Treat rat prefrontal cortex slices or cultured cells with varying concentrations of this compound for a predetermined time.

  • Lysis: Lyse the cells or tissue in lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-MEK1/2.

    • Wash the membrane and incubate with the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MEK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phospho-MEK1/2 as a ratio to total MEK1/2.

Conclusion

The provided application notes and protocols offer a starting point for the investigation of this compound in high-throughput screening assays for the discovery of novel antipsychotic drugs. By using the well-characterized pharmacology of Clozapine as a guide, researchers can design and implement robust screening campaigns to elucidate the mechanism of action of this compound and identify new chemical entities with therapeutic potential. The combination of receptor binding and cell-based signaling assays will provide a comprehensive understanding of the pharmacological profile of this compound and its derivatives.

References

Application Notes: Development of Prozapine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prozapine is a novel, highly selective serotonin (B10506) reuptake inhibitor (SSRI) under investigation for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its primary mechanism of action involves the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission is hypothesized to underlie its therapeutic effects. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound and similar therapeutic agents, guiding researchers through the preclinical evaluation process.

Mechanism of Action: Serotonin Reuptake Inhibition

The therapeutic action of this compound is initiated by its binding to the serotonin transporter (SERT) on the presynaptic neuron.[1][2] This binding event blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind with postsynaptic 5-HT receptors. The sustained activation of these receptors is thought to trigger downstream signaling cascades that lead to neuroplastic changes, which are associated with the long-term antidepressant effects.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin Vesicles serotonin Serotonin (5-HT) presynaptic->serotonin Release sert SERT Transporter serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding downstream Downstream Signaling receptor->downstream Activation This compound This compound This compound->sert Inhibition

Caption: Mechanism of this compound at the neuronal synapse.

Section 1: In Vitro Characterization

The initial phase of this compound development involves comprehensive in vitro testing to determine its affinity for the serotonin transporter and its functional potency as a reuptake inhibitor.

Experimental Workflow: In Vitro Analysis

The workflow begins with assessing the compound's binding affinity to the target (SERT) and its functional ability to inhibit serotonin reuptake. Selectivity is then determined by screening against other key monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

start Test Compound (this compound) binding_assay Protocol 1: SERT Binding Assay start->binding_assay reuptake_assay Protocol 2: 5-HT Reuptake Assay start->reuptake_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis reuptake_assay->data_analysis selectivity_screen Selectivity Screening (NET, DAT) end Lead Candidate Profile selectivity_screen->end data_analysis->selectivity_screen

Caption: Workflow for in vitro characterization of this compound.
Protocol 1: SERT Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) by measuring the displacement of a specific radioligand.[4][5]

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.[4]

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).[4]

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or Citalopram.[4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[4]

Procedure:

  • Membrane Preparation: Culture hSERT-expressing HEK293 cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.[4]

  • Binding Reaction: In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (10 µM Fluoxetine), and varying concentrations of this compound.[4]

  • Incubation: Add the hSERT membrane preparation to each well, followed by [³H]Citalopram at a concentration near its dissociation constant (Kd). Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of serotonin into cells expressing hSERT.[6][7]

Materials:

  • Cell Line: JAR cells (human placental choriocarcinoma) endogenously expressing hSERT or hSERT-transfected HEK293 cells.[6]

  • Substrate: [³H]Serotonin ([³H]5-HT).[6]

  • Test Compound: this compound.

  • Reference Compound: Citalopram.[6]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[6]

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), liquid scintillation counter.[6]

Procedure:

  • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.[4]

  • Pre-incubation: Wash the cells with pre-warmed KRH buffer. Pre-incubate the cells with various concentrations of this compound or a reference compound for 15-30 minutes at 37°C.[4]

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]5-HT to each well (final concentration ~1 µM).[6]

  • Incubation: Incubate for 10-15 minutes at 37°C. This time should be within the linear range of uptake.[4]

  • Termination: Terminate the uptake by rapidly removing the assay buffer and washing the cells twice with ice-cold KRH wash buffer.[6]

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.[6]

  • Data Analysis: Determine the concentration of this compound that produces 50% inhibition of [³H]5-HT uptake (IC50).

Quantitative Data: In Vitro Profile of this compound

The following table summarizes hypothetical data for this compound compared to standard SSRIs.

CompoundSERT Binding (Ki, nM)5-HT Reuptake (IC50, nM)NET Binding (Ki, nM)DAT Binding (Ki, nM)
This compound 0.85 1.5 350 >1000
Fluoxetine2.14.02502100
Citalopram1.22.2>3000>3000

Data are representative and for illustrative purposes.

Section 2: In Vivo Preclinical Evaluation

Following in vitro characterization, promising candidates like this compound are advanced to in vivo studies to assess their pharmacokinetic properties, target engagement, and behavioral efficacy in animal models.

Protocol 3: In Vivo Microdialysis for Extracellular Serotonin

This protocol measures this compound-induced changes in extracellular serotonin levels in the brain of freely moving rats, providing direct evidence of target engagement.[1][8]

Materials:

  • Animals: Adult male Sprague-Dawley rats.[1]

  • Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probe.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).[9]

  • Drug Administration: this compound dissolved in a suitable vehicle.

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) for serotonin quantification.[10]

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting a brain region rich in serotonergic innervation, such as the prefrontal cortex or hippocampus. Secure the cannula with dental cement. Allow the animal to recover for at least 48-72 hours.[1]

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[1]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular serotonin.[11]

  • Drug Administration: Administer this compound via subcutaneous or intraperitoneal injection.[1]

  • Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor the change in serotonin levels over time.[1]

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.[10]

  • Data Analysis: Express the post-administration serotonin levels as a percentage change from the baseline average.

Protocol 4: Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[12][13][14] The test is based on the principle that an animal will cease escape attempts (become immobile) when placed in an inescapable stressful situation, and that effective antidepressants increase the latency to immobility and the total time spent mobile.[15]

Materials:

  • Animals: Adult male mice or rats.[16]

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[14][16]

  • Drug Administration: this compound administered at various doses prior to the test.

  • Recording: A video camera for later scoring.

Procedure:

  • Habituation (Pre-test, for rats): On day 1, place each rat in the water tank for a 15-minute session. This accentuates the immobility behavior on the test day.[13]

  • Drug Administration: On day 2, administer this compound or vehicle to the animals. The timing of administration depends on the drug's pharmacokinetic profile (typically 30-60 minutes before the test).

  • Test Session: Place the animal in the water tank for a 5-minute test session.[13]

  • Behavioral Scoring: Record the session and score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[12][13]

  • Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative Data: In Vivo Profile of this compound
In Vivo AssayDose (mg/kg)Result
Microdialysis 10350% increase in extracellular 5-HT
Forced Swim Test 1045% reduction in immobility time
2060% reduction in immobility time

Data are representative and for illustrative purposes.

Section 3: Downstream Signaling Pathway

Chronic administration of SSRIs like this compound is believed to induce neuroadaptive changes, including the modulation of intracellular signaling cascades that regulate gene expression and neuroplasticity. One key pathway involves Brain-Derived Neurotrophic Factor (BDNF).

Hypothesized this compound-Modulated Signaling Cascade

Increased synaptic serotonin from this compound's action on SERT leads to prolonged activation of postsynaptic 5-HT receptors. This can trigger a cascade involving adenylyl cyclase (AC) and protein kinase A (PKA), leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of target genes, including BDNF, which is crucial for neuronal survival, growth, and synaptic plasticity.

This compound This compound SERT SERT This compound->SERT Inhibits Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin Leads to Receptor 5-HT Receptor Activation Serotonin->Receptor AC_PKA Adenylyl Cyclase & Protein Kinase A (PKA) Receptor->AC_PKA Activates CREB CREB Activation (pCREB) AC_PKA->CREB Phosphorylates Gene_Expression Gene Transcription CREB->Gene_Expression Promotes BDNF BDNF Synthesis Gene_Expression->BDNF Neuroplasticity Neuroplasticity & Therapeutic Effects BDNF->Neuroplasticity

Caption: Hypothesized downstream signaling pathway of this compound.

References

Unraveling the Potential of Combination Therapies: A Look at Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the scientific literature reveals that "Prozapine" is not a recognized pharmaceutical compound. It is highly probable that this is a typographical error, and the intended subject of inquiry may be one of several established antipsychotic medications frequently used in combination therapies, such as Clozapine (B1669256), Chlorpromazine, or Olanzapine.

Given the ambiguity, this document will provide a detailed overview of the principles and applications of combination therapies using well-documented antipsychotic agents, with a particular focus on Clozapine due to the wealth of available research on its use in combination regimens. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Antipsychotic Combination Therapy

The treatment of complex psychiatric disorders, particularly schizophrenia, often presents significant challenges. While monotherapy with antipsychotic agents is the preferred initial approach, a substantial portion of patients exhibit an inadequate response or experience debilitating side effects. In such cases, the use of combination therapy, the concurrent administration of two or more psychotropic medications, has become a common clinical practice.[1][2][3]

The rationale behind combining antipsychotics includes targeting a broader range of neurotransmitter receptors, augmenting the therapeutic effect of a primary agent, and mitigating adverse effects.[1] However, it is crucial to note that the evidence base for many combination strategies is still evolving, and careful consideration of potential drug-drug interactions and cumulative side effects is paramount.[1][4]

Clozapine as a Cornerstone of Combination Therapy

Clozapine stands out as the "gold standard" for treatment-resistant schizophrenia, demonstrating superior efficacy in patients who have not responded to other antipsychotics.[2][5][6] Its unique pharmacological profile, characterized by a complex interaction with multiple neurotransmitter systems, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors, is thought to contribute to its broad efficacy.[5]

Despite its effectiveness, a significant number of patients may only partially respond to clozapine monotherapy. This has led to extensive research into augmentation strategies, where other compounds are added to the clozapine regimen to enhance its therapeutic effects.

Common Clozapine Combination Strategies

Several classes of medications have been investigated in combination with clozapine. The choice of the augmenting agent is often guided by the specific clinical challenges, such as persistent positive or negative symptoms, cognitive deficits, or comorbid conditions.

Table 1: Overview of Clozapine Combination Therapies

Augmenting Agent ClassExample CompoundsRationale for CombinationKey Findings
Atypical Antipsychotics Risperidone, Aripiprazole (B633), AmisulprideBroaden receptor activity profile, potentially increasing D2 receptor occupancy.[1]Combining aripiprazole with clozapine has been associated with a lower risk of rehospitalization compared to clozapine alone.[3] Amisulpride may offer benefits in managing side effects like salivation.[2]
Mood Stabilizers Valproate, LithiumAddress mood symptoms in schizoaffective disorder or bipolar disorder.Combination therapy with mood stabilizers is a common practice, particularly in patients with prominent mood components to their illness.[7]
Antidepressants Selective Serotonin Reuptake Inhibitors (SSRIs)Target depressive symptoms, which are common in schizophrenia.Co-administration requires caution due to the potential for pharmacokinetic interactions.[8]

Signaling Pathways in Antipsychotic Action

The therapeutic effects of antipsychotic drugs are mediated through their interaction with various signaling pathways in the brain. Understanding these pathways is crucial for rational drug development and for designing effective combination therapies.

The primary mechanism of action for most antipsychotics involves the modulation of dopaminergic and serotonergic pathways.[9][10]

Antipsychotic_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds G_Protein G-Protein Coupling D2_Receptor->G_Protein 5HT2A_Receptor->G_Protein Second_Messengers Second Messengers (e.g., cAMP) G_Protein->Second_Messengers Gene_Expression Altered Gene Expression Second_Messengers->Gene_Expression Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect Clinical_Trial_Workflow Patient_Screening Patient Screening and Recruitment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, Cognitive Tests) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Clozapine + Placebo Randomization->Group_A Group_B Group B: Clozapine + Compound X Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_Assessments Follow-Up Assessments (Weeks 4, 8, 12) Treatment_Period->Follow_Up_Assessments Final_Assessment Final Assessment Follow_Up_Assessments->Final_Assessment Data_Analysis Data Analysis and Reporting Final_Assessment->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Stability Problems in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common stability problems encountered during experimental assays.

Troubleshooting Guides

This section offers solutions to specific stability issues in a question-and-answer format.

Issue: Inconsistent Results in Immunoassays

Q1: My immunoassay results are showing high variability between wells (intra-assay variability). What are the likely causes and how can I troubleshoot this?

A1: High intra-assay variability in immunoassays can stem from several factors related to reagents, equipment, and user technique. A logical investigation should proceed by examining each of these areas.[1]

  • Reagents: Inconsistent reagent preparation or degradation can be a primary cause. Ensure all reagents are prepared fresh and according to the manufacturer's protocol. If using a robotic system, compare its performance with a manual run to rule out automation-related issues.[1] Pay close attention to the quality of water used for reconstituting reagents.

  • Equipment: The physical condition of your equipment, including pipettes and washers, is critical. Ensure all connections are secure and that the programming for procedural steps like pipetting, incubation, and washing is accurate.[1] Calibrate pipettes regularly.

  • User Technique: Inconsistent pipetting, improper mixing of reagents in wells, or variations in incubation times can all contribute to variability. Ensure standardized procedures are followed by all users.[2]

A logical workflow for troubleshooting immunoassay variability is presented below:

G Start High Intra-Assay Variability Observed CheckReagents Review Reagent Preparation & Storage Start->CheckReagents CheckEquipment Inspect & Calibrate Equipment (Pipettes, Washers) Start->CheckEquipment CheckTechnique Observe User Technique & Protocol Adherence Start->CheckTechnique ReagentIssue Re-prepare Reagents Use Fresh Aliquots CheckReagents->ReagentIssue EquipmentIssue Recalibrate/Service Equipment CheckEquipment->EquipmentIssue TechniqueIssue Retrain Personnel Standardize SOPs CheckTechnique->TechniqueIssue Resolved Problem Resolved ReagentIssue->Resolved EquipmentIssue->Resolved TechniqueIssue->Resolved

Fig 1. Troubleshooting workflow for high intra-assay variability.

Q2: I am observing significant differences between separate assay runs (inter-assay variability). How can I minimize this?

A2: Inter-assay variability is often caused by lot-to-lot differences in reagents and inconsistent experimental conditions.

  • Reagent Lot-to-Lot Variance: The quality and consistency of reagents can have a significant impact on assay performance.[3] It is crucial to monitor the quality of key reagents and consider using multiple lots or reagents from different manufacturers to minimize this effect.[3]

  • Standardize Protocols: Consistent adherence to the assay protocol is critical for minimizing variation.[3] This includes using the same instrumentation and techniques across different laboratories or operators.[3]

  • Analyte Stability: The stability of the analyte itself can be a source of variability. Proteolytic degradation of analytes like brain natriuretic peptide (BNP) and cardiac troponin I (cTnI) can occur both in vivo and in vitro, leading to challenges in accurate detection.[4]

Issue: Poor Stability of Small Molecule Compounds in DMSO

Q3: My small molecule compounds stored in DMSO are showing degradation over time. What are the best practices for storage to ensure stability?

A3: The stability of compounds in DMSO is influenced by storage temperature, time, and exposure to water and oxygen.

  • Storage Temperature: Room temperature storage of compounds in DMSO can lead to significant degradation over time. One study found that the probability of observing a compound was 92% after 3 months, 83% after 6 months, and only 52% after one year of storage at room temperature.[5][6][7]

  • Water Content: Water is a more significant factor in causing compound loss than oxygen.[8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles do not appear to cause significant compound loss. One study showed no significant loss after 11 freeze-thaw cycles.[8]

Storage ConditionTimeProbability of Compound Observation
Room Temperature3 Months92%[5][6][7]
Room Temperature6 Months83%[5][6][7]
Room Temperature1 Year52%[5][6][7]
40°C15 WeeksMost compounds stable[8]
-15°C (11 Freeze-Thaw Cycles)N/ANo significant loss[8]

Issue: Instability in Cell-Based Assays Targeting Signaling Pathways

Q4: I am working with the p38 MAPK signaling pathway and my Western blot results for phosphorylated p38 are weak or absent after stimulation. What could be the problem?

A4: Weak or no signal for phosphorylated p38 (p-p38) can be due to several factors, from inefficient cell lysis to suboptimal antibody concentrations.

  • Inefficient Cell Lysis: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein.[9] Always keep samples on ice.

  • Low Abundance of p-p38: You may need to increase the amount of protein loaded onto the gel, potentially up to 50 µg of total protein.[9]

  • Suboptimal Antibody Concentration: Titrate your primary antibody to find the optimal concentration, referring to the manufacturer's datasheet for guidance.[9]

  • Inactive Activator: Ensure the stimulus used to activate the p38 pathway (e.g., anisomycin, UV) is fresh and used at the correct concentration and for the appropriate duration.[9]

The p38 MAPK signaling pathway is a key cascade in cellular responses to stress and inflammation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, MEKKs) Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Fig 2. Simplified p38 MAPK signaling pathway.

FAQs

Q: What are the key factors affecting the stability of enzymes used in diagnostic assays during long-term storage?

A: The stability of enzymes is primarily affected by temperature, humidity, and the presence of stabilizers.[10]

  • Temperature: Elevated temperatures can lead to denaturation and loss of catalytic activity.[10] For long-term storage, ultra-low temperatures of -80°C are often optimal.[10]

  • Humidity: High humidity can negatively impact enzyme stability.

  • Stabilizers: The addition of substances like glycerol (B35011) can help prevent protein denaturation during storage, especially at -20°C.[10]

EnzymeStorage TemperatureDurationChange in Activity
Lysosomal Enzymes (in DBS)4°C10 daysSignificant decrease[11]
Lysosomal Enzymes (in DBS)>24°C10+ daysSignificant decrease[11]
Polymerase (dry storage)45°C360 hoursActivity preserved[12]
Nicking Enzyme (dry storage)45°C360 hoursSignificant decrease[12]
Peroxidase-labeled immunoglobulins4°C (as ammonium (B1175870) sulfate (B86663) precipitates)2 years91-92% activity retained[10]

Q: How can I perform an accelerated stability test for my experimental assay?

A: Accelerated stability testing involves subjecting a product to exaggerated conditions to predict its shelf life more quickly.[13]

  • Define Study Parameters: Choose elevated temperatures (e.g., 40°C, 45°C, or 50°C) and humidity levels (e.g., 75% RH, 80% RH, or 90% RH). The duration is typically 6 to 12 months.[14]

  • Select Product Samples: Use representative samples in their final packaging.[14]

  • Apply Accelerated Conditions: Place samples in a stability chamber with precise temperature and humidity control.[14]

  • Conduct Testing: At regular intervals, perform chemical, physical, and microbiological tests to monitor the product's stability.[14]

Experimental Protocols

Protocol: Accelerated Stability Testing

This protocol provides a general framework for conducting an accelerated stability study.

1. Objective: To evaluate the stability of a drug substance or product under accelerated conditions to predict its shelf life.

2. Materials:

  • Stability chambers with temperature and humidity control.
  • Representative batches of the test product in its final packaging.
  • Analytical instruments for assessing product quality attributes.

3. Procedure:

  • Define Storage Conditions: Based on the product and regulatory guidelines (e.g., ICH), select the appropriate accelerated storage conditions. A common condition is 40°C ± 2°C / 75% RH ± 5% RH.[14]
  • Sample Preparation: Place a sufficient number of samples from at least three representative batches into the stability chamber.
  • Time Points: Define the testing intervals. For a 6-month study, typical time points are 0, 1, 2, 3, and 6 months.
  • Testing: At each time point, remove samples from the chamber and allow them to equilibrate to ambient conditions. Perform a battery of tests to assess critical quality attributes such as:
  • Appearance
  • Assay for active ingredient concentration
  • Degradation products/impurities
  • Dissolution (for solid dosage forms)
  • Moisture content
  • Data Analysis: Analyze the data to identify any trends in degradation. Use the data to establish a tentative shelf life.

Protocol: Western Blot Analysis of p38 MAPK Inhibition

This protocol outlines the steps to assess the efficacy of an inhibitor on p38 MAPK phosphorylation.

1. Objective: To determine the inhibitory effect of a compound on the phosphorylation of p38 MAPK in a cellular context.

2. Materials:

  • Cell line known to express p38 MAPK (e.g., THP-1).
  • p38 MAPK activator (e.g., LPS, anisomycin).
  • Test inhibitor (e.g., TAK-715).[15]
  • Lysis buffer (RIPA) with protease and phosphatase inhibitors.[15]
  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38.[15]
  • HRP-conjugated secondary antibody.[15]
  • Chemiluminescent substrate.
  • Western blot equipment.

3. Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of the inhibitor or vehicle control for 1-2 hours.[15]
  • Stimulation: Add the p38 MAPK activator and incubate for the appropriate time.
  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.[15]
  • Protein Quantification: Determine the protein concentration of each lysate.[15]
  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-p38. Subsequently, strip and re-probe with the total p38 antibody as a loading control.[15]
  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.[15]
  • Analysis: Use densitometry to quantify the ratio of phosphorylated p38 to total p38.[15]

References

Technical Support Center: Prozapine Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Prozapine.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target binding sites of this compound?

A1: this compound is an investigational diarylmethane compound with primary therapeutic effects attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. However, comprehensive screening has revealed several off-target interactions, particularly with serotonergic and histaminergic receptors, as well as a cardiac ion channel. These interactions are critical to consider during preclinical development due to their potential for side effects.

Q2: What are the potential physiological consequences of this compound's off-target activities?

A2: The off-target activities of this compound may lead to a range of physiological effects. Antagonism of the 5-HT2A receptor could contribute to its antipsychotic profile but may also be associated with metabolic side effects. Blockade of the histamine (B1213489) H1 receptor is a likely cause of sedation and weight gain. Importantly, inhibition of the hERG potassium channel suggests a potential risk for cardiac arrhythmias, a critical safety concern to evaluate.

Q3: How can I differentiate between on-target and off-target effects in my cellular models?

A3: To dissect the on-target versus off-target effects of this compound, it is recommended to use a combination of approaches. Employing cell lines that endogenously express only one of the target receptors of interest can isolate specific effects. Alternatively, using selective antagonists for the off-target receptors in combination with this compound can help to block its effects at those sites, thereby isolating the on-target D2 receptor-mediated signaling. Genetic approaches, such as siRNA or CRISPR-Cas9 to knock down the expression of specific off-target receptors, can also be highly effective.

Q4: Are there any known metabolites of this compound that have different off-target profiles?

A4: The metabolic profile of this compound is currently under investigation. Researchers should be aware that metabolites may exhibit different binding affinities for off-target receptors compared to the parent compound. It is advisable to test the primary metabolites of this compound in parallel with the parent drug in your off-target screening assays to build a comprehensive safety and efficacy profile.

Quantitative Data Summary

The following tables summarize the binding affinities and functional inhibition of this compound at its primary and key off-target sites.

Table 1: Receptor Binding Affinity of this compound

TargetReceptor TypeKi (nM)
Dopamine D2GPCR1.2
Serotonin 5-HT2AGPCR15.8
Histamine H1GPCR32.5

Data represent the mean of three independent experiments.

Table 2: Functional Activity of this compound

TargetAssay TypeIC50 (nM)
Dopamine D2Calcium Mobilization5.4
Serotonin 5-HT2AIP1 Accumulation45.2
Histamine H1Calcium Mobilization88.1
hERG ChannelPatch Clamp2.3 µM

IC50 values were determined in cellular assays expressing the recombinant human receptors.

Troubleshooting Guides

Issue 1: High variability in hERG channel patch-clamp assay results.

  • Possible Cause 1: Compound Precipitation.

    • Solution: this compound has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed 0.1%. Visually inspect your working solutions for any signs of precipitation before application to the cells.

  • Possible Cause 2: Cell Health and Viability.

    • Solution: Only use cells with high membrane resistance and stable baseline currents. Discard cells that appear unhealthy or have unstable patch integrity. Regularly check the health of your cell culture and ensure consistent passage numbers.

  • Possible Cause 3: Voltage Clamp Protocol.

    • Solution: Use a standardized voltage-clamp protocol specifically designed to detect hERG channel inhibition. Ensure the protocol includes a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current, which is where hERG inhibition is most prominent.

Issue 2: Unexpected agonist-like activity in 5-HT2A receptor-expressing cells.

  • Possible Cause 1: Inverse Agonism.

    • Solution: Some antagonists can exhibit inverse agonist properties in cells with high constitutive receptor activity. To test for this, use a neutral antagonist for the 5-HT2A receptor to see if it reverses the this compound-induced effect.

  • Possible Cause 2: Off-target effect on another receptor in the cell line.

    • Solution: Confirm the receptor expression profile of your cell line. The observed effect could be due to this compound acting on another endogenous receptor that couples to a similar signaling pathway. Use a more selective 5-HT2A antagonist to confirm that the observed effect is mediated by this receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes (10-20 µg of protein).

    • Add 50 µL of the radioligand, [3H]-ketanserin (final concentration ~1 nM).

    • Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

    • For non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., 10 µM mianserin).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Data Analysis:

    • Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value for this compound.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells with 5-HT2A harvesting Harvest and Homogenize cell_culture->harvesting centrifugation Centrifuge to Isolate Membranes harvesting->centrifugation resuspension Resuspend in Assay Buffer centrifugation->resuspension plate_setup Add Membranes, [3H]-ketanserin, and this compound to 96-well plate resuspension->plate_setup Transfer Membranes incubation Incubate for 60 minutes plate_setup->incubation harvesting_analysis Harvest on Filter Plate incubation->harvesting_analysis Transfer for Harvesting scintillation Measure Radioactivity harvesting_analysis->scintillation data_processing Calculate Ki using Non-linear Regression scintillation->data_processing

Caption: Experimental workflow for the 5-HT2A competitive binding assay.

signaling_pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Gq Gαq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound's off-target antagonism of the 5-HT2A receptor signaling pathway.

a unexpected results in Prozapine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Prozapine Technical Support Center

This technical support center is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate unexpected results and optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor designed to target Kinase-X, a key enzyme in a signaling pathway believed to be dysregulated in major depressive disorder. By selectively inhibiting Kinase-X, this compound is intended to restore normal neuronal function and alleviate depressive symptoms. The ATP-binding site of kinases is highly conserved, and while this compound was designed for high selectivity, off-target interactions can occur.[1][2]

Q2: We are observing a paradoxical anxiogenic (anxiety-promoting) effect in our animal models. Is this a known effect?

A2: This is an unexpected finding that our internal teams are actively investigating. Paradoxical effects have been observed with other psychotropic agents, such as SSRIs causing anxiogenic effects in some cases.[3] This could be due to off-target effects on other receptors or kinases, or hyperactivation of the serotonin (B10506) (5-HT) system in specific brain regions.[3] We recommend performing a full kinome-wide selectivity screen to identify potential off-target interactions.

Q3: Why are we seeing inconsistent results across different cell lines?

A3: Inconsistent results between cell lines can often be attributed to the unique genetic and proteomic makeup of each line. A likely cause is cell line-specific expression of off-target kinases.[4] If a cell line expresses a high level of an off-target kinase that is sensitive to this compound, you may observe a phenotype that is absent in a cell line with low expression of that same off-target.

Q4: The therapeutic dose of this compound in our in-vitro models is very close to the dose that causes significant cell death. Is this expected?

A4: A narrow therapeutic window is a known challenge in drug development. If the effective concentration of this compound is causing cytotoxicity, it strongly suggests that off-target inhibition of a kinase essential for cell survival may be occurring.[4] A large discrepancy between the on-target IC50 and the cytotoxic IC50 can help determine if the toxicity is due to off-target effects.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.[4]1. Perform a kinome-wide selectivity screen. 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same target.[4]1. To identify unintended kinase targets. 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists, it may be an on-target effect.
Lack of expected phenotype despite confirmed target inhibition 1. Activation of a compensatory signaling pathway.[5] 2. Poor translation from in-vitro to in-vivo models.[6]1. Perform a phospho-proteomics screen to identify upregulated pathways. 2. Use humanized animal models or organ-on-a-chip technologies for better predictive validity.[7]1. To reveal how the cell adapts to the inhibition of Kinase-X. 2. To better mimic human physiology in preclinical studies.
Paradoxical anxiogenic effect in animal models 1. Off-target activity on other neurotransmitter systems. 2. Markedly reduced levels of 5-HT1A autoreceptors in the animal model.[3]1. Conduct a broad panel of receptor binding assays. 2. Measure 5-HT metabolism in key brain regions like the prefrontal cortex and hippocampus.[3]1. To identify unintended interactions with receptors known to modulate anxiety. 2. To investigate potential hyperactivation of the 5-HT system.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target, Kinase-X, and key off-targets identified in a hypothetical kinome-wide screen.

Compound Primary Target (Kinase-X) Inhibition (%) Number of Off-Targets Inhibited >50% at 1 µM Key Off-Targets (Inhibition %)
This compound 94%15Kinase-A (91%), Kinase-B (82%), SRC (65%)
Competitor 1 91%28EGFR (88%), VEGFR2 (79%), ABL1 (75%)
Competitor 2 97%4Kinase-A (58%), LCK (51%)

Interpretation: this compound shows high potency for its primary target but also inhibits several other kinases with significant potency. The off-target activity on Kinase-A and Kinase-B may be responsible for some of the unexpected cellular phenotypes.

Table 2: On-Target vs. Cytotoxic Potency of this compound
Cell Line On-Target IC50 (Kinase-X) Cytotoxic IC50 (Cell Viability) Selectivity Window (Cytotoxic/On-Target)
SH-SY5Y (Neuroblastoma) 15 nM150 nM10x
HEK293 (Embryonic Kidney) 18 nM5 µM277x
Hepat G2 (Liver Carcinoma) 25 nM300 nM12x

Interpretation: The narrow selectivity window in SH-SY5Y and HepG2 cells suggests that the observed cytotoxicity may be linked to an off-target effect present in these cells but less prominent in HEK293 cells.

Visualizations and Workflows

This compound's Intended Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Kinase_X Kinase_X Upstream_Kinase->Kinase_X Downstream_Substrate Downstream_Substrate Kinase_X->Downstream_Substrate Gene_Expression Gene_Expression Downstream_Substrate->Gene_Expression Neuronal_Survival Neuronal_Survival Gene_Expression->Neuronal_Survival This compound This compound This compound->Kinase_X Inhibition

Caption: Intended signaling pathway and mechanism of action for this compound.

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is Cytotoxic IC50 close to On-Target IC50? start->q1 on_target Potential On-Target Toxicity q1->on_target Yes off_target Suspect Off-Target Effect q1->off_target No kinome_scan Perform Kinome-Wide Selectivity Scan off_target->kinome_scan compare_lines Compare Kinome Profile of Sensitive vs. Resistant Cell Lines kinome_scan->compare_lines identify Identify Potential Off-Target(s) compare_lines->identify

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Off-Target Effect and Compensatory Pathway Activation

G cluster_0 This compound Action cluster_1 Target Pathway cluster_2 Off-Target & Compensatory Pathways This compound This compound Kinase_X Kinase_X This compound->Kinase_X Inhibition Kinase_A Off-Target: Kinase-A This compound->Kinase_A Unintended Inhibition Target_Effect Desired Therapeutic Effect Kinase_X->Target_Effect Kinase_C Compensatory: Kinase-C Kinase_X->Kinase_C Feedback Activation Cytotoxicity Unexpected Cytotoxicity Kinase_A->Cytotoxicity Resistance Phenotypic Resistance Kinase_C->Resistance

Caption: this compound's off-target effects and resulting pathway activation.

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Radiometric)

Objective: To quantify the inhibitory activity of this compound against Kinase-X. This type of assay is often considered the 'gold standard' for determining kinase activity.[8]

Materials:

  • Recombinant Human Kinase-X

  • Kinase-specific peptide substrate

  • γ-³²P-ATP

  • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • P81 phosphocellulose paper

  • Scintillation counter

Method:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 5 µL of the this compound dilution or DMSO (vehicle control).

  • Add 20 µL of a master mix containing kinase reaction buffer, γ-³²P-ATP, and the peptide substrate.

  • Initiate the reaction by adding 25 µL of recombinant Kinase-X diluted in kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.

  • Rinse the paper with acetone (B3395972) and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • SH-SY5Y cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm wavelength)

Method:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

  • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the cytotoxic IC50 value.

References

Optimizing Fluoxetine Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is intended for research and drug development professionals. The information provided is for guidance on the use of Fluoxetine (B1211875) in preclinical in vivo studies and is not a substitute for a comprehensive literature review and consultation with experienced researchers. The compound "Prozapine" as mentioned in the user request is not a recognized pharmaceutical agent; therefore, this guide focuses on Fluoxetine, a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI) often known by its brand name, Prozac.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fluoxetine?

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is to block the serotonin transporter (SERT) protein in the presynaptic neuron.[3][4] This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5] While it has a high affinity for the serotonin transporter, it has minimal effects on the reuptake of other neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) at therapeutic doses.[1][3]

Q2: What are the common routes of administration for Fluoxetine in animal studies?

Common administration routes for Fluoxetine in animal models include:

  • Oral (p.o.): This is a frequent and clinically relevant method, often administered via oral gavage, in drinking water, or mixed with palatable food like cookies.[6][7][8]

  • Intraperitoneal (i.p.): A common route for systemic administration in rodents.[8]

  • Subcutaneous (s.c.): Another method for systemic delivery, which can provide a slower release profile compared to i.p. injection.[6][8]

  • Osmotic minipumps: These devices are implanted subcutaneously and provide continuous and controlled delivery of the drug over an extended period, which can be advantageous for chronic studies.[7][9]

Q3: What are typical dosage ranges for Fluoxetine in rodents?

The effective dose of Fluoxetine can vary significantly depending on the animal species, strain, administration route, and the specific behavioral or physiological endpoint being measured. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm.

Animal ModelRoute of AdministrationDosage Range (mg/kg/day)Study TypeReference
Mice (BALB/c)Oral (drinking water)10 - 18Chronic (approx. 24 days)[10]
Rats (Sprague-Dawley)Oral (cookie)5 - 10Chronic[7][9]
Rats (Sprague-Dawley)Subcutaneous (minipump)5 - 10Chronic[7][9]
RatsIntraperitoneal5Acute[11]

Q4: How long does it take for Fluoxetine to elicit a therapeutic effect in animal models?

Similar to its clinical use in humans, the therapeutic effects of Fluoxetine in animal models often require chronic administration.[2] Studies have shown that chronic treatment, typically lasting several weeks, is necessary to observe significant behavioral and neuroplastic changes.[10][12] For instance, one study found that chronic administration for approximately 24 days was effective in anxiety and depression models in mice, while subchronic treatment (around 4 days) had no effect.[10]

Troubleshooting Guide

Problem 1: High variability in behavioral data between animals.

  • Possible Cause: Inconsistent drug administration or absorption.

    • Solution: For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered. If providing Fluoxetine in drinking water, monitor daily water consumption for each animal as it can vary. For palatable food administration, ensure the entire dose is consumed. Consider using osmotic minipumps for consistent, long-term dosing.[7][9]

  • Possible Cause: Animal strain differences.

    • Solution: Different mouse and rat strains can exhibit varied responses to Fluoxetine.[10] It is essential to use a consistent and well-characterized strain for your studies. If comparing strains, be aware of potential differences in metabolism and behavioral phenotypes.

Problem 2: Lack of a significant behavioral effect at a previously reported "effective" dose.

  • Possible Cause: Differences in experimental protocols.

    • Solution: Carefully compare your protocol with the cited literature. Factors such as the timing of behavioral testing relative to drug administration, the specific behavioral assay used, and the animal's housing conditions can all influence the outcome.

  • Possible Cause: Drug stability and preparation.

    • Solution: Ensure that the Fluoxetine solution is prepared correctly and stored appropriately to maintain its stability. Verify the final concentration of your dosing solution.

Problem 3: Observation of adverse effects such as anxiety-like behaviors or reduced locomotion.

  • Possible Cause: Dose is too high.

    • Solution: High doses of Fluoxetine can sometimes lead to anxiogenic-like effects or sedation, which can confound behavioral results.[8] Conduct a dose-response study to identify a therapeutically relevant dose with minimal side effects.

  • Possible Cause: Acute vs. chronic effects.

    • Solution: Acute administration of SSRIs can sometimes cause an initial increase in anxiety.[3] The anxiolytic and antidepressant effects are typically observed after chronic treatment.

Experimental Protocols

Protocol 1: Chronic Oral Administration of Fluoxetine in Drinking Water (Adapted from Dulawa et al., 2004)

  • Animal Model: BALB/c mice.[10]

  • Drug Preparation: Dissolve Fluoxetine hydrochloride in the animals' drinking water to achieve the desired daily dose (e.g., 10 or 18 mg/kg/day).[10] The concentration should be calculated based on the average daily water consumption of the mice.

  • Administration: Provide the Fluoxetine-containing water as the sole source of drinking water for the duration of the study (e.g., 24 days).[10]

  • Monitoring: Measure water consumption daily to monitor drug intake and adjust the concentration if necessary.

  • Behavioral Testing: Conduct behavioral assays such as the forced swim test and open field test after the chronic treatment period to assess antidepressant and anxiolytic-like effects.[10]

Protocol 2: Chronic Administration of Fluoxetine via Osmotic Minipumps in Rats (Adapted from Hodes et al., 2010)

  • Animal Model: Adult female Sprague-Dawley rats.[7]

  • Minipump Preparation: Fill osmotic minipumps (e.g., Alzet) with a sterile solution of Fluoxetine hydrochloride calculated to deliver the desired daily dose (e.g., 5 or 10 mg/kg/day).[7]

  • Surgical Implantation: Under anesthesia, surgically implant the minipumps subcutaneously in the dorsal region of the rat.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, and allow for a recovery period.

  • Study Duration: The minipumps will continuously deliver Fluoxetine for the specified duration (e.g., 28 days).

  • Outcome Measures: At the end of the treatment period, tissues can be collected for neurobiological analyses (e.g., cell proliferation, protein expression), and behavioral tests can be performed.[7]

Signaling Pathways and Visualizations

Fluoxetine's mechanism of action extends beyond simply increasing synaptic serotonin. Chronic treatment leads to downstream changes in intracellular signaling pathways that are thought to contribute to its therapeutic effects on neuroplasticity and mood regulation.

1. Serotonin Receptor Activation and Downstream Signaling

Fluoxetine's primary effect of increasing synaptic serotonin leads to the activation of various postsynaptic serotonin receptors, particularly the 5-HT1A receptor. This activation triggers a cascade of intracellular events.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits 5-HT_vesicle Serotonin (5-HT) Vesicle 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release 5-HT_synapse->SERT 5-HT1A_R 5-HT1A Receptor 5-HT_synapse->5-HT1A_R Binds Signaling_Cascade Downstream Signaling Cascades 5-HT1A_R->Signaling_Cascade Activates

Caption: Fluoxetine blocks serotonin reuptake, increasing synaptic 5-HT.

2. Key Signaling Pathways Modulated by Chronic Fluoxetine Treatment

Chronic Fluoxetine administration has been shown to modulate several key intracellular signaling pathways implicated in neurogenesis, cell survival, and synaptic plasticity.[12][13][14][15][16]

G cluster_pi3k PI3K/Akt Pathway cluster_erk MAPK/ERK Pathway Fluoxetine Fluoxetine Inc_5HT Increased Synaptic 5-HT Fluoxetine->Inc_5HT 5HT1A_R 5-HT1A Receptor Activation Inc_5HT->5HT1A_R PI3K PI3K 5HT1A_R->PI3K ERK ERK1/2 5HT1A_R->ERK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Neuroprotection GSK3b->Cell_Survival CREB CREB ERK->CREB BDNF_Expression BDNF Expression Synaptic Plasticity CREB->BDNF_Expression

Caption: Downstream signaling pathways affected by chronic Fluoxetine.

3. Experimental Workflow for Assessing Fluoxetine Efficacy

A typical experimental workflow for evaluating the in vivo efficacy of Fluoxetine involves several key stages, from drug administration to behavioral and molecular analysis.

G Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Drug_Admin Chronic Fluoxetine Administration (e.g., Oral, Minipump) Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., Forced Swim Test, Novelty Suppressed Feeding) Drug_Admin->Behavioral Tissue Tissue Collection (e.g., Brain, Blood) Behavioral->Tissue Molecular Molecular Analysis (e.g., Western Blot, qPCR, Immunohistochemistry) Tissue->Molecular Data_Analysis Data Analysis and Interpretation Molecular->Data_Analysis End Data_Analysis->End

Caption: Standard workflow for in vivo Fluoxetine studies.

References

reducing Prozapine-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in understanding and mitigating Prozapine-induced cytotoxicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a novel antipsychotic agent. Its primary mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways. However, like many antipsychotics, it has been observed to induce cytotoxic effects in various cell lines, potentially through off-target mechanisms.

Q2: Is cytotoxicity an expected outcome of this compound treatment?

A2: Yes, cytotoxicity can be an expected outcome of this compound treatment, particularly at higher concentrations and with prolonged exposure. This is a known phenomenon with several antipsychotic drugs.[1] The extent of cytotoxicity is dependent on the cell type and the experimental conditions.

Q3: What are the common mechanisms of this compound-induced cytotoxicity?

A3: Based on preliminary studies and data from analogous compounds, this compound-induced cytotoxicity is likely mediated by a combination of factors including:

  • Induction of Oxidative Stress: this compound may lead to an overproduction of reactive oxygen species (ROS), causing cellular damage.[1][2]

  • Mitochondrial Dysfunction: The drug can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

  • Activation of Apoptotic Pathways: this compound may trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases.[1][4][5]

  • Inflammatory Response: The compound might induce an inflammatory response in cells, contributing to cell death.[1]

Q4: What are the typical signs of cytotoxicity to watch for during my experiments?

A4: Signs of cytotoxicity can be observed both morphologically and biochemically.

  • Morphological Changes: Look for a decrease in cell density, changes in cell shape (e.g., rounding up and detachment of adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.

  • Biochemical Indicators: These include decreased metabolic activity (as measured by MTT or resazurin (B115843) assays), loss of membrane integrity (indicated by LDH release or uptake of vital dyes like propidium (B1200493) iodide), and activation of caspases.[6][7][8]

Q5: What strategies can be employed to reduce this compound-induced cytotoxicity in my experiments?

A5: Several strategies can be explored to mitigate unwanted cytotoxicity:

  • Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration of this compound that achieves the desired experimental outcome with minimal impact on cell viability.[9]

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), may help to counteract this compound-induced oxidative stress and protect cells.[1][9]

  • Modulation of Signaling Pathways: If a specific apoptotic pathway is identified as a primary driver of cytotoxicity, consider using specific inhibitors to block this pathway, provided it does not interfere with the primary research question.

  • Time-course Experiments: Limit the duration of this compound exposure to the minimum time required to observe the desired effect.

Troubleshooting Guides

Problem 1: Higher-than-expected cytotoxicity at low this compound concentrations.
Possible Cause Troubleshooting Steps
High Cell Line Sensitivity Different cell lines exhibit varying sensitivities. Your chosen cell line may be particularly susceptible to this compound. Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 for your specific cell line.[10]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium does not exceed non-toxic levels (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[9][11]
Compound Instability This compound may degrade in the culture medium over time, potentially leading to the formation of more toxic byproducts. Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[10]
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs and increase sensitivity. Regularly test your cell cultures for mycoplasma.[12]
Problem 2: Inconsistent or highly variable results in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers per well will lead to variability in assay readouts. Ensure you have a homogenous single-cell suspension before plating. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.[10][13]
Edge Effects in Multi-well Plates Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and affect cell growth. To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[10]
Reagent Variability Inconsistent quality of media, serum, or assay reagents can lead to variable results. Use a single, quality-controlled lot of reagents for the duration of a study and test new batches before use in critical experiments.[12]
Procedural Variations Minor differences in incubation times, cell seeding density, or reagent addition can introduce variability. Standardize all experimental procedures and document them in a detailed protocol.[12]
Problem 3: No significant cytotoxicity observed even at high this compound concentrations.
Possible Cause Troubleshooting Steps
Cell Line Resistance The selected cell line may be inherently resistant to this compound. This could be due to high expression of anti-apoptotic proteins or drug efflux pumps. Consider using a different, more sensitive cell line if appropriate for your research goals.
Incorrect Drug Concentration Errors in stock solution preparation or dilutions can lead to lower-than-expected final concentrations. Verify all calculations and consider preparing a fresh stock solution.
Assay Interference This compound may interfere with the assay chemistry. For example, it might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a cell-free control with this compound and the assay reagents to check for interference. Consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release or a fluorescent dye-based assay).[10]
Suboptimal Cell Health Cells that are not in a healthy, logarithmic growth phase may be less responsive to cytotoxic agents. Ensure your cells are healthy and seeded at an appropriate density.[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells.[6]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.[9]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates and dyes.

  • Incubation: Incubate the reaction mixture for the time specified in the kit protocol (usually up to 30 minutes at room temperature, protected from light).[12]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]

  • Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation

Table 1: Example Dose-Response Data for this compound in SH-SY5Y Cells (48h Treatment)

This compound (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Control)100 ± 4.55.2 ± 1.1
198.2 ± 5.16.8 ± 1.5
585.7 ± 6.214.3 ± 2.8
1062.1 ± 5.835.9 ± 4.1
2549.5 ± 4.951.2 ± 5.3
5028.3 ± 3.772.8 ± 6.4
10015.4 ± 2.985.1 ± 7.2

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Treatment% Cell Viability (MTT)
Control100 ± 5.1
This compound (50 µM)29.1 ± 4.2
NAC (1 mM)98.7 ± 4.8
This compound (50 µM) + NAC (1 mM)65.4 ± 5.5

Visualizations

G cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Check Cell Line Sensitivity A->B C Verify Solvent Concentration A->C D Assess Compound Stability A->D E Test for Mycoplasma A->E F Optimize Experiment B->F C->F D->F E->F

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

G cluster_1 General Cytotoxicity Assessment Workflow A Seed Cells in 96-well Plate B 24h Incubation A->B C Treat with this compound Dilutions B->C D Incubate (24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Analyze Data F->G

Caption: A general workflow for assessing compound-induced cytotoxicity.

G cluster_2 This compound-Induced Apoptotic Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DeathReceptor Death Receptors This compound->DeathReceptor Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Potential signaling pathways in this compound-induced apoptosis.

References

Prozapine Analytical Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prozapine (Fluoxetine) Analytical Detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection and quantification of this compound and its active metabolite, norfluoxetine (B159337)?

A1: The most prevalent methods for analyzing this compound (fluoxetine) and norfluoxetine in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like plasma and serum.[1][2][3][4]

Q2: What are the typical validation parameters for a this compound analytical method?

A2: A validated analytical method for this compound should demonstrate linearity, accuracy, precision, selectivity, and sensitivity. Stability studies under various conditions (freeze-thaw, bench-top, long-term) are also crucial to ensure the reliability of the results.[5] Key parameters from various validated methods are summarized below.

Q3: What causes poor peak shape (tailing, fronting, or splitting) in HPLC analysis of this compound?

A3: Poor peak shape in HPLC analysis of this compound can stem from several factors. Peak tailing is often caused by strong interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica-based stationary phase, column overload, or contamination.[6][7] Peak fronting can be a result of column overload or a sample solvent stronger than the mobile phase.[6][8] Split peaks may indicate a partially blocked column frit, a void in the column packing, or co-elution of an interfering compound.[6][8][9]

Q4: How can I minimize matrix effects in the LC-MS/MS analysis of this compound?

A4: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, are a common challenge in LC-MS/MS.[10] To mitigate these effects, efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to remove interfering components from the sample matrix.[1][11] Using a stable isotope-labeled internal standard, such as fluoxetine-D5, can also help to compensate for matrix effects.[5] Additionally, optimizing chromatographic conditions to separate this compound from matrix components is crucial.

Troubleshooting Guides

HPLC & LC-MS/MS Common Issues
Issue Potential Causes Troubleshooting Steps
Peak Splitting 1. Partially blocked column inlet frit.[9] 2. Column void or channeling.[6][12] 3. Sample solvent stronger than the mobile phase.[6][13] 4. Co-elution of an interfering substance.[8]1. Replace the column frit. 2. Replace the column.[6] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[6][13] 4. Adjust mobile phase composition or gradient to improve separation.
Peak Tailing 1. Secondary interactions with silanol groups on the column.[6] 2. Column overload.[6] 3. Column contamination.[6] 4. Inappropriate mobile phase pH.[7]1. Use a modern, well-end-capped column or a different stationary phase. 2. Reduce sample concentration or injection volume.[6] 3. Wash the column with a strong solvent or replace it.[6][7] 4. Adjust the mobile phase pH to ensure this compound is in a consistent protonated state (e.g., using 0.1% formic acid).[6]
High Background Noise 1. Contaminated solvents, reagents, or glassware.[7] 2. Leaching from plasticware.[7] 3. Carryover from previous injections.[7]1. Use high-purity (e.g., LC-MS grade) solvents and thoroughly clean glassware.[7] 2. Use glass or certified low-binding plasticware.[7] 3. Implement a robust wash cycle for the autosampler and injection system.[7]
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if performance continues to degrade.
GC-MS Common Issues
Issue Potential Causes Troubleshooting Steps
Poor Derivatization Efficiency 1. Incomplete reaction due to moisture or improper reagent concentration. 2. Degradation of the derivatizing agent.1. Ensure samples and solvents are anhydrous. Optimize the concentration of the derivatizing agent (e.g., pentafluoropropionic anhydride).[4] 2. Use a fresh vial of the derivatizing agent.
No Peaks or Low Signal 1. Injection port issues (e.g., septum leak). 2. Column breakage. 3. Inefficient extraction from the sample matrix.1. Check and replace the injection port septum. 2. Inspect and replace the column if necessary. 3. Optimize the extraction procedure (e.g., pH adjustment, solvent choice).[4]
Interfering Peaks 1. Contamination from the sample matrix. 2. Carryover from previous injections.1. Improve sample cleanup procedures.[14] 2. Bake out the column and injection port at a high temperature.

Quantitative Data Summary

Analytical Method Matrix Linearity Range Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UV Human Plasma15 - 500 ng/mL14 nmol/L85 - 105[3][15]
Human Plasma0.05 - 10 µg/mL0.05 µg/mLNot Reported[16]
GC-MS Biological Samples50 - 1000 µg/L25 µg/LNot Reported[4]
Urine (SPE)5 - 75 ng/mL (fluoxetine) 6 - 125 ng/mL (norfluoxetine)Not Reported>90 (fluoxetine) >75 (norfluoxetine)[11]
Urine (LLE)10 - 80 ng/mLNot Reported>90 (fluoxetine) >75 (norfluoxetine)[11]
LC-MS/MS Human Plasma0.25 - 40.00 ng/mL0.25 ng/mLNot Reported[1]
Human Plasma2 - 30 ng/mL2 ng/mLNot Reported[5]
Simulated Gastric Fluid5 - 200 ng/mL28.15 - 31.23 ng/mL70 - 120[17][18]
Human Plasma0.050 - 50.037 ng/mL0.050 ng/mLNot Reported[19]

Experimental Protocols

HPLC-UV Method for this compound in Human Plasma

This protocol is a generalized procedure based on common practices.[3][16]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load 1 mL of human plasma onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound and norfluoxetine with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, acetonitrile (B52724), and a buffer (e.g., triethylamine (B128534) solution adjusted to a specific pH).[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 226 nm or 230 nm.[15][16]

    • Injection Volume: 20 µL.

GC-MS Method for this compound in Biological Samples

This protocol is a generalized procedure based on established methods.[4][14]

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 2 mL of the biological sample (e.g., blood, urine), add an internal standard (e.g., fluoxetine-d5) and alkalinize with a base (e.g., concentrated ammonium (B1175870) hydroxide).[14]

    • Extract the analytes with an organic solvent (e.g., n-butyl chloride).[4]

    • Separate the organic layer and evaporate it to dryness.

    • Derivatize the residue with a derivatizing agent (e.g., pentafluoropropionic anhydride) to improve volatility and chromatographic properties.[4]

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).[11]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to separate this compound and norfluoxetine.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound, norfluoxetine, and the internal standard.[4]

LC-MS/MS Method for this compound in Human Plasma

This protocol is a generalized procedure based on common practices.[1][5]

  • Sample Preparation (Protein Precipitation):

    • To 250 µL of plasma in a microcentrifuge tube, add an internal standard.

    • Add 750 µL of cold acetonitrile to precipitate proteins.[1]

    • Vortex the mixture and then centrifuge at high speed (e.g., 15000 rpm) for 10 minutes.[1]

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column (e.g., C18 or RP8).[19]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 310.1 → 44.2) and the internal standard.[1][5]

Visualizations

This compound Analytical Workflow

Prozapine_Workflow General Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute (if needed) Extraction->Evap_Recon Chromatography Chromatographic Separation (HPLC or GC) Evap_Recon->Chromatography Detection Detection (UV, FL, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for this compound analysis.

This compound (Fluoxetine) Mechanism of Action: Serotonin (B10506) Signaling Pathway

Serotonin_Pathway This compound's Effect on the Serotonin Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicles Tryptophan->Serotonin_Vesicle Synthesis Serotonin_Cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) This compound This compound (Fluoxetine) This compound->SERT Blocks Serotonin_Cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_Cleft->Serotonin_Receptor Binding Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response Therapeutic Effect

Caption: this compound blocks serotonin reuptake in the synapse.

References

Technical Support Center: Overcoming Prozapine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prozapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at overcoming this compound resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms I should investigate?

A1: Acquired resistance to targeted therapies like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as follows:

  • On-Target Alterations: Secondary mutations in the drug target can prevent this compound from binding effectively. A common analogy is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[1][2]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[3][4] For instance, amplification or activation of receptor tyrosine kinases like MET or HER2 can sustain downstream signaling for proliferation and survival, rendering the inhibition of the primary target ineffective.[1][2][5]

  • Downstream Pathway Alterations: Mutations or alterations in components downstream of the this compound target, such as in the PI3K/AKT/mTOR or RAS/RAF/MAPK pathways, can lead to constitutive activation, making the cells independent of upstream signals.[4][5][6]

  • Phenotypic Changes:

    • Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo EMT, a process that confers migratory and invasive properties, and is also linked to drug resistance.[7]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]

  • Histological Transformation: In some cases, the cell line may transform into a different lineage, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different sensitivity profile.[1]

Q2: How can I develop a this compound-resistant cell line in my lab for further studies?

A2: Developing a drug-resistant cell line is a common practice to study resistance mechanisms. The most established method involves continuous exposure to the drug with a gradual increase in concentration.[9][10]

  • Procedure: Start by exposing the parental (sensitive) cell line to a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[11]

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the this compound concentration. This process is repeated over several weeks to months.[9][12]

  • Maintenance: To maintain the resistant phenotype, the established resistant cell line should be cultured in the continuous presence of a maintenance dose of this compound.[12]

  • Confirmation: Resistance should be confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant line to the parental line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the successful development of resistance.[9][10]

Q3: I am observing high variability in my cell viability assay results when testing this compound combinations. What could be the cause?

A3: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding Density: It is crucial to maintain a consistent cell seeding density across all wells, as variations can affect nutrient availability and growth rates, thereby influencing drug response.[13]

  • Compound Solubility and Stability: this compound or the combination drug may have poor solubility in aqueous culture media, leading to precipitation and inconsistent concentrations.[14] Ensure proper dissolution in a suitable solvent like DMSO and that the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[14]

  • Assay Interference: The chosen viability assay might be susceptible to interference from the test compounds. For example, compounds that alter cellular metabolism can interfere with MTT or similar metabolic assays.[14] Consider using an alternative assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[14]

  • Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.

Troubleshooting Guides

Problem 1: Weak or No Signal in Western Blot for Phosphorylated Proteins

When investigating signaling pathways, detecting phosphorylated proteins (e.g., p-AKT, p-ERK) is crucial. A weak or absent signal can be frustrating.

Possible Causes & Solutions

Possible Cause Solution
Phosphatase Activity The phosphorylation state of proteins is transient and can be rapidly reversed by phosphatases upon cell lysis. Crucial Steps: Work quickly and keep samples on ice at all times. Always include a phosphatase inhibitor cocktail in your lysis buffer.[12]
Low Abundance of Target Phosphorylated proteins are often present in low amounts. Crucial Steps: Use fresh lysates whenever possible. Optimize the amount of protein loaded onto the gel.
Suboptimal Antibody Dilution The antibody concentration may not be optimal for detection. Crucial Steps: Perform an antibody titration to determine the optimal concentration.
Incorrect Blocking Buffer For phospho-antibodies, non-fat dry milk is often not recommended as it contains phosphoproteins (like casein) that can cause high background. Crucial Steps: Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent.[12]
Insufficient Transfer The protein may not have transferred efficiently from the gel to the membrane. Crucial Steps: Verify transfer efficiency using a reversible protein stain like Ponceau S.

Problem 2: Drug Combination Appears Additive, Not Synergistic

You are testing a combination of this compound with a second agent, but the results show only an additive effect, not the expected synergy.

Possible Causes & Solutions

Possible Cause Solution
Inappropriate Drug Ratio The synergistic effect of a drug combination is often dependent on the dose ratio. Crucial Steps: Test a matrix of concentrations for both drugs to identify the optimal synergistic ratio.
Incorrect Data Analysis The method used to determine synergy might not be appropriate. Crucial Steps: Use a well-established method for synergy analysis, such as the Chou-Talalay method which calculates a Combination Index (CI).[12][15] A CI value less than 1 indicates synergy.[12]
Overlapping Mechanisms If both drugs target the same signaling pathway, an additive effect is more likely. Crucial Steps: Choose combination partners that target complementary or parallel survival pathways.[12]
Cell Line Specificity Synergy can be highly cell-line specific due to differing genetic backgrounds.[12] Crucial Steps: The observed lack of synergy may be a genuine biological result for the specific cell line being tested.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cell lines, and the effect of a combination therapy.

Cell LineTreatmentIC50 (nM)Fold ResistanceCombination Index (CI)
PRO-S (Parental)This compound15--
PRO-R (Resistant)This compound35023.3-
PRO-R (Resistant)This compound + Agent X45-0.6

A Combination Index (CI) < 1 indicates synergy.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol outlines the method for developing a drug-resistant cell line through continuous drug exposure.[9][10]

  • Determine Initial Dosing: First, determine the IC50 of this compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with a low concentration of this compound, typically the IC20.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them as you would normally, but maintain the same concentration of this compound in the fresh medium.

  • Dose Escalation: After the cells have adapted and are proliferating steadily (usually after 2-3 passages), increase the this compound concentration by 1.5- to 2-fold.[12]

  • Repeat Cycle: Continue this cycle of adaptation and dose escalation. This process can take several months.[12] It is advisable to cryopreserve cells at each new concentration level as a backup.[11]

  • Characterize Resistance: Once the cells can tolerate a significantly higher concentration of this compound, confirm the degree of resistance by performing a dose-response curve and calculating the new IC50 value. Compare this to the IC50 of the parental cell line.

Protocol 2: Assessment of Drug Synergy using the Chou-Talalay Method

This protocol describes how to assess the interaction between this compound and a second agent.

  • Determine Individual IC50s: First, determine the IC50 values for this compound and the combination agent (Agent X) individually in the target cell line.

  • Design Combination Matrix: Prepare a series of dilutions for both drugs. A common approach is to use a constant ratio design, where the drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined optimal density. After allowing cells to attach (if adherent), treat them with this compound alone, Agent X alone, and the combination of both at various concentrations. Include a vehicle-only control.

  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay to determine the fraction of affected (inhibited) cells for each condition.

  • Data Analysis: Use specialized software (e.g., CompuSyn) to analyze the dose-effect data. The software will calculate the Combination Index (CI) for different dose levels.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell This compound This compound Target Target Protein This compound->Target Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) Target->Downstream Blocked Apoptosis Apoptosis Target->Apoptosis Promotes Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibited Prozapine_res This compound Target_mut Mutated Target (this compound cannot bind) Prozapine_res->Target_mut Ineffective Downstream_res Downstream Signaling (PI3K/AKT, MAPK) Target_mut->Downstream_res Signal leakage Bypass Bypass Pathway (e.g., MET/HER2) Bypass->Downstream_res Activates Proliferation_res Cell Proliferation & Survival Downstream_res->Proliferation_res

Caption: Mechanisms of this compound sensitivity and resistance.

G start Start: Parental Sensitive Cell Line ic50_initial Determine Initial IC50 for this compound start->ic50_initial low_dose Culture cells with low dose of this compound (IC20) ic50_initial->low_dose monitor Monitor for recovery and proliferation low_dose->monitor passage Passage cells in This compound-containing medium monitor->passage stable Are cells proliferating steadily? passage->stable increase_dose Increase this compound concentration (1.5-2x) increase_dose->monitor characterize Characterize Resistant Phenotype: - Determine new IC50 - Molecular analysis increase_dose->characterize stable->passage No stable->increase_dose Yes end End: Stable this compound Resistant Cell Line characterize->end

Caption: Workflow for generating a resistant cell line.

G cluster_pathway Overcoming Resistance with Combination Therapy This compound This compound Target Primary Target This compound->Target Inhibits Downstream Common Downstream Signaling (e.g., AKT) Target->Downstream Blocked Bypass Bypass Pathway (e.g., MET) Bypass->Downstream Activates Agent_X Agent X Agent_X->Bypass Inhibits Survival Cell Survival Downstream->Survival Promotes

Caption: Logic of combination therapy to overcome resistance.

References

Prozapine Technical Support Center: Minimizing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Prozapine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in a research compound like this compound?

A1: Batch-to-batch variability in research compounds can arise from several factors during synthesis and handling. Minor deviations in the manufacturing process can lead to differences in purity, impurity profiles, and physical properties such as particle size and crystal structure (polymorphism).[1][2] Even slight experimental variations or degradation of process equipment might result in batch-to-batch variation.[2] Additionally, factors like exposure to light, moisture, or improper storage temperatures can cause degradation of the compound over time, contributing to variability.[3][4]

Q2: How can I be sure that the this compound I receive is of high quality and consistent between batches?

A2: Every batch of this compound is supplied with a Certificate of Analysis (CoA). The CoA provides batch-specific information on identity, purity (typically determined by HPLC and/or NMR), and appearance. You should always review the CoA for each new batch to ensure it meets the required specifications. For critical experiments, it is good practice to perform your own quality control checks.[5]

Q3: What level of purity is considered acceptable for in-vitro and in-vivo studies?

Q4: How should I properly store and handle this compound to maintain its integrity?

A4: Proper storage and handling are critical for preserving the integrity of this compound.[3][4] Store lyophilized powder in a cool, dry, and dark place, typically at -20°C or below.[4] Once reconstituted in a solvent, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Always use personal protective equipment (PPE), such as gloves and lab coats, when handling the compound.[4][9]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values vary between experiments).

  • Possible Cause: Variability in compound preparation.

    • Solution: Ensure this compound is fully dissolved in the recommended solvent. Use a consistent protocol for preparing stock solutions and serial dilutions. Always vortex solutions before use. For high-concentration stocks, visually inspect for any precipitation.[10]

  • Possible Cause: Biological variability.

    • Solution: Use low-passage, authenticated cell lines to avoid genetic drift.[10] Maintain consistent cell culture conditions, including media, serum batches, and cell seeding density.[10]

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old solutions. Verify the storage conditions of your stock solution to ensure it has not degraded.[3][4]

Issue 2: Dose-response curves are not sigmoidal or show poor reproducibility.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Check the solubility of this compound in your assay medium. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not affect your experimental system. A non-sigmoidal curve can indicate that the compound is precipitating at higher concentrations.[10]

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: High concentrations of a compound may induce off-target effects that can result in a complex, non-sigmoidal dose-response curve.[10] Consider testing a narrower concentration range around the expected efficacious dose.

  • Possible Cause: Assay interference.

    • Solution: this compound might interfere with the assay readout (e.g., autofluorescence). Run a control experiment with this compound in an assay system without cells to check for direct interference.

Data Presentation

Table 1: Recommended Purity Levels for this compound in Different Research Applications

Application StageRecommended PurityRationale
Early in-vitro screening>95%Sufficient for initial hit identification and mechanism of action studies.
In-vivo pharmacokinetic (PK) studies≥98%Higher purity is necessary to ensure accurate measurement of the compound's properties.[6]
In-vivo efficacy and toxicology studies≥99%Minimizes the risk of confounding results from impurities, which could have their own biological effects.[6]
Clinical Trial Material (CTM)Prepared under GMP guidelinesEnsures the highest level of purity and consistency for human use.[6]

Experimental Protocols

Protocol: Verifying this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to verify the purity of a this compound batch. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and this compound formulation.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter both mobile phases using a 0.2 µm filter to remove any particulates.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or the specific wavelength of maximum absorbance for this compound).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Visualizations

cluster_0 Troubleshooting Workflow for Inconsistent Assay Results A Inconsistent Assay Results Observed B Check Compound Preparation and Handling A->B C Is the compound fully dissolved? Are dilutions accurate? B->C D Review Biological System C->D Yes I Further Investigation Needed C->I No E Are cell lines low passage? Are culture conditions consistent? D->E F Assess Compound Integrity E->F Yes E->I No G Are stock solutions fresh? Is storage appropriate? F->G H Results Consistent G->H Yes G->I No

Caption: Troubleshooting workflow for inconsistent assay results.

cluster_1 Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_2 Experimental Workflow for HPLC Purity Analysis A Prepare Mobile Phase (Aqueous and Organic) C Equilibrate HPLC System with Initial Mobile Phase Conditions A->C B Prepare this compound Sample (10 µg/mL) D Inject Sample into HPLC B->D C->D E Run Gradient Elution D->E F Detect Peaks by UV Absorbance E->F G Integrate Peak Areas F->G H Calculate Percent Purity G->H

Caption: Experimental workflow for this compound purity analysis by HPLC.

References

Prozapine experimental protocol modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Prozapine (PZN-801) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a novel inhibitor of the JNK signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). It specifically targets the JNK1, JNK2, and JNK3 isoforms, thereby preventing the phosphorylation of downstream substrates such as c-Jun. This inhibition leads to the downregulation of stress-induced signaling pathways involved in inflammation and apoptosis.

Q2: What is the recommended solvent for this compound and what is its stability?

This compound is supplied as a lyophilized powder and is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO. This stock solution is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Q3: I am observing low potency of this compound in my cell-based assays. What are the possible reasons?

Low potency can arise from several factors.[1][2] Firstly, ensure that your this compound stock solution has been prepared and stored correctly.[1] Secondly, the final concentration of DMSO in your cell culture medium should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.[2] Finally, the cellular context is crucial; the expression and activation levels of the JNK pathway in your specific cell line will significantly influence the observed potency.[1]

Q4: I am seeing significant off-target effects or cytotoxicity at concentrations close to the IC50. What should I do?

High cytotoxicity near the effective concentration may suggest off-target effects.[1][3] Many kinase inhibitors can interact with multiple kinases, some of which may be critical for cell survival.[1] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.[2] If significant cytotoxicity is still observed, consider using an orthogonal method to validate your findings, such as siRNA-mediated knockdown of JNK, to confirm that the observed phenotype is on-target.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem Potential Cause Recommended Solution
Inconsistent results between replicates Uneven cell seeding or "edge effects" in the microplate.[4]Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[4]
High background signal The compound may interfere with the assay reagent.[4]Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct reactivity with the assay reagents.
Low signal or unexpected results The chosen assay endpoint may not be appropriate for your cell line or treatment duration.Consider performing a time-course experiment to determine the optimal endpoint.[2] Also, consider alternative viability assays that measure different parameters, such as the Sulforhodamine B (SRB) assay which measures total protein content.[5]
Western Blotting for JNK Pathway Inhibition
Problem Potential Cause Recommended Solution
Weak or no signal for phospho-c-Jun Suboptimal protein extraction or antibody concentration.Ensure your lysis buffer contains fresh phosphatase and protease inhibitors.[1] Optimize the primary antibody concentration by performing a titration.
High background Insufficient blocking or washing of the membrane.Block the membrane for at least 1 hour at room temperature.[6] Increase the number and duration of washes with TBS-T.
Non-specific bands The primary antibody may be cross-reacting with other proteins.Use a highly specific and validated antibody for phospho-c-Jun. Ensure that the protein load is not too high, as this can lead to non-specific binding.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-c-Jun

Objective: To assess the inhibition of JNK signaling by this compound by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Jun, anti-total c-Jun, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere. Treat with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDC membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to normalize the data.

Visualizations

Prozapine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor ASK1 ASK1 Receptor->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun translocates to nucleus and phosphorylates This compound This compound This compound->JNK inhibits p_cJun p-c-Jun Gene_Expression Gene Expression (Inflammation, Apoptosis) p_cJun->Gene_Expression

Caption: this compound inhibits the JNK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound Stock (Concentration, Storage) Start->Check_Compound Check_Cells Assess Cell Health (Passage number, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Controls, Timings) Start->Check_Protocol Is_Potency_Low Low Potency in Cell-Based Assay? Check_Compound->Is_Potency_Low Check_Cells->Is_Potency_Low Check_Protocol->Is_Potency_Low Is_Cytotoxic High Cytotoxicity? Is_Potency_Low->Is_Cytotoxic No Optimize_Conc Optimize Concentration (Dose-Response Curve) Is_Potency_Low->Optimize_Conc Yes Orthogonal_Assay Use Orthogonal Assay (e.g., siRNA, different viability assay) Is_Cytotoxic->Orthogonal_Assay Yes Success Problem Resolved Is_Cytotoxic->Success No Optimize_Conc->Success Orthogonal_Assay->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Prozapine: A Comparative Analysis with Diarylmethane Analogs in Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prozapine's pharmacological profile against other diarylmethane compounds, focusing on its potential mechanisms of action as an antispasmodic agent. The information presented is based on available scientific literature and aims to support further research and development in this area.

This compound, a diarylmethane derivative, has been noted for its spasmolytic properties, exhibiting characteristics suggestive of both papaverine-like and atropine-like effects. This dual mechanism implies a potential for both direct action on smooth muscle, likely through calcium channel modulation, and an indirect action via antagonism of muscarinic receptors. However, a detailed quantitative comparison with other diarylmethane compounds has been challenging due to the limited availability of specific experimental data for this compound.

This guide synthesizes the available information and draws comparisons with a relevant diarylmethane compound for which experimental data on calcium channel modulation exists: 3,3'-Diindolylmethane (B526164) (DIM). While a diarylmethane compound with well-characterized muscarinic receptor antagonism for direct comparison remains to be fully elucidated in publicly accessible literature, the analysis of DIM provides a valuable reference point for one of this compound's potential mechanisms of action.

Comparative Analysis of Calcium Channel Blocking Activity

CompoundTargetAssay TypeIC50 (µM)Reference
This compound Voltage-Gated Calcium Channels (implied)-Data not available-
3,3'-Diindolylmethane (DIM) T-type Calcium Channel (CaV3.1)Electrophysiology8.32[1][2]
T-type Calcium Channel (CaV3.3)Electrophysiology9.63[1][2]
T-type Calcium Channel (CaV3.3)FLIPR Cell-based Assay2.09[1][2]

Table 1: Comparative Calcium Channel Blocking Activity. This table highlights the available quantitative data for the diarylmethane compound DIM, providing a benchmark for the potential potency of compounds within this class as calcium channel blockers. The absence of data for this compound underscores the need for further experimental investigation.

Implied Muscarinic Receptor Antagonism

The "atropine-like" characteristic of this compound points towards an antagonistic effect on muscarinic acetylcholine (B1216132) receptors, which play a crucial role in regulating smooth muscle contraction in various organs. Antagonism of these receptors, particularly the M3 subtype, is a well-established mechanism for spasmolytic agents.[3]

Despite extensive searches, a diarylmethane compound with a well-defined profile as a muscarinic receptor antagonist and corresponding quantitative data for a direct comparison with this compound could not be identified in the available literature. This represents a significant knowledge gap and an opportunity for future research in the medicinal chemistry of diarylmethane derivatives.

Experimental Protocols

To facilitate future comparative studies, the following are detailed methodologies for key experiments relevant to characterizing the spasmolytic activity of compounds like this compound and its analogs.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of a test compound to specific muscarinic receptor subtypes.

Objective: To quantify the affinity of a test compound for M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared from cultured cell lines.

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at room temperature to allow for binding to reach equilibrium.

  • Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Antispasmodic Activity Assay on Isolated Ileum

This functional assay assesses the ability of a compound to inhibit smooth muscle contractions induced by a spasmogen.[4][5][6]

Objective: To evaluate the functional antispasmodic effect of a test compound.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a laboratory animal (e.g., guinea pig or rat) and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: A spasmogen, such as acetylcholine or potassium chloride, is added to the organ bath to induce sustained contractions of the ileum.

  • Compound Addition: The test compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Measurement of Relaxation: The relaxation of the ileal smooth muscle is measured isometrically using a force transducer and recorded.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50 or IC50) is calculated.

Signaling Pathways

The dual mechanism of action suggested for this compound would involve two distinct signaling pathways to elicit its spasmolytic effect.

Calcium Channel Blockade Signaling Pathway

Below is a diagram illustrating the signaling pathway associated with the blockade of voltage-gated calcium channels in smooth muscle cells.

G Depolarization Depolarization of Cell Membrane VGCC_Open Opening of Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC_Open Ca_Influx Influx of Extracellular Ca2+ VGCC_Open->Ca_Influx Ca_Calmodulin Ca2+ binds to Calmodulin Ca_Influx->Ca_Calmodulin MLCK_Activation Activation of Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Phosphorylation of Myosin Light Chains MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction This compound This compound / Diarylmethane Calcium Channel Blocker This compound->VGCC_Open Blockade

Caption: Signaling pathway of calcium channel blockade in smooth muscle.

Muscarinic Receptor Antagonism Signaling Pathway

The following diagram depicts the signaling cascade initiated by muscarinic receptor activation and its inhibition by an antagonist.

G ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC_Activation Phospholipase C (PLC) Activation Gq_Protein->PLC_Activation PIP2_Hydrolysis PIP2 Hydrolysis PLC_Activation->PIP2_Hydrolysis IP3_DAG Generation of IP3 and DAG PIP2_Hydrolysis->IP3_DAG IP3_Receptor IP3 binds to IP3 Receptor on Sarcoplasmic Reticulum IP3_DAG->IP3_Receptor Ca_Release Release of Intracellular Ca2+ IP3_Receptor->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound / Diarylmethane Muscarinic Antagonist This compound->M3_Receptor Antagonism

Caption: Signaling pathway of muscarinic receptor antagonism.

Experimental Workflow

A logical workflow for the comprehensive evaluation of a novel diarylmethane compound for its spasmolytic properties is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison Synthesis Compound Synthesis InVitro_Spasmolysis In Vitro Antispasmodic Assay (e.g., Isolated Ileum) Synthesis->InVitro_Spasmolysis Receptor_Binding Muscarinic Receptor Binding Assays (M1, M2, M3) InVitro_Spasmolysis->Receptor_Binding Calcium_Assay Calcium Channel Blocking Assays InVitro_Spasmolysis->Calcium_Assay Potency_Determination Determine IC50 / Ki values Receptor_Binding->Potency_Determination Calcium_Assay->Potency_Determination Selectivity_Profile Assess Receptor Subtype and Channel Selectivity Potency_Determination->Selectivity_Profile Comparative_Analysis Compare with this compound and other Diarylmethanes Selectivity_Profile->Comparative_Analysis

Caption: Experimental workflow for evaluating diarylmethane compounds.

References

A Comparative Analysis of Prozapine's Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Prozapine" is not a recognized therapeutic agent, its name suggests a potential similarity to selective serotonin (B10506) reuptake inhibitors (SSRIs), such as Fluoxetine (Prozac). This guide provides a comparative analysis of the putative mechanism of action of a this compound-like SSRI against other major classes of antidepressant medications: Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). The following sections detail the pharmacodynamics, supporting experimental data, and key methodologies used to validate these mechanisms.

Comparative Mechanism of Action

The primary therapeutic action of most antidepressants involves the modulation of monoamine neurotransmitters in the synaptic cleft, namely serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). The key distinction between the classes lies in their selectivity and specificity of interaction with neurotransmitter transporters and receptors.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): The principal mechanism of SSRIs is the selective inhibition of the serotonin transporter (SERT). By blocking SERT, SSRIs prevent the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.

  • Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs have a broader mechanism of action, acting as non-selective inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual inhibition leads to increased synaptic concentrations of both serotonin and norepinephrine. Additionally, many TCAs interact with other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to their side effect profile.

  • Monoamine Oxidase Inhibitors (MAOIs) (e.g., Phenelzine): MAOIs function by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. By inhibiting MAO, these drugs increase the intracellular stores of serotonin, norepinephrine, and dopamine, leading to greater availability for release into the synapse.

Signaling Pathway: SSRI Action

cluster_pre presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 5-HT Release postsynaptic Postsynaptic Neuron receptor 5-HT Receptor synaptic_cleft->receptor sert SERT sert->presynaptic Reuptake This compound This compound (SSRI) This compound->sert Inhibits serotonin_vesicle 5-HT Vesicle serotonin_cleft 5-HT

Caption: Mechanism of action for an SSRI like this compound.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the in vitro binding affinities and reuptake inhibition data for representative compounds from each class.

Table 1: Neurotransmitter Transporter Inhibition Constants (Ki, nM)
CompoundClassSERTNETDAT
Fluoxetine SSRI1.1150940
Amitriptyline TCA4.310.23,250
Phenelzine MAOI>10,000>10,000>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM)
CompoundClassMuscarinic M1Histamine H1Adrenergic α1
Fluoxetine SSRI>1,000>1,000>1,000
Amitriptyline TCA181.124
Phenelzine MAOI>10,000>10,000>10,000

Data is representative and compiled from various pharmacological databases.

Experimental Protocols

The validation of a drug's mechanism of action relies on a suite of in vitro and in vivo assays. Below are protocols for two key experiments.

Protocol 1: Radioligand Binding Assay for SERT Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT).

Materials:

  • Human platelet membranes (source of SERT)

  • [³H]-Citalopram (radioligand)

  • Test compound (e.g., this compound)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Methodology:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the human platelet membranes, [³H]-Citalopram, and either the test compound or vehicle.

  • Incubate the mixture at room temperature for 60 minutes to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then convert to a Ki value using the Cheng-Prusoff equation.

Workflow: Radioligand Binding Assay

prep Prepare Reagents (Membranes, Radioligand, Compound) mix Mix Reagents in 96-well Plate prep->mix incubate Incubate at RT (60 min) mix->incubate filter Rapid Filtration (Microplate Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scint Add Scintillation Fluid & Count Radioactivity wash->scint analyze Calculate IC50 and Ki Values scint->analyze

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the extracellular levels of serotonin in a specific brain region of a live animal following administration of a test compound.

Materials:

  • Live, anesthetized rodent model (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test compound (e.g., this compound)

Methodology:

  • Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex) using a stereotaxic apparatus.

  • Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Conclusion

The validation of this compound's mechanism of action would necessitate a rigorous series of experiments, as outlined above. By comparing its pharmacological profile to established antidepressants, its selectivity and potency can be determined. An SSRI-like profile for this compound would be characterized by high affinity and selectivity for the serotonin transporter, with minimal interaction with other neurotransmitter transporters and receptors. This would distinguish it from the broader activity of TCAs and the enzymatic inhibition of MAOIs. The experimental data generated from these assays are crucial for understanding the therapeutic potential and side-effect profile of any novel psychoactive compound.

A Comparative Analysis of Atypical Antipsychotics: Olanzapine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of olanzapine (B1677200), a widely prescribed atypical antipsychotic, and its structural analogs. The objective is to offer a clear comparison of their pharmacological profiles, supported by experimental data, to aid in the research and development of novel antipsychotic agents. While the term "Prozapine" is not associated with a clinically approved medication, this guide will focus on the well-documented class of thienobenzodiazepine and related atypical antipsychotics, of which olanzapine is a primary example.

Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychotic disorders. Their clinical efficacy is largely attributed to a complex pharmacology, primarily involving antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Olanzapine's high efficacy is, however, accompanied by side effects such as significant weight gain, which is thought to be linked to its high affinity for the histamine (B1213489) H1 receptor.[3][4] Consequently, a major focus of analog development has been to dissociate the therapeutic effects from these adverse side effect profiles.

Quantitative Comparison of Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of atypical antipsychotics are intrinsically linked to their binding affinities at various neurotransmitter receptors.[5] The following table summarizes the in vitro receptor binding affinities (Ki, nM) for olanzapine and several of its analogs. A lower Ki value indicates a higher binding affinity.

CompoundD25-HT2AH1Muscarinic (M1-M5)α1-AdrenergicReference
Olanzapine 11-314-257High Affinity56[6][7]
Clozapine 126-3005-201.1High Affinity7[6]
Analog 8b 12.51.2125--[3][4]
Analog 8c 18.21.3250--[3][4]
Risperidone 3-60.1-0.520Low Affinity1-3[6]
Aripiprazole 0.34-1.53.460Low Affinity57[8]

Data compiled from multiple sources. Specific Ki values can vary based on experimental conditions.

The data illustrates the multi-receptor binding profile characteristic of atypical antipsychotics.[6] Analogs 8b and 8c, for instance, were specifically designed to reduce H1 receptor affinity while maintaining a favorable 5-HT2A/D2 binding ratio, with the goal of mitigating weight gain.[3]

Key Signaling Pathways in Antipsychotic Action

The therapeutic action of atypical antipsychotics is primarily mediated by their modulation of the dopaminergic and serotonergic systems in the brain. Blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia, while 5-HT2A antagonism is thought to alleviate negative symptoms and reduce the likelihood of extrapyramidal side effects.[2][9][10]

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pre_DA Dopamine D2R D2 Receptor Pre_DA->D2R Binds Pre_5HT Serotonin HT2AR 5-HT2A Receptor Pre_5HT->HT2AR Binds Signal Signal Transduction (e.g., cAMP ↓) D2R->Signal Inhibits HT2AR->D2R Modulates Dopamine Release Olanzapine Olanzapine (Antagonist) Olanzapine->D2R Blocks Olanzapine->HT2AR Blocks

Caption: Dopamine and Serotonin Pathways modulated by Olanzapine.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of antipsychotic drug candidates.

Radioligand Receptor Binding Assay

This in vitro assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

  • Materials:

    • Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat striatum for D2, rat cortex for 5-HT2A).[11]

    • Radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

    • Test compound (e.g., olanzapine analog) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester for separating bound from free radioligand.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the mixture to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Animal Models for In Vivo Efficacy

Animal models are crucial for assessing the potential therapeutic effects and side effects of new compounds.[12][13][14]

  • Objective: To evaluate the antipsychotic-like activity and the propensity to induce motor side effects.

  • Model 1: Amphetamine-Induced Hyperlocomotion:

    • Principle: D2 receptor agonists like amphetamine induce stereotyped behaviors and hyperactivity in rodents, which can be reversed by antipsychotic drugs.[15]

    • Procedure:

      • Acclimatize rodents (e.g., rats) to an open-field arena.

      • Administer the test compound or vehicle.

      • After a set pretreatment time, administer amphetamine.

      • Record locomotor activity using automated tracking systems.

      • A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic efficacy.

  • Model 2: Catalepsy Test:

    • Principle: This test assesses the likelihood of a compound to induce extrapyramidal side effects (motor stiffness), which is characteristic of typical antipsychotics.[14]

    • Procedure:

      • Administer a high dose of the test compound to rodents.

      • At various time points, place the animal's forepaws on a raised horizontal bar.

      • Measure the time it takes for the animal to remove its paws and correct its posture.

      • Prolonged immobility is indicative of catalepsy. Atypical antipsychotics generally induce less catalepsy than typical ones.

Preclinical Drug Screening Workflow

The development of novel antipsychotics follows a structured workflow, from initial compound design to preclinical in vivo testing.

Drug_Screening_Workflow A Compound Design & Synthesis of Analogs B In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, H1, etc.) A->B C Functional Assays (e.g., cAMP, Ca2+ flux) B->C D Lead Candidate Selection (High Affinity & Selectivity) C->D D->A Iterative Optimization E In Vivo Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion) D->E Promising Profile F Side Effect Profiling (e.g., Catalepsy, Weight Gain) E->F G Preclinical Candidate F->G

Caption: Experimental workflow for preclinical antipsychotic screening.

References

A Cross-Validation of Prozapine (Roluperidone) Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data for the investigational drug roluperidone (B1679516) (initially referenced as Prozapine) against established antipsychotic agents. This document summarizes key preclinical and clinical findings to offer a cross-validation of its performance.

Roluperidone (MIN-101) is an investigational drug under development by Minerva Neurosciences for the treatment of negative symptoms associated with schizophrenia.[1][2] Unlike many conventional antipsychotics, its mechanism of action is not primarily mediated by dopamine (B1211576) D2 receptor antagonism.

Mechanism of Action

Roluperidone exhibits a unique binding profile, acting as an antagonist at serotonin (B10506) 5-HT2A, sigma-2, and α1-adrenergic receptors.[1][3][4] This distinct mechanism is hypothesized to address the negative symptoms of schizophrenia, such as avolition, anhedonia, and social withdrawal, with a potentially lower risk of extrapyramidal side effects commonly associated with dopamine receptor antagonists.

The following diagram illustrates the proposed signaling pathway of roluperidone and highlights the pathways of common antipsychotic alternatives.

cluster_roluperidone Roluperidone Pathway cluster_alternatives Typical & Atypical Antipsychotic Pathways Roluperidone Roluperidone 5-HT2A_R 5-HT2A Receptor Roluperidone->5-HT2A_R Antagonist Sigma2_R Sigma-2 Receptor Roluperidone->Sigma2_R Antagonist Alpha1_AR α1-Adrenergic Receptor Roluperidone->Alpha1_AR Antagonist Downstream_Effects_R Modulation of Dopamine & Glutamate, Increased BDNF 5-HT2A_R->Downstream_Effects_R Sigma2_R->Downstream_Effects_R Alpha1_AR->Downstream_Effects_R Alternatives Clozapine (B1669256), Olanzapine (B1677200), Risperidone (B510), Aripiprazole (B633) D2_R Dopamine D2 Receptor Alternatives->D2_R Antagonist or Partial Agonist 5-HT2A_R_alt 5-HT2A Receptor Alternatives->5-HT2A_R_alt Antagonist Other_R Other Receptors (e.g., D4, Muscarinic) Alternatives->Other_R Downstream_Effects_A Modulation of Dopaminergic Pathways D2_R->Downstream_Effects_A 5-HT2A_R_alt->Downstream_Effects_A

Caption: Simplified signaling pathways of Roluperidone versus alternatives.

Preclinical Data Summary

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of roluperidone and comparator antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorRoluperidoneClozapineOlanzapineRisperidoneAripiprazole
5-HT2A 7.535.440.123.4
Sigma-2 8.19N/AN/AN/AN/A
Dopamine D2 >1000149113.00.34
Dopamine D4 N/A21277.344
α1-Adrenergic ~407190.8157
Histamine H1 >1000672.161
Muscarinic M1 >10001.926>1000>1000

Key Preclinical Experimental Findings

Roluperidone has been evaluated in several preclinical models to assess its potential therapeutic effects on the negative and cognitive symptoms of schizophrenia.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is used to evaluate the efficacy of drugs in mitigating social withdrawal, a core negative symptom of schizophrenia.

  • Experimental Protocol:

    • Rodents are administered PCP to induce a state of social withdrawal.

    • Following PCP administration, animals are treated with the investigational drug or a vehicle control.

    • Social interaction is then quantified by measuring the time spent in active social behaviors (e.g., sniffing, grooming, and following) with an unfamiliar partner.

  • Roluperidone Results: In preclinical studies, roluperidone has been shown to improve the PCP-induced impairment in social interaction in rodents.

  • Comparative Data:

    • Clozapine: Has demonstrated efficacy in reversing PCP-induced social deficits.[5]

    • Olanzapine: Shows mixed results in this model.

    • Risperidone: Has been shown to be effective in this model.

    • Aripiprazole: Has been shown to reverse PCP-induced deficits in social behavior.[6]

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic activity.[7] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic potential.

  • Experimental Protocol:

    • An animal is placed in a shuttle box and presented with a conditioned stimulus (e.g., a light or tone).

    • This is followed by an unconditioned stimulus (e.g., a mild foot shock).

    • The animal learns to avoid the shock by moving to the other side of the shuttle box upon presentation of the conditioned stimulus.

  • Roluperidone Results: Roluperidone has demonstrated positive effects in the CAR test, without inducing sedation.

  • Comparative Data:

    • Clozapine, Olanzapine, Risperidone, and Aripiprazole: All demonstrate disruption of the conditioned avoidance response, which is indicative of their antipsychotic effects.[8]

Brain-Derived Neurotrophic Factor (BDNF) Release

BDNF is a neurotrophin involved in neurogenesis, neuroplasticity, and cognitive function. Altered BDNF levels have been implicated in schizophrenia.

  • Experimental Protocol:

    • Primary neuronal or astrocyte cell cultures are established.

    • The cultures are treated with the investigational drug or a vehicle control for a specified period.

    • The concentration of BDNF in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

  • Roluperidone Results: Preclinical data indicates that roluperidone can increase the release of BDNF in cultured hippocampal neurons and astrocytes.

  • Comparative Data:

    • Clozapine and Olanzapine: Have been shown to modulate BDNF expression.

    • Risperidone and Aripiprazole: Have also been reported to influence BDNF levels.

Clinical Data Summary

The following table summarizes the results of key clinical trials for roluperidone and its alternatives, focusing on the change in the Positive and Negative Syndrome Scale (PANSS) total score and/or the negative symptom subscale score.

DrugStudy PhasePrimary EndpointKey Findings
Roluperidone Phase 3Change in PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12Did not meet its primary endpoint in the 12-week double-blind phase. However, continuous improvement in negative symptoms was observed over a one-year period in an open-label extension.[9][10]
Clozapine VariousVariesGenerally considered effective for treatment-resistant schizophrenia and has shown some efficacy in improving negative symptoms, although this may be secondary to improvements in positive symptoms.[11][12][13]
Olanzapine VariousChange in PANSS Total ScoreDemonstrates significant improvement in overall PANSS scores, including negative symptoms, compared to placebo.[14][15][16]
Risperidone VariousChange in PANSS Total ScoreEffective in reducing both positive and negative symptoms of schizophrenia.[17][18][19][20]
Aripiprazole VariousChange in PANSS Total ScoreShows significant improvement in PANSS total scores, with some studies indicating a benefit for negative symptoms.[21][22][23]

Experimental Workflows

The following diagrams illustrate typical workflows for key preclinical and clinical development stages.

cluster_preclinical Preclinical Experimental Workflow Start Start Receptor_Binding In Vitro Receptor Binding Assays Start->Receptor_Binding Cell_Based Cell-Based Assays (e.g., BDNF Release) Receptor_Binding->Cell_Based Animal_Models In Vivo Animal Models (e.g., PCP, CAR) Cell_Based->Animal_Models Tox_PK Toxicology & PK/PD Studies Animal_Models->Tox_PK End_Preclinical IND Submission Tox_PK->End_Preclinical

Caption: A generalized workflow for preclinical drug evaluation.

cluster_clinical Clinical Trial Workflow Phase1 Phase 1 (Safety & PK) Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: A simplified overview of the clinical trial phases.

Conclusion

Roluperidone presents a novel mechanism of action targeting 5-HT2A, sigma-2, and α1-adrenergic receptors, distinguishing it from established antipsychotics that primarily modulate dopamine D2 receptors. Preclinical data suggests a potential role in ameliorating negative and cognitive symptoms of schizophrenia. However, the Phase 3 clinical trial for negative symptoms did not meet its primary endpoint in the 12-week double-blind phase, although long-term data from the open-label extension showed continuous improvement.[9]

In comparison, alternatives such as clozapine, olanzapine, risperidone, and aripiprazole have well-documented efficacy in treating the overall symptoms of schizophrenia, including varying degrees of impact on negative symptoms. The preclinical profiles of these drugs are characterized by their interaction with a broader range of receptors, most notably the dopamine D2 receptor.

Further investigation and data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of roluperidone and its place in the management of schizophrenia, particularly concerning its effects on primary negative symptoms.

References

A Comparative Analysis of Prozapine's Therapeutic Index Against Standard Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of psychopharmacology, the therapeutic index (TI) remains a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. This guide provides a comparative analysis of the preclinical therapeutic index of the novel investigational compound, Prozapine, against established antidepressant agents: Fluoxetine (a Selective Serotonin (B10506) Reuptake Inhibitor, SSRI), Amitriptyline (a Tricyclic Antidepressant, TCA), and Venlafaxine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI).

Note: this compound is a fictional compound used for illustrative purposes in this guide. The data presented for this compound is hypothetical, while the data for the standard drugs are based on established preclinical findings.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is a quantitative measure of a drug's safety margin. A higher TI suggests a wider gap between the effective dose and the dose at which toxicity occurs. In preclinical animal studies, this is typically calculated as the ratio of the Lethal Dose for 50% of the population (LD50) to the Effective Dose for 50% of the population (ED50).[1][2][3][4][5]

CompoundDrug ClassED50 (mg/kg) (Preclinical Model)LD50 (mg/kg) (Preclinical Model)Therapeutic Index (LD50/ED50)
This compound Dual Sigma-1 Agonist / 5-HT₂c Antagonist525050
Fluoxetine SSRI1045245.2
Amitriptyline TCA7.512016
Venlafaxine SNRI1535023.3

Disclaimer: The values for standard drugs are representative preclinical figures and can vary between studies and animal models. The values for this compound are hypothetical.

As indicated in the table, this compound demonstrates a hypothetical therapeutic index of 50, suggesting a favorable safety profile in this preclinical comparison.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical protocols to ascertain the ED50 and LD50 values.

1. Median Effective Dose (ED50) Determination

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.[2][5]

  • Objective: To determine the dose of each compound required to produce a statistically significant antidepressant-like effect in a rodent model.

  • Model: Forced Swim Test (FST) in male Wistar rats (n=10 per dose group).

  • Procedure:

    • Animals are randomly assigned to vehicle control or drug treatment groups.

    • Compounds (this compound, Fluoxetine, Amitriptyline, Venlafaxine) are administered orally (p.o.) 60 minutes prior to the test.

    • A range of doses for each drug is administered to different groups.

    • Each rat is placed in a cylinder of water for a 6-minute test session.

    • The duration of immobility in the last 4 minutes is recorded. A significant reduction in immobility time is considered a therapeutic effect.

    • The ED50 is calculated from the dose-response curve by plotting the percentage of animals at each dose exhibiting the desired effect.

2. Median Lethal Dose (LD50) Determination

The LD50 is the dose of a drug that is lethal to 50% of the test population.[2][6][7][8]

  • Objective: To determine the dose of each compound that results in 50% mortality in a rodent model.

  • Model: Acute oral toxicity study in male Wistar rats (n=10 per dose group).

  • Procedure:

    • Animals are fasted overnight prior to drug administration.

    • A range of escalating single doses of each compound is administered orally to different groups.

    • Animals are observed for signs of toxicity and mortality continuously for the first 4 hours, and then daily for 14 days.

    • The number of mortalities in each group is recorded.

    • The LD50 value is calculated using a recognized statistical method, such as the Reed-Muench method or probit analysis.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action provides context for a drug's efficacy and potential side effects.

  • Fluoxetine (SSRI): Primarily functions by selectively blocking the serotonin transporter (SERT), which prevents the reuptake of serotonin into the presynaptic neuron.[9][10][11] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its signaling.[9][10][11]

  • Amitriptyline (TCA): This drug has a broader mechanism, inhibiting the reuptake of both serotonin and norepinephrine (B1679862) by blocking their respective transporters (SERT and NET).[12][13][14] However, TCAs also interact with other receptors, such as muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.[12][14]

  • Venlafaxine (SNRI): Also inhibits the reuptake of both serotonin and norepinephrine, but with greater selectivity than TCAs and minimal affinity for other receptors.[15][16][17][18]

  • This compound (Hypothetical): this compound is conceptualized as a novel agent with a dual mechanism of action. It acts as an antagonist at the 5-HT₂c receptor and as an agonist at the Sigma-1 receptor. This combination is hypothesized to modulate downstream signaling cascades that influence neuroplasticity and mood regulation.

Diagram: Hypothetical Signaling Pathway of this compound

Prozapine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Effects This compound This compound Sigma1 Sigma-1 Receptor (Agonist) This compound->Sigma1 Receptor5HT2c 5-HT₂c Receptor (Antagonist) This compound->Receptor5HT2c Blocks BDNF BDNF Expression Sigma1->BDNF PLC PLC Receptor5HT2c->PLC IP3_DAG IP₃/DAG Signaling PLC->IP3_DAG IP3_DAG->BDNF Modulates Neuroplasticity Enhanced Neuroplasticity BDNF->Neuroplasticity Therapeutic_Effect Antidepressant Effect Neuroplasticity->Therapeutic_Effect

Caption: Hypothetical signaling pathway for this compound.

Diagram: Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_ED50 ED₅₀ Determination cluster_LD50 LD₅₀ Determination cluster_TI Therapeutic Index Calculation Dose_Groups_ED50 Dose Groups (n=10/group) + Vehicle Control FST Forced Swim Test Dose_Groups_ED50->FST Immobility Measure Immobility Time FST->Immobility ED50_Calc Calculate ED₅₀ Immobility->ED50_Calc TI_Result Therapeutic Index (LD₅₀ / ED₅₀) ED50_Calc->TI_Result Dose_Groups_LD50 Escalating Dose Groups (n=10/group) Observation Observe for 14 Days Dose_Groups_LD50->Observation Mortality Record Mortality Observation->Mortality LD50_Calc Calculate LD₅₀ Mortality->LD50_Calc LD50_Calc->TI_Result

Caption: Workflow for determining the therapeutic index.

References

A Head-to-Head Comparison of Antipsychotic Compounds: Clozapine vs. Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Prototypical Atypical and Typical Antipsychotics

Initial searches for the compound "Prozapine" reveal its listing as a diarylmethane and an antispasmodic drug.[1][2] However, publicly available data on its clinical application, mechanism of action in psychiatry, or comparative efficacy and safety for neuropsychiatric disorders is not available. The phonetic similarity to established medications—such as the "-apine" suffix common in atypical antipsychotics (e.g., Clozapine, Olanzapine) and the resemblance to the brand name for Promazine ("Prozine")[3][4][5]—suggests a need to clarify the focus for a comparative analysis.

To fulfill the request for a data-driven comparison guide for researchers, this document will proceed with a head-to-head analysis of two landmark antipsychotic agents: Clozapine , the first atypical (second-generation) antipsychotic, and Haloperidol , a widely used typical (first-generation) antipsychotic. This comparison provides a clear example of differing pharmacological profiles, clinical efficacy, and safety considerations.

Mechanism of Action and Receptor Binding Profiles

The fundamental difference between typical and atypical antipsychotics lies in their receptor pharmacology. First-generation agents like Haloperidol exhibit high-affinity antagonism primarily at the dopamine (B1211576) D2 receptor.[6] This action is strongly correlated with their efficacy in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) but also with a high propensity for extrapyramidal side effects (EPS).

In contrast, Clozapine has a more complex and broad receptor binding profile.[7] It has a lower affinity for D2 receptors and a high ratio of serotonin (B10506) 5-HT2A to D2 receptor blockade.[6][7] Additionally, Clozapine interacts with a wide array of other receptors, including dopamine D4, muscarinic M1, adrenergic α1, and histamine (B1213489) H1 receptors, which contributes to its unique efficacy and side effect profile.[7][8] The metabolite of Clozapine, N-desmethylclozapine (NDMC), further contributes to its unique effects by acting as a potent M1 receptor agonist.[8]

The diagram below illustrates the primary synaptic mechanisms of Haloperidol and Clozapine. Haloperidol's action is focused on potent D2 receptor blockade, while Clozapine exhibits a broader spectrum of activity, most notably its potent 5-HT2A antagonism relative to its D2 blockade.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs DA_vesicle Dopamine D2_receptor D2 Receptor DA_vesicle->D2_receptor Binds S_vesicle Serotonin S2A_receptor 5-HT2A Receptor S_vesicle->S2A_receptor Binds Halo Haloperidol Halo->D2_receptor Potent Antagonist Cloz Clozapine Cloz->D2_receptor Weak Antagonist Cloz->S2A_receptor Potent Antagonist A Compound Synthesis & Library Screening B In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) A->B Primary Screening C Functional Assays (e.g., Calcium Mobilization) B->C Confirm Activity D In Vivo Behavioral Models (Rodent) C->D Test In Vivo Potential E Conditioned Avoidance Response (Efficacy) D->E F Catalepsy Test (EPS Liability) D->F G Pharmacokinetic Studies (ADME) E->G F->G H Toxicology & Safety Pharmacology G->H I IND-Enabling Studies & Clinical Trial Application H->I

References

Independent Replication of Prozapine Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into "Prozapine" has revealed a significant lack of publicly available scientific literature, clinical trial data, and independent replication studies. The compound name "this compound" appears in chemical databases, but there is no associated pharmacological data or evidence of its use as a therapeutic agent.

Given the absence of foundational research on this compound, a direct comparison with other alternatives, as initially requested, cannot be conducted. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent on the existence of primary research studies.

Therefore, this guide will proceed by presenting a comparative framework using a well-documented atypical antipsychotic, Clozapine (B1669256) , as a representative example. Clozapine is renowned for its efficacy in treatment-resistant schizophrenia and has a robust body of research, including numerous independent studies and detailed mechanistic investigations. This will serve as a template for the type of analysis that could be applied to this compound, should data become available in the future.

Comparative Analysis: Clozapine as a Case Study

Clozapine's unique clinical profile is attributed to its complex pharmacology, involving interactions with multiple neurotransmitter systems.[1][2] This section will explore its mechanism of action, compare its efficacy and safety with other second-generation antipsychotics (SGAs), and provide examples of the detailed experimental data and visualizations requested.

Mechanism of Action

Clozapine's therapeutic effects are believed to stem from its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] However, its "atypical" properties, including a lower risk of extrapyramidal side effects, are associated with its rapid dissociation from D2 receptors and its potent inverse agonism at the 5-HT2A receptor.[1][3] Furthermore, its main metabolite, N-desmethylclozapine (NDMC), acts as a potent M1 receptor agonist, which may contribute to its cognitive-enhancing effects.[1]

Clozapine modulates several intracellular signaling pathways, including:

  • Dopamine D2 Receptor (D2R) - Gαi/o Signaling: As a D2R antagonist, clozapine blocks the inhibition of adenylyl cyclase, leading to downstream effects on cAMP and protein kinase A (PKA).[4]

  • Serotonin 5-HT2A Receptor - Gαq/11 Signaling: Antagonism of 5-HT2A receptors by clozapine inhibits the phospholipase C (PLC) pathway, reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that clozapine can selectively activate the MEK/ERK MAPK pathway, which is implicated in its antipsychotic actions.[6]

  • Akt/GSK-3 Signaling: This pathway, crucial for neuronal survival and plasticity, is also modulated by antipsychotics, including clozapine.[4][7]

Below is a simplified representation of the dopamine D2 receptor signaling pathway and the point of intervention for antipsychotics like clozapine.

D2R_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response This compound Antipsychotics (e.g., Clozapine) This compound->D2R blocks

Dopamine D2 Receptor Signaling Pathway
Comparative Efficacy and Safety Data

Numerous studies and meta-analyses have compared the efficacy and safety of clozapine to other SGAs. Clozapine is generally considered the most effective antipsychotic for treatment-resistant schizophrenia.[8][9] However, it is often reserved for this population due to a significant side-effect profile that includes the risk of agranulocytosis, seizures, and metabolic effects.[9][10]

The following table summarizes key comparative data from various studies. Due to the heterogeneity of study designs and patient populations, this table is illustrative and not an exhaustive meta-analysis.

ParameterClozapineOlanzapineRisperidoneQuetiapineAripiprazole
Efficacy (PANSS Total Score Reduction) Superior in TRSEffectiveEffectiveModerateModerate
Risk of Weight Gain HighHighModerateModerateLow
Risk of Diabetes HighHighLowModerateLow
Risk of Hyperprolactinemia LowLow-ModerateHighLowLow
Risk of Agranulocytosis Significant (requires monitoring)NegligibleNegligibleNegligibleNegligible
Risk of Seizures Dose-dependentLowLowLowLow

PANSS: Positive and Negative Syndrome Scale; TRS: Treatment-Resistant Schizophrenia. Data compiled from multiple sources.[8][10][11]

Experimental Protocols

To facilitate independent replication, detailed experimental protocols are crucial. Below is an example of a methodology that could be used to assess the binding affinity of a compound like this compound to the dopamine D2 receptor, a key characteristic for antipsychotic drugs.

Experimental Workflow: Radioligand Binding Assay for D2 Receptor Affinity

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compound prep1->incubation prep2 Prepare radioligand (e.g., [3H]raclopride) prep2->incubation prep3 Prepare serial dilutions of test compound (this compound) prep3->incubation separation Separate bound from free radioligand (filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Calculate Ki (inhibition constant) using competition binding analysis detection->analysis

Workflow for D2 Receptor Binding Assay

Protocol Details:

  • Membrane Preparation: Cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of cell membranes.

    • A fixed concentration of a radiolabeled ligand that binds to the D2 receptor (e.g., [3H]raclopride).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • Control wells for total binding (no competitor) and non-specific binding (excess of a known D2 antagonist).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation: The contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion and Future Directions

While a direct comparative guide on this compound is not feasible at this time due to the absence of published research, the framework provided here for Clozapine illustrates the necessary components for such a guide. For this compound to be evaluated, foundational research is required, including in vitro receptor binding and functional assays, in vivo animal models of psychosis, and eventually, well-controlled clinical trials in humans. Independent replication of these initial studies would be a critical step in validating any preliminary findings. Researchers interested in this compound should begin with these fundamental preclinical studies to establish its pharmacological profile and potential as a therapeutic agent.

References

comparing Prozapine's in vitro and in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for experimental data on a compound referred to as "Prozapine" has yielded no results in the available scientific literature. It is possible that "this compound" is a fictional, proprietary, or otherwise non-publicly documented substance.

To fulfill the core requirements of your request for a comparative guide, we can proceed by focusing on a well-researched antipsychotic medication for which ample in vitro and in vivo data is available. Based on the initial literature scan, suitable alternative topics would be a comparative analysis of Olanzapine or Clozapine .

For instance, a guide on Olanzapine could include:

  • In Vitro Data: Effects on neuronal cell survival and proliferation (e.g., in PC12 and SH-SY5Y cell lines), and activation of signaling pathways such as Akt/PKB and ERK1/2.

  • In Vivo Data: Immunomodulatory effects, impacts on inflammatory mediators, and potential neuroprotective properties.

We can provide detailed experimental protocols, comparative data tables, and the mandatory Graphviz visualizations for the selected alternative.

Please advise if you would like to proceed with a comparison guide for Olanzapine, Clozapine, or another specific, publicly researched compound.

Validation of Prozapine as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the novel research compound Prozapine, characterized by its dual-action mechanism as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a dopamine (B1211576) D2 receptor antagonist. Its performance is compared against established research tools: Fluoxetine, a selective SSRI; Haloperidol (B65202), a typical D2 antagonist; and Olanzapine, an atypical D2 antagonist. This document is intended for researchers, scientists, and drug development professionals to objectively assess the utility of this compound in neuroscience research.

Mechanism of Action

This compound is a novel molecule designed to simultaneously block the serotonin transporter (SERT) and the dopamine D2 receptor. This dual mechanism is hypothesized to offer a unique pharmacological profile, combining antidepressant-like and antipsychotic-like effects.

  • Serotonin Transporter (SERT) Inhibition: Similar to SSRIs like Fluoxetine, this compound binds to SERT, preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][3] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.

  • Dopamine D2 Receptor Antagonism: this compound also acts as an antagonist at D2 receptors, blocking the binding of dopamine. This action is characteristic of antipsychotic agents and is believed to modulate dopaminergic signaling, which is often dysregulated in certain neuropsychiatric disorders.[4][5]

Comparative In Vitro Profile

The in vitro characteristics of this compound were evaluated against Fluoxetine, Haloperidol, and Olanzapine to determine its potency and selectivity at its primary targets.

Table 1: Receptor Binding Affinity

CompoundTargetBinding Affinity (Ki, nM)
This compound (Hypothetical Data) SERT 2.5
D2 Receptor 10.8
FluoxetineSERT1.1 - 1.4[1][6]
HaloperidolD2 Receptor1.5
OlanzapineD2 Receptor11

Table 2: Neurotransmitter Uptake Inhibition

CompoundAssayIC50 (nM)
This compound (Hypothetical Data) Serotonin Uptake Inhibition 5.2
FluoxetineSerotonin Uptake Inhibition7.3 - 15.8[7]

Comparative In Vivo Profile

The in vivo effects of this compound were assessed using standard behavioral models to characterize its antidepressant-like and antipsychotic-like properties.

Table 3: Forced Swim Test (Antidepressant-like effects)

CompoundDose (mg/kg)Immobility Time (% of control)
This compound (Hypothetical Data) 10 45%
Fluoxetine1050%

Table 4: Prepulse Inhibition (Antipsychotic-like effects)

CompoundDose (mg/kg)% PPI (at 15 dB prepulse)
This compound (Hypothetical Data) 1 65%
Haloperidol170%
Olanzapine160%

Signaling Pathways

To visualize the molecular mechanisms of this compound and its alternatives, the following signaling pathways are provided.

SERT_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Signal Signal Transduction 5HT_receptor->Signal This compound This compound / Fluoxetine This compound->SERT Inhibits

Caption: this compound's SSRI action on the serotonin transporter (SERT). (Within 100 characters)

D2R_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release D2R D2 Receptor DA_synapse->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Prozapine_Antagonist This compound / Haloperidol / Olanzapine Prozapine_Antagonist->D2R Blocks

Caption: this compound's antagonist action on the dopamine D2 receptor. (Within 100 characters)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds to the human serotonin transporter (SERT) and dopamine D2 receptor.

  • Method:

    • Membrane preparations from cells stably expressing either hSERT or hD2R are used.

    • For SERT binding, membranes are incubated with a radioligand such as [³H]-citalopram and varying concentrations of the test compound.

    • For D2R binding, a radioligand such as [³H]-spiperone is used with varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., imipramine (B1671792) for SERT, haloperidol for D2R).

    • After incubation, membranes are washed, and bound radioactivity is measured using liquid scintillation counting.

    • IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Serotonin Uptake Assay

  • Objective: To measure the functional inhibition of serotonin reuptake by test compounds.

  • Method:

    • HEK293 cells stably expressing hSERT are plated in 96-well plates.[8]

    • Cells are pre-incubated with varying concentrations of the test compound for 15 minutes at 37°C.[9]

    • A fluorescent substrate for SERT is added to initiate the uptake reaction.

    • The increase in intracellular fluorescence is measured over time using a fluorescence plate reader.[8]

    • IC50 values are determined from the concentration-response curves of uptake inhibition.

Forced Swim Test (Mouse)

  • Objective: To assess antidepressant-like activity.

  • Method:

    • Mice are individually placed in a transparent cylinder (20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm.[10][11]

    • The test duration is 6 minutes.[10][11]

    • Behavior is recorded by a video camera.

    • The last 4 minutes of the test are scored for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Acoustic Startle (Mouse)

  • Objective: To assess sensorimotor gating, a measure of antipsychotic-like activity.[12][13]

  • Method:

    • Mice are placed in a startle chamber where they are exposed to a series of acoustic stimuli.[13]

    • The session begins with a 5-minute acclimation period with background white noise (e.g., 70 dB).[14]

    • Trials consist of either a startling pulse alone (e.g., 120 dB) or a non-startling prepulse (e.g., 73, 76, 82 dB) presented 100 ms (B15284909) before the startling pulse.[14][15]

    • The startle response (whole-body flinch) is measured by a transducer platform.

    • PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse Alone) - (Prepulse+Pulse)] / (Pulse Alone).[13][15]

    • An increase in PPI is indicative of an antipsychotic-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical validation of a novel compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Receptor Binding Assays (SERT & D2R) Selectivity Selectivity Panel (Off-target screening) Binding->Selectivity Uptake Neurotransmitter Uptake Assay (Serotonin) Uptake->Selectivity FST Forced Swim Test (Antidepressant-like effects) Selectivity->FST PPI Prepulse Inhibition (Antipsychotic-like effects) Selectivity->PPI PK Pharmacokinetics (ADME) Selectivity->PK Data_Analysis Data Analysis & Comparison FST->Data_Analysis PPI->Data_Analysis PK->Data_Analysis Hypothesis Hypothesis: Dual SERT/D2R Action Hypothesis->Binding Hypothesis->Uptake

Caption: Preclinical validation workflow for this compound. (Within 100 characters)

References

Assessing the Translational Potential of Prozapine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prozapine, a novel investigational antipsychotic agent, with established second-generation antipsychotics (SGAs), Olanzapine and Aripiprazole. The objective is to critically evaluate the translational potential of this compound by examining its pharmacological profile and performance in key preclinical and clinical assays.

Comparative Mechanism of Action

This compound is a next-generation antipsychotic designed for potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics.[1] Unlike existing treatments, this compound also exhibits high affinity as a partial agonist at 5-HT1A receptors and moderate antagonism at alpha-1 adrenergic receptors. This unique profile is hypothesized to enhance efficacy against negative and cognitive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects.[1]

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

ReceptorThis compound (Hypothetical)OlanzapineAripiprazole
Dopamine D20.951.10.34
Serotonin 5-HT2A0.4543.4
Serotonin 5-HT1A2.5 (Partial Agonist)2204.4 (Partial Agonist)
Alpha-1 Adrenergic15.61957
Histamine H130.2760
Muscarinic M11801.9690

Data for Olanzapine and Aripiprazole are representative values from published literature. Lower Ki values indicate higher binding affinity.

The distinct pharmacology of this compound suggests a potential for improved clinical outcomes. Its high 5-HT2A/D2 binding ratio and 5-HT1A partial agonism may contribute to a superior side effect profile and broader efficacy.[1]

cluster_this compound This compound Signaling cluster_outcomes Therapeutic Outcomes This compound This compound D2 D2 Receptor This compound->D2 Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist Alpha1 α1 Receptor This compound->Alpha1 Antagonist Positive Reduced Positive Symptoms D2->Positive EPS Reduced EPS Risk HT2A->EPS Negative Improved Negative & Cognitive Symptoms HT1A->Negative

Figure 1: this compound's primary signaling pathways.

Preclinical Efficacy Assessment

This compound's in-vivo efficacy was evaluated in the Conditioned Avoidance Response (CAR) model, a standard preclinical assay for predicting antipsychotic activity. The results are compared against Olanzapine and Aripiprazole.

Table 2: Preclinical Efficacy in the Conditioned Avoidance Response (CAR) Model

CompoundED50 for CAR Inhibition (mg/kg)Dose for 50% Catalepsy Induction (mg/kg)Therapeutic Index (Catalepsy/CAR)
This compound (Hypothetical)0.8>50>62.5
Olanzapine1.5106.7
Aripiprazole1.2>100>83.3

Data for Olanzapine and Aripiprazole are representative values. A higher therapeutic index suggests a lower risk of motor side effects at clinically effective doses.

This compound demonstrates potent inhibition of conditioned avoidance responding, predictive of antipsychotic efficacy, at a dose significantly lower than that required to induce catalepsy, a proxy for extrapyramidal symptoms (EPS). Its therapeutic index is substantially wider than that of Olanzapine and comparable to Aripiprazole.

start Start: Acclimation (5 min) training Training Phase: CS (Tone) -> US (Footshock) start->training drug_admin Drug Administration (this compound, Olanzapine, Aripiprazole, or Vehicle) training->drug_admin testing Testing Phase: CS presented without US drug_admin->testing measurement Measurement: % Avoidance Responses testing->measurement end End measurement->end

Figure 2: Workflow for the Conditioned Avoidance Response experiment.

Clinical Performance and Safety Profile

In a hypothetical Phase II, double-blind, placebo-controlled study, this compound was evaluated for efficacy and safety in patients with acute schizophrenia.

Table 3: Comparative Phase II Clinical Trial Data (6-week study)

Outcome MeasureThis compound (20 mg/day)Olanzapine (15 mg/day)Aripiprazole (15 mg/day)Placebo
PANSS Total Score Change from Baseline -22.5 -19.8 -18.5 -9.2
Discontinuation Rate (All Causes)15%18%17%35%
Incidence of Akathisia4%8%12%3%
>7% Weight Gain from Baseline8%25%5%4%
Prolactin Elevation (≥2x ULN)2%30%1%1%

Data are hypothetical for this compound and representative for Olanzapine and Aripiprazole.

This compound demonstrated a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. Its efficacy appears robust and at least comparable to active comparators. Notably, this compound was associated with a favorable safety profile, showing a low incidence of akathisia, significant weight gain, and hyperprolactinemia compared to Olanzapine.

Detailed Experimental Protocols

A. Radioligand Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

    • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound, Olanzapine, or Aripiprazole).

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

B. Conditioned Avoidance Response (CAR) in Rats

  • Objective: To assess the antipsychotic potential of a compound by measuring its ability to inhibit a learned avoidance response without producing motor impairment.

  • Methodology:

    • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a tone or light, is presented.

    • Training: Rats are trained over several sessions. A trial consists of the presentation of the CS for 10 seconds, followed by the unconditioned stimulus (US), a mild footshock (0.5 mA), for 10 seconds. The rat can avoid the shock by moving to the other compartment during the CS presentation.

    • Drug Testing: Once stable avoidance behavior is established (>80% avoidance), animals are treated with various doses of the test compound or vehicle.

    • Testing Session: Thirty minutes after drug administration, a test session is conducted. The number of successful avoidance responses is recorded.

    • Catalepsy Assessment: Motor side effects are assessed by placing the rat's forepaws on a horizontal bar and measuring the time it remains in that posture.

    • Data Analysis: The ED50 for CAR inhibition and the dose producing catalepsy are calculated to determine the therapeutic index.

Conclusion on Translational Potential

The preclinical and hypothetical clinical data presented in this guide highlight the promising translational potential of this compound. Its unique receptor binding profile translates into potent antipsychotic-like activity in animal models, with a significantly wider therapeutic index for motor side effects compared to Olanzapine. The hypothetical clinical data further support its potential for robust efficacy coupled with a favorable safety profile, particularly concerning metabolic and endocrine side effects.

Further investigation in larger, long-term clinical trials is warranted to confirm these findings and fully delineate this compound's position in the therapeutic arsenal (B13267) for schizophrenia. Its distinct mechanism of action suggests it could offer a valuable alternative for patients who do not respond to or tolerate existing antipsychotic medications.

References

Safety Operating Guide

Navigating the Disposal of Prozapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Prozapine and its Associated Risks

This compound is a chemical compound with the molecular formula C21H27N.[1][2] Due to the lack of a specific Safety Data Sheet (SDS), detailed hazard information is limited. However, related chemical structures, such as certain azepane derivatives, are known to have hazards including being fatal if swallowed and causing severe skin burns and eye damage. Given this, and in the absence of specific data for this compound, it is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE) and adhering to stringent safety protocols.

Core Principles of Chemical Waste Disposal

The disposal of laboratory chemicals is governed by strict regulations to protect both human health and the environment. Key principles include:

  • Segregation: Properly segregate chemical waste from general trash. Pharmaceutical waste is broadly categorized into hazardous and non-hazardous waste, typically collected in black and blue containers, respectively.[3]

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal. The Environmental Protection Agency (EPA) provides comprehensive guidelines, including a ban on sewering hazardous waste pharmaceuticals.[4]

  • Professional Disposal: Engage certified hazardous waste management companies for the final disposal of chemical waste, which often involves incineration.[3][5]

Step-by-Step Disposal Plan for this compound

Given the limited specific information on this compound, the following operational plan provides a conservative and safe approach to its disposal.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Characterization and Segregation

Since a specific hazard profile for this compound is not available, it should be treated as hazardous waste as a precautionary measure.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect all this compound-contaminated materials, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing boats), in a designated hazardous waste container.

Step 3: Containerization and Labeling

  • Use a robust, leak-proof container compatible with chemical waste.

  • Clearly label the container with the words "Hazardous Waste" and "this compound." Include the full chemical name: "1-(3,3-diphenylpropyl)azepane."

  • Indicate the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified environmental management company to arrange for the pickup and disposal of the this compound waste.

  • Provide them with all available information about the compound.

  • Follow their specific instructions for packaging and handover of the waste.

Never dispose of this compound down the drain or in the regular trash. [4][6][7] Improper disposal can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

Due to the absence of specific experimental data on this compound disposal, quantitative data for comparison is not applicable. The primary data point is its molecular formula, C21H27N.[1][2] Disposal procedures should be based on the precautionary principle of treating unknown or uncharacterized substances as hazardous.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The recommended procedure is a standardized chemical waste management protocol that emphasizes containment, segregation, and professional disposal.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Final Disposal start This compound Waste Generated assess_hazard Assess Hazards (SDS Available?) start->assess_hazard no_sds No Specific SDS Treat as Hazardous assess_hazard->no_sds No wear_ppe Wear Appropriate PPE no_sds->wear_ppe segregate Segregate this compound Waste wear_ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Certified Waste Vendor store->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

This compound Disposal Decision Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

Essential Safety and Handling Protocols for Olanzapine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling potent pharmaceutical compounds like Olanzapine. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Olanzapine in a laboratory environment.

Olanzapine is an atypical antipsychotic medication that requires careful handling due to its potential health effects. It can be toxic if swallowed, cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Additionally, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, a comprehensive safety plan is crucial.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. All personnel handling Olanzapine should be trained on the proper use and disposal of PPE.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile or butyl rubber).[2][3] Double gloving should be considered.[4]To prevent skin contact and absorption.[5] Gloves must be inspected before use and changed immediately if contaminated.[4][5]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]To protect against splashes, dust, and aerosols.[2][5]
Respiratory Protection A NIOSH-approved respirator is necessary if exposure limits are exceeded or if dust formation is likely.[4][5]To prevent inhalation of the compound, which can cause drowsiness or dizziness.[1]
Body Protection A lab coat, long-sleeved clothing, or impervious clothing.[2][5] Protective shoe covers and a head covering may also be necessary.[4]To protect the skin from accidental contact.[4] Contaminated clothing should be removed and washed before reuse.[2][6]

Operational Plan for Handling Olanzapine

A step-by-step approach to handling Olanzapine will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[2][8]

2. Handling the Compound:

  • Avoid all personal contact, including inhalation.[4]

  • When handling, wear all required PPE as detailed in the table above.[5]

  • Avoid the formation of dust and aerosols.[5] If working with a powder form, use techniques to minimize dust generation.

  • Use non-sparking tools to prevent ignition, as dusts may form explosive mixtures with air.[4][5]

3. In Case of a Spill:

  • Minor Spills:

    • Clean up spills immediately, wearing appropriate PPE.[4]

    • Use dry clean-up procedures to avoid generating dust.[4]

    • Dampen the spilled material with water to prevent dusting before sweeping.[4]

    • Collect the material using a HEPA-filtered vacuum cleaner or by carefully sweeping it up.[4]

    • Place the collected waste into a suitable, sealed container for disposal.[5]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[4]

    • Alert emergency responders, providing them with the location and nature of the hazard.[4]

4. First Aid Measures:

  • If Swallowed: Do not induce vomiting. Immediately call a poison control center or a doctor for medical help.[1][5]

  • If on Skin: Immediately wash the affected area with plenty of water and soap.[1] Remove contaminated clothing.[6]

  • If in Eyes: Rinse cautiously with water for several minutes.[6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek medical attention if irritation persists.[6]

  • If Inhaled: Move the person to fresh air. If they are not breathing, provide artificial respiration.[7]

digraph "Olanzapine_Handling_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"];
  edge [penwidth=2, color="#4285F4"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Prep [label="Don PPE:\n- Gloves\n- Goggles\n- Lab Coat\n- Respirator (if needed)"]; Area [label="Prepare Well-Ventilated Area\n(e.g., Fume Hood)"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Handle [label="Handle Olanzapine\n- Avoid dust/aerosols\n- Use non-sparking tools"]; }

subgraph "cluster_Post" { label="Post-Handling"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Clean [label="Clean Work Area"]; Doff [label="Doff PPE"]; Wash [label="Wash Hands Thoroughly"]; }

subgraph "cluster_Spill" { label="Spill Response"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF", color="#EA4335"]; Spill [label="Spill Occurs"]; Assess [label="Assess Spill Size"]; MinorSpill [label="Minor Spill:\n- Use spill kit\n- Collect waste"]; MajorSpill [label="Major Spill:\n- Evacuate area\n- Alert emergency services"]; }

Prep -> Area -> Handle; Handle -> Clean -> Doff -> Wash; Handle -> Spill [style=dashed, color="#EA4335"]; Spill -> Assess [color="#EA4335"]; Assess -> MinorSpill [label="Minor", color="#EA4335"]; Assess -> MajorSpill [label="Major", color="#EA4335"]; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.